molecular formula C44H88O8 B13444868 Monononadecanoin

Monononadecanoin

Número de catálogo: B13444868
Peso molecular: 745.2 g/mol
Clave InChI: SNBRFGSCPLJOMA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Monononadecanoin is a useful research compound. Its molecular formula is C44H88O8 and its molecular weight is 745.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C44H88O8

Peso molecular

745.2 g/mol

Nombre IUPAC

1,3-dihydroxypropan-2-yl nonadecanoate;2,3-dihydroxypropyl nonadecanoate

InChI

InChI=1S/2C22H44O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(25)26-20-21(24)19-23;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(25)26-21(19-23)20-24/h2*21,23-24H,2-20H2,1H3

Clave InChI

SNBRFGSCPLJOMA-UHFFFAOYSA-N

SMILES canónico

CCCCCCCCCCCCCCCCCCC(=O)OCC(CO)O.CCCCCCCCCCCCCCCCCCC(=O)OC(CO)CO

Origen del producto

United States

Foundational & Exploratory

Monononadecanoin: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure, formula, and physicochemical properties of monononadecanoin. It includes experimental protocols for its synthesis and analysis, as well as a discussion of its potential biological activities and metabolic pathways.

Chemical Structure and Formula

This compound is a monoacylglycerol consisting of a glycerol (B35011) molecule esterified with one molecule of nonadecanoic acid, a 19-carbon saturated fatty acid. Its chemical formula is C22H44O4, and it has a molecular weight of 372.58 g/mol .[1][2][3][4] this compound exists as two positional isomers: 1-monononadecanoin and 2-monononadecanoin, depending on the position of the fatty acid on the glycerol backbone.

Figure 1: Chemical structures of 1- and 2-monononadecanoin.

Physicochemical Properties

PropertyValueSource
Molecular Formula C22H44O4[1][3][4]
Molecular Weight 372.58 g/mol [1][3][4]
Physical State Solid[3]
Melting Point (of Nonadecanoic Acid) 69.4 °C[6]
Boiling Point (of Nonadecanoic Acid) 300 °C at 760 mm Hg[6]
Solubility (of Nonadecanoic Acid) Soluble in ethanol, DMSO, and DMF. Sparingly soluble in aqueous buffers.[7]

Experimental Protocols

Synthesis of this compound (Enzymatic Glycerolysis)

This compound can be synthesized via enzymatic glycerolysis of nonadecanoic acid or its esters with glycerol. This method is preferred for its high selectivity and mild reaction conditions.[8][9]

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve nonadecanoic acid in tert-butanol. Add an excess of glycerol (e.g., a 5:1 molar ratio of glycerol to fatty acid).

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture (e.g., 10% by weight of the substrates).

  • Incubation: Incubate the mixture in a shaking incubator at a controlled temperature (e.g., 60°C) for a specified duration (e.g., 24-48 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Enzyme Removal: After the reaction, remove the immobilized enzyme by filtration.

  • Solvent Evaporation: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting mixture of mono-, di-, and triglycerides by silica gel column chromatography. Elute with a gradient of hexane and ethyl acetate to separate the this compound.

  • Characterization: Confirm the identity and purity of the synthesized this compound using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

G Workflow for Enzymatic Synthesis of this compound cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis A Dissolve Nonadecanoic Acid and Glycerol in Solvent B Add Immobilized Lipase A->B C Incubate with Shaking at Controlled Temperature B->C D Filter to Remove Enzyme C->D E Evaporate Solvent D->E F Silica Gel Column Chromatography E->F G Characterize by GC-MS and NMR F->G

Figure 2: Experimental workflow for the synthesis and purification of this compound.
Analysis of this compound (Gas Chromatography)

Gas chromatography is a common method for the analysis and quantification of monoacylglycerols. A derivatization step is often required to increase the volatility of the compound.

Materials:

  • This compound sample

  • Internal standard (e.g., a different odd-chain monoacylglycerol not present in the sample)

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS)

  • Anhydrous pyridine (B92270) or other suitable solvent

  • Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS)

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the this compound sample and the internal standard into a reaction vial.

  • Derivatization: Add anhydrous pyridine to dissolve the sample, followed by the addition of the BSTFA derivatizing agent.

  • Reaction: Seal the vial and heat at a controlled temperature (e.g., 70°C) for a specified time (e.g., 30 minutes) to allow for complete derivatization to trimethylsilyl (B98337) (TMS) ethers.

  • GC Analysis: Inject an aliquot of the derivatized sample into the GC.

    • Column: Use a suitable capillary column (e.g., a non-polar or medium-polarity column).

    • Temperature Program: Employ a temperature gradient to separate the components.

    • Detection: Use FID for quantification or MS for identification and quantification.

  • Data Analysis: Identify the peaks corresponding to the TMS-derivatized this compound and the internal standard based on their retention times and/or mass spectra. Quantify the amount of this compound by comparing its peak area to that of the internal standard.

Biological Activity and Metabolic Pathways

While specific biological activities and signaling pathways for this compound are not extensively documented, the roles of monoacylglycerols and odd-chain fatty acids provide insights into its potential functions.

Monoacylglycerols are key intermediates in several metabolic pathways.[1] They are involved in the storage and mobilization of energy and serve as precursors for the synthesis of more complex lipids like triglycerides and phospholipids.[1] Some monoacylglycerols, such as 2-arachidonoylglycerol (B1664049) (2-AG), are important endocannabinoid signaling molecules.[1]

Odd-chain fatty acids, such as the nonadecanoic acid component of this compound, have been reported to possess various biological activities, including anti-inflammatory, antibiotic, and anti-carcinogenic properties.[10] Furthermore, some studies have shown that certain monoglycerides (B3428702) exhibit antimicrobial and antitumor activities.[11][12]

The metabolism of this compound is expected to follow the general pathway for monoacylglycerols, which involves hydrolysis by monoacylglycerol lipase (MAGL) to release nonadecanoic acid and glycerol.[1] The fatty acid can then be utilized for energy production via beta-oxidation or re-esterified into other lipids.

G General Metabolic Pathway of Monoacylglycerols MAG This compound (Monoacylglycerol) FA Nonadecanoic Acid (Fatty Acid) MAG->FA MAGL (Hydrolysis) Glycerol Glycerol MAG->Glycerol MAGL (Hydrolysis) Signaling Lipid Signaling (e.g., Endocannabinoids) MAG->Signaling DAG Diacylglycerol FA->DAG Acyltransferase Energy Energy Production (Beta-oxidation) FA->Energy Glycerol->DAG Acyltransferase TAG Triglyceride DAG->TAG PL Phospholipids DAG->PL

Figure 3: A simplified diagram of the central role of monoacylglycerols in lipid metabolism.

References

Synthesis and Purification of Monononadecanoin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 15, 2025

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of monononadecanoin, a high-purity monoacylglycerol crucial for various research, pharmaceutical, and drug development applications. This document details both chemical and enzymatic synthesis pathways, including robust experimental protocols. Furthermore, it outlines systematic purification methodologies essential for achieving the high-purity standards required for scientific use. Quantitative data from representative synthesis and purification experiments are presented in structured tables for clarity and comparative analysis. Visual diagrams generated using Graphviz are included to illustrate key workflows and chemical transformations, ensuring a thorough understanding of the described processes.

Introduction

This compound, also known as glyceryl monononadecanoate, is a monoglyceride consisting of a glycerol (B35011) molecule esterified with one molecule of nonadecanoic acid.[1] Its well-defined chemical structure and amphiphilic nature make it a valuable compound in various scientific disciplines. In pharmaceutical sciences, it can serve as an excipient, emulsifier, or as a component in lipid-based drug delivery systems. The precise control over its synthesis and purity is paramount to ensure reproducibility and accuracy in research and development settings.

This guide will explore two primary synthetic routes to this compound: chemical synthesis via direct esterification and enzymatic synthesis using lipases. It will also provide a detailed protocol for the purification of the crude product to obtain high-purity this compound suitable for analytical and formulation purposes.

Synthesis of this compound

The synthesis of this compound can be approached through two main strategies: chemical synthesis and enzymatic synthesis. Each method offers distinct advantages and disadvantages in terms of yield, purity, and environmental impact.

Chemical Synthesis: Direct Esterification

Direct esterification of nonadecanoic acid with glycerol is a common chemical method for producing this compound. This reaction is typically carried out at high temperatures and may use a catalyst to drive the equilibrium towards the formation of the monoester. However, this method often results in a mixture of mono-, di-, and triglycerides, necessitating a thorough purification process.[2][3]

  • Reactant Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a condenser, add nonadecanoic acid and a molar excess of glycerol (e.g., a 1:3 molar ratio of fatty acid to glycerol).

  • Catalyst Addition (Optional): An acid catalyst, such as p-toluenesulfonic acid (0.1-0.5 mol% relative to the fatty acid), can be added to accelerate the reaction.

  • Reaction Conditions: Heat the reaction mixture to 180-220°C with continuous stirring under a nitrogen atmosphere to prevent oxidation.

  • Water Removal: The water produced during the esterification reaction is continuously removed via the condenser to shift the reaction equilibrium towards the product.

  • Reaction Monitoring: The progress of the reaction can be monitored by measuring the acid value of the reaction mixture at regular intervals. The reaction is considered complete when the acid value stabilizes at a low level.

  • Crude Product Recovery: Upon completion, the reaction mixture is cooled, and the excess glycerol is separated by decantation or centrifugation. The remaining crude product, a mixture of acylglycerols, is then subjected to purification.

Enzymatic Synthesis: Lipase-Catalyzed Esterification

Enzymatic synthesis offers a milder and more selective alternative to chemical methods, often leading to a higher proportion of the desired monoglyceride.[2][4] Lipases, such as those from Candida antarctica (Novozym 435), are commonly used as biocatalysts.[2]

  • Substrate Preparation: Dissolve nonadecanoic acid and glycerol in a suitable organic solvent (e.g., tert-butanol (B103910) or a solvent-free system) in a temperature-controlled reaction vessel. A typical molar ratio of glycerol to nonadecanoic acid is 3:1.

  • Enzyme Addition: Add the immobilized lipase (B570770) (e.g., Novozym 435, 5-10% by weight of the substrates) to the reaction mixture.

  • Reaction Conditions: Maintain the reaction at a controlled temperature, typically between 60-80°C, with constant agitation.

  • Water Activity Control: The removal of water is crucial for high conversion. This can be achieved by conducting the reaction under vacuum or by adding molecular sieves to the reaction medium.

  • Reaction Monitoring: The conversion of nonadecanoic acid can be monitored using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Enzyme Recovery and Product Isolation: After the reaction reaches the desired conversion, the immobilized enzyme is recovered by filtration for potential reuse. The solvent is then removed under reduced pressure to yield the crude product.

Purification of this compound

The crude product from either synthesis method is a mixture containing this compound, unreacted starting materials, and byproducts such as di- and triglycerides. A multi-step purification process is therefore essential to isolate high-purity this compound.

Purification Workflow

A typical purification workflow involves solvent extraction followed by either crystallization or column chromatography.

cluster_synthesis Synthesis cluster_purification Purification synthesis Crude this compound Mixture extraction Solvent Extraction (e.g., with n-hexane/ethanol) synthesis->extraction crystallization Crystallization extraction->crystallization chromatography Column Chromatography extraction->chromatography pure_product High-Purity this compound crystallization->pure_product chromatography->pure_product

Caption: General purification workflow for this compound.

Experimental Protocols for Purification
  • Initial Wash: The crude product is first washed with warm water to remove any residual glycerol.

  • Liquid-Liquid Extraction: A liquid-liquid extraction can be performed using a polar solvent (e.g., aqueous ethanol) and a non-polar solvent (e.g., n-hexane). Monoglycerides have a higher affinity for the polar phase, while di- and triglycerides are more soluble in the non-polar phase. Multiple extraction steps can be performed to improve separation.

  • Solvent Selection: Dissolve the partially purified this compound in a suitable solvent (e.g., n-hexane or acetone) at an elevated temperature to achieve saturation.

  • Cooling: Slowly cool the solution to induce crystallization of the this compound. The solubility of di- and triglycerides remains higher in the cold solvent.

  • Isolation: The crystallized this compound is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

  • Stationary Phase: Silica gel is a commonly used stationary phase for the separation of lipids.

  • Mobile Phase: A gradient of non-polar to polar solvents (e.g., hexane/ethyl acetate) is used to elute the components from the column. The polarity of the mobile phase is gradually increased to first elute the less polar triglycerides and diglycerides, followed by the more polar this compound.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by TLC or HPLC to identify those containing pure this compound.

  • Solvent Evaporation: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield high-purity this compound.

Data Presentation

The following tables summarize hypothetical quantitative data for the synthesis and purification of this compound.

Table 1: Comparison of Synthesis Methods for this compound

ParameterChemical Synthesis (Direct Esterification)Enzymatic Synthesis (Lipase-Catalyzed)
Reactants Nonadecanoic Acid, GlycerolNonadecanoic Acid, Glycerol
Catalyst p-Toluenesulfonic AcidImmobilized Candida antarctica Lipase B
Temperature 180-220°C60-80°C
Reaction Time 4-8 hours24-48 hours
Yield of Crude Product ~90%~95%
This compound in Crude 40-50%70-85%
Purity of Final Product >98% (after purification)>99% (after purification)

Table 2: Purification of this compound from Chemical Synthesis

Purification StepInitial Purity (% Mono)Final Purity (% Mono)Recovery Rate (%)
Solvent Extraction 45%70%85%
Crystallization 70%95%80%
Column Chromatography 70%>99%70%

Visualization of Key Processes

Chemical Synthesis Pathway

cluster_reactants Reactants cluster_products Products glycerol Glycerol esterification Direct Esterification (High Temperature, Catalyst) glycerol->esterification nonadecanoic_acid Nonadecanoic Acid nonadecanoic_acid->esterification This compound This compound esterification->this compound diglycerides Diglycerides esterification->diglycerides triglycerides Triglycerides esterification->triglycerides water Water esterification->water

Caption: Direct esterification of glycerol and nonadecanoic acid.

Enzymatic Synthesis Workflow

start Start dissolve Dissolve Reactants (Nonadecanoic Acid & Glycerol) in Solvent start->dissolve add_enzyme Add Immobilized Lipase dissolve->add_enzyme react Incubate at 60-80°C with Agitation add_enzyme->react monitor Monitor Reaction Progress (TLC/HPLC) react->monitor filter Filter to Recover Enzyme monitor->filter Reaction Complete evaporate Evaporate Solvent filter->evaporate end Crude this compound evaporate->end

Caption: Workflow for lipase-catalyzed synthesis of this compound.

Conclusion

This guide has provided a detailed overview of the synthesis and purification of this compound. Both chemical and enzymatic routes offer viable pathways to this valuable monoacylglycerol, with the choice of method depending on the desired purity, yield, and process constraints. The purification protocols outlined are critical for obtaining this compound of a quality suitable for demanding scientific and pharmaceutical applications. The structured data and visual diagrams presented herein serve as a practical resource for researchers and professionals in the field.

References

Monononadecanoin (CAS 112340-30-4): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Monononadecanoin, with the CAS registry number 112340-30-4, is a high-purity monoacylglycerol consisting of a glycerol (B35011) molecule esterified with nonadecanoic acid. While direct and extensive research into the specific pharmacological activities of this compound is limited, its structural class, long-chain monoacylglycerols, plays a significant role in lipid metabolism and cellular signaling. Primarily, this compound serves as a crucial analytical standard in the field of lipidomics for the precise quantification and identification of neutral lipids. This technical guide provides a comprehensive overview of its physicochemical properties, its role in the broader context of lipid signaling, and detailed experimental protocols for its application as a reference standard in chromatographic methods.

Introduction

This compound, also known as Glyceryl monononadecanoate or Nonadecanoic acid, monoester with 1,2,3-propanetriol, is a monoacylglycerol containing a 19-carbon saturated fatty acid chain.[1][2] Monoacylglycerols are intermediates in the metabolism of triglycerides and phospholipids (B1166683) and are involved in various physiological processes. While specific biological functions of this compound are not extensively documented, related long-chain monoacylglycerols are known to be substrates for enzymes like monoacylglycerol lipase (B570770) (MGL), which are critical in endocannabinoid signaling pathways. Due to its high purity and stability, this compound is predominantly utilized as an analytical standard for the separation and isolation of neutral lipids from complex mixtures.[3]

Physicochemical and Analytical Properties

This compound is a solid at room temperature and is characterized by its high purity, typically exceeding 99%.[1][4] Its well-defined chemical structure and physical properties make it an ideal reference material for analytical applications.

PropertyValueReferences
CAS Number 112340-30-4[1][5]
Molecular Formula C22H44O4[1][5]
Molecular Weight 372.58 g/mol [1][5]
Synonyms Glyceryl monononadecanoate, Nonadecanoic acid, monoester with 1,2,3-propanetriol[1][2]
Purity >99%[1][4]
Physical State Solid[4]
Storage Freezer[1]

Biological Context: Monoacylglycerol Signaling Pathways

While specific signaling pathways involving this compound are not elucidated, it is important to understand the general role of monoacylglycerols in cellular signaling to appreciate its potential, albeit unresearched, biological significance. Monoacylglycerols are key intermediates in the breakdown of triglycerides and are substrates for monoacylglycerol lipase (MGL). The hydrolysis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) by MGL is a critical step in regulating endocannabinoid signaling, which impacts a wide range of physiological processes.

lipid_pathway cluster_hydrolysis Lipolysis TG Triglycerides DG Diacylglycerols TG->DG ATGL/HSL MG Monoacylglycerols (e.g., this compound) DG->MG HSL FFA Free Fatty Acids MG->FFA MGL Glycerol Glycerol MG->Glycerol MGL ECS Endocannabinoid Signaling MG->ECS Metabolic Precursor (e.g., 2-AG)

Generalized lipid metabolism pathway involving monoacylglycerols.

Application as an Analytical Standard

The primary application of this compound is as a reference and internal standard in analytical chemistry, particularly for the analysis of lipids by gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS).[3]

Experimental Protocol: GC-MS Analysis of Fatty Acids using this compound as an Internal Standard

This protocol describes a general method for the quantitative analysis of fatty acids in a biological sample using this compound as an internal standard.

1. Sample Preparation and Lipid Extraction:

  • Homogenize the biological sample (e.g., plasma, tissue) in a suitable solvent system, such as chloroform:methanol (2:1, v/v).

  • Add a known amount of this compound (internal standard) to the homogenate.

  • Perform a liquid-liquid extraction to separate the lipid-containing organic phase.

  • Evaporate the organic solvent under a stream of nitrogen.

2. Saponification and Derivatization:

  • Resuspend the dried lipid extract in a methanolic sodium hydroxide (B78521) solution.

  • Heat the sample to saponify the lipids, converting fatty acid esters to free fatty acids.

  • Acidify the solution and extract the free fatty acids into an organic solvent (e.g., hexane).

  • Evaporate the solvent and derivatize the fatty acids to their more volatile methyl esters (FAMEs) using a reagent such as boron trifluoride in methanol.

3. GC-MS Analysis:

  • Inject the derivatized sample onto a suitable GC column (e.g., a fused-silica capillary column).

  • Employ a temperature gradient to separate the FAMEs based on their boiling points.

  • Detect the eluted compounds using a mass spectrometer operating in electron ionization (EI) mode.

  • Identify and quantify the fatty acids by comparing their retention times and mass spectra to known standards and the internal standard (this compound).

gcms_workflow Sample Biological Sample IS Add this compound (Internal Standard) Sample->IS Extract Lipid Extraction (e.g., Folch method) IS->Extract Deriv Saponification & Derivatization to FAMEs Extract->Deriv GCMS GC-MS Analysis Deriv->GCMS Data Data Processing & Quantification GCMS->Data

Experimental workflow for GC-MS analysis using this compound.
Experimental Protocol: HPLC Analysis of Neutral Lipids using this compound as a Standard

This protocol provides a general method for the separation of neutral lipids.

1. Sample Preparation:

  • Extract lipids from the sample using a suitable method (e.g., Bligh-Dyer).

  • Add a known concentration of this compound as an internal standard if quantitative analysis is desired.

  • Dry the lipid extract and reconstitute in the initial mobile phase.

2. HPLC Separation:

  • Use a normal-phase HPLC column to separate lipids based on their polarity.

  • Employ a gradient elution with a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., isopropanol).

  • Monitor the elution of lipids using a suitable detector, such as an evaporative light scattering detector (ELSD) or a mass spectrometer.

3. Data Analysis:

  • Identify the lipid classes based on their retention times compared to standards, including this compound for the monoacylglycerol class.

  • Quantify the lipids by comparing their peak areas to that of the internal standard.

Conclusion

This compound (CAS 112340-30-4) is a high-purity long-chain monoacylglycerol that serves as an invaluable tool for researchers in the field of lipidomics. While its specific biological activities remain largely unexplored, its utility as an analytical standard for the accurate quantification and identification of neutral lipids is well-established. The detailed experimental protocols provided in this guide offer a framework for its application in GC-MS and HPLC-based lipid analysis. Further research into the biological roles of odd-chain monoacylglycerols like this compound may reveal novel physiological functions.

References

Glyceryl Monononadecanoate: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Glyceryl monononadecanoate is a monoacylglyceride consisting of a glycerol (B35011) molecule esterified with nonadecanoic acid, a 19-carbon saturated fatty acid. While not as extensively studied as other monoglycerides (B3428702), it holds significance in various scientific and industrial applications, primarily as a pharmaceutical excipient and an analytical internal standard. This technical guide provides a comprehensive overview of the background, synthesis, analysis, and potential applications of glyceryl monononadecanoate, with a focus on its relevance to researchers, scientists, and drug development professionals.

Physicochemical Properties

Glyceryl monononadecanoate is a lipophilic substance with properties largely determined by its long fatty acid chain. Quantitative data for glyceryl monononadecanoate is sparse in the literature; therefore, data for the closely related and well-characterized glyceryl monostearate (GMS) is provided for comparison.

PropertyValue (Glyceryl Monononadecanoate)Value (Glyceryl Monostearate)Reference
Molecular Formula C22H44O4C21H42O4[]
Molecular Weight 372.58 g/mol 358.56 g/mol []
Appearance White to off-white solidWhite, odorless, sweet-tasting flaky powder
Melting Point Not specified57-65 °C
Solubility Practically insoluble in water. Soluble in hot organic solvents.Soluble in hot ethanol, ether, chloroform, hot acetone, mineral oil, and fixed oils. Practically insoluble in water, but may be dispersed with a surfactant.[2]

Synthesis of Glyceryl Monononadecanoate

The synthesis of high-purity monoglycerides like glyceryl monononadecanoate can be challenging due to the potential for the formation of di- and triglycerides. Common synthesis strategies include chemical and enzymatic methods.

Chemical Synthesis: Glycerolysis

A prevalent industrial method for producing monoglycerides is the glycerolysis of triglycerides at high temperatures (220-250°C) with an alkaline catalyst. To obtain a specific monoglyceride like glyceryl monononadecanoate, one would start with the corresponding triglyceride (trinonadecanoin) or nonadecanoic acid.

Experimental Protocol: Glycerolysis of Palm Stearin (B3432776) and Crude Glycerol

This protocol describes the synthesis of monoglycerides from palm stearin and crude glycerol, which can be adapted for nonadecanoic acid sources.

  • Reaction Setup: A mixture of palm stearin and crude glycerol (molar ratio of 2.5:1) is placed in a reaction vessel.

  • Catalysis: An alkaline catalyst is added.

  • Reaction Conditions: The reaction is carried out at 200°C for 20 minutes.

  • Purification: To increase purity, residual glycerol is removed by adding hydrochloric acid followed by washing with hot water. Further purification can be achieved by crystallization from a solvent like isooctane (B107328) at 35°C with controlled agitation (e.g., 200 rpm with a turbine impeller).[3]

Enzymatic Synthesis: Esterification

Enzymatic synthesis using lipases offers a milder and more selective alternative to chemical methods, often yielding a higher proportion of the desired monoglyceride.

Experimental Protocol: Lipase-Catalyzed Esterification of Stearic Acid and Glycerol

This protocol for glyceryl monostearate can be adapted for glyceryl monononadecanoate by substituting stearic acid with nonadecanoic acid.

  • Reactants: Stearic acid and glycerol are used as substrates.

  • Enzyme: Immobilized Candida antarctica lipase (B570770) B (e.g., Novozym 435) is a common choice.

  • Solvent: A suitable organic solvent is used as the reaction medium.

  • Reaction Conditions: The reaction is carried out in a batch process in a stoppered conical flask at a controlled temperature (e.g., 60-75°C) with orbital shaking. Molar ratios of substrates, enzyme load, and reaction time are optimized to maximize the yield of the monoglyceride. For instance, a molar ratio of 1:1 (stearic acid to glycerol) at 75°C for 24 hours has been reported.[4][5]

  • Analysis: The conversion to glyceryl monostearate is monitored by determining the acid value of the reaction mixture over time.[4]

Analytical Methodologies

Glyceryl monononadecanoate is frequently used as an internal standard in the gas chromatography-mass spectrometry (GC-MS) analysis of saturated monoacylglycerols in biodiesel.

Experimental Protocol: Quantification of Saturated Monoacylglycerols in Biodiesel using GC-MS

  • Sample Preparation:

    • A known amount of the biodiesel sample is mixed with an internal standard solution of glyceryl monononadecanoate.

    • A silylating agent, such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is added to derivatize the glycerides, making them more volatile for GC analysis.[6]

  • GC-MS Analysis:

    • The derivatized sample is injected into a gas chromatograph coupled with a mass spectrometer.

    • The separation is typically performed on a capillary column suitable for high-temperature analysis.

    • The mass spectrometer is operated in single ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring characteristic ions of the derivatized analytes and the internal standard.[6]

  • Quantification:

    • The concentration of the saturated monoacylglycerols is determined by comparing their peak areas to the peak area of the internal standard (glyceryl monononadecanoate).

Applications in Drug Delivery

While specific studies on glyceryl monononadecanoate in drug delivery are limited, the broader class of long-chain monoglycerides, particularly glyceryl monostearate, is extensively used in the formulation of lipid-based drug delivery systems such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). These systems are advantageous for enhancing the solubility, stability, and bioavailability of poorly water-soluble drugs.

Experimental Protocol: Preparation of Solid Lipid Nanoparticles (SLNs) by Hot Homogenization

This is a general protocol that can be adapted for incorporating a hydrophobic drug into a lipid matrix potentially containing glyceryl monononadecanoate.

  • Lipid Phase Preparation: The solid lipid (e.g., glyceryl monostearate or a blend including glyceryl monononadecanoate) and the hydrophobic drug are melted together at a temperature approximately 5-10°C above the melting point of the lipid.

  • Aqueous Phase Preparation: An aqueous solution of a surfactant (e.g., Poloxamer 188, Tween 80) is heated to the same temperature as the lipid phase.

  • Emulsification: The hot lipid phase is dispersed into the hot aqueous phase under high-speed stirring to form a coarse oil-in-water emulsion.

  • Homogenization: The pre-emulsion is then subjected to high-pressure homogenization or ultrasonication to reduce the particle size to the nanometer range.

  • Cooling and Nanoparticle Formation: The resulting nanoemulsion is cooled down, leading to the solidification of the lipid droplets and the formation of SLNs.

  • Characterization: The SLNs are characterized for particle size, zeta potential, entrapment efficiency, and in vitro drug release profile.

Biological Activity and Signaling Pathways

Direct evidence for the involvement of glyceryl monononadecanoate in specific signaling pathways is currently lacking in the scientific literature. However, its constituent parts, glycerol and nonadecanoic acid, as well as the general class of monoglycerides, have established metabolic and signaling roles.

Metabolism of Monoglycerides

Monoglycerides are key intermediates in the digestion and absorption of dietary fats. The "monoglyceride pathway" is the primary route for the absorption of fats, where triglycerides are hydrolyzed to 2-monoglycerides and free fatty acids by pancreatic lipase. These are then absorbed by enterocytes and re-esterified to form triglycerides, which are subsequently packaged into chylomicrons for transport in the lymph.[7]

Internally, monoglycerides are hydrolyzed by monoglyceride lipase (MGL) into glycerol and a free fatty acid. MGL plays a crucial role in regulating the levels of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), a signaling monoglyceride.[8]

Metabolism Dietary Triglycerides Dietary Triglycerides Pancreatic Lipase Pancreatic Lipase Dietary Triglycerides->Pancreatic Lipase Hydrolysis 2-Monoglycerides 2-Monoglycerides Pancreatic Lipase->2-Monoglycerides Free Fatty Acids Free Fatty Acids Pancreatic Lipase->Free Fatty Acids Enterocyte Enterocyte 2-Monoglycerides->Enterocyte Absorption Free Fatty Acids->Enterocyte Absorption Re-esterification Re-esterification Enterocyte->Re-esterification Triglycerides (in cell) Triglycerides (in cell) Re-esterification->Triglycerides (in cell) Chylomicrons Chylomicrons Triglycerides (in cell)->Chylomicrons Lymphatic System Lymphatic System Chylomicrons->Lymphatic System Monoglyceride Lipase (MGL) Monoglyceride Lipase (MGL) Glycerol Glycerol Monoglyceride Lipase (MGL)->Glycerol Nonadecanoic Acid Nonadecanoic Acid Monoglyceride Lipase (MGL)->Nonadecanoic Acid Glyceryl Monononadecanoate Glyceryl Monononadecanoate Glyceryl Monononadecanoate->Monoglyceride Lipase (MGL) ExperimentalWorkflow Chemical Synthesis Chemical Synthesis (Glycerolysis) Glyceryl Monononadecanoate Glyceryl Monononadecanoate Chemical Synthesis->Glyceryl Monononadecanoate Enzymatic Synthesis Enzymatic Synthesis (Esterification) Enzymatic Synthesis->Glyceryl Monononadecanoate Analytical Standard Analytical Internal Standard Glyceryl Monononadecanoate->Analytical Standard Drug Delivery Vehicle Drug Delivery Vehicle (e.g., SLNs) Glyceryl Monononadecanoate->Drug Delivery Vehicle Biodiesel Analysis (GC-MS) Biodiesel Analysis (GC-MS) Analytical Standard->Biodiesel Analysis (GC-MS) Characterization of Drug Delivery System Characterization of Drug Delivery System Drug Delivery Vehicle->Characterization of Drug Delivery System

References

Monononadecanoin as a Lipid Standard: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of lipidomics, accurate and reproducible quantification of lipid species is paramount for advancing research and development. The complexity of lipidomes and the potential for variability during sample preparation and analysis necessitate the use of internal standards. Monononadecanoin, a monoacylglycerol containing the 19-carbon fatty acid nonadecanoic acid, serves as a valuable lipid standard. Its odd-numbered carbon chain makes it rare in most biological systems, thus minimizing the risk of interference with endogenous lipids. This technical guide provides a comprehensive overview of this compound, its properties, and its application as an internal standard in lipid analysis.

Properties of this compound

A thorough understanding of the physicochemical properties of a standard is crucial for its effective use. The key properties of this compound are summarized in the table below.

PropertyValueSource
Chemical Name Glyceryl monononadecanoate--INVALID-LINK--
Synonyms 1-Monononadecanoin, MG(19:0)--INVALID-LINK--
CAS Number 112340-30-4--INVALID-LINK--
Molecular Formula C₂₂H₄₄O₄--INVALID-LINK--
Molecular Weight 372.58 g/mol --INVALID-LINK--
Physical State Solid--INVALID-LINK--
Purity ≥99.0% (by Gas Chromatography)--INVALID-LINK--
Storage Temperature Freezer (-20°C)--INVALID-LINK--

Application as an Internal Standard

This compound is primarily used as an internal standard in chromatographic and mass spectrometric analysis of lipids, particularly for the quantification of total fatty acids. By adding a known amount of this compound to a sample at the beginning of the workflow, it is possible to correct for variations in lipid extraction, derivatization, and instrument response.

Validation Parameters for Internal Standards

The use of an internal standard is a cornerstone of quantitative analysis. The table below outlines key validation parameters that should be assessed when incorporating this compound into a new analytical method. The provided values are typical for odd-chain lipid internal standards and should be established for each specific assay.

ParameterTypical Acceptance Criteria
Linearity (R²) > 0.99
Recovery (%) 80 - 120%
Precision (RSD%) < 15%
Accuracy (% Bias) ± 15%

Experimental Protocols

The following sections detail the experimental procedures for using this compound as an internal standard for the analysis of total fatty acids by Gas Chromatography-Mass Spectrometry (GC-MS).

Workflow for Total Fatty Acid Analysis using GC-MS

The overall workflow for preparing biological samples for total fatty acid analysis with this compound as an internal standard is depicted below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_derivatization Derivatization cluster_analysis Analysis sample Biological Sample (e.g., Plasma, Tissue Homogenate) add_is Add known amount of this compound Internal Standard sample->add_is extraction Lipid Extraction (e.g., Folch Method) add_is->extraction dry_down Dry Lipid Extract under Nitrogen extraction->dry_down saponification Saponification (Hydrolysis of Lipids) dry_down->saponification methylation Methylation to form Fatty Acid Methyl Esters (FAMEs) saponification->methylation gcms_analysis GC-MS Analysis methylation->gcms_analysis data_processing Data Processing and Quantification gcms_analysis->data_processing

Caption: General workflow for total fatty acid analysis using this compound.

Detailed Protocol: Lipid Extraction (Modified Folch Method)

This protocol describes a common method for extracting total lipids from a biological sample.

lipid_extraction_workflow start Sample with Internal Standard add_solvents Add Chloroform (B151607):Methanol (2:1, v/v) start->add_solvents vortex1 Vortex thoroughly add_solvents->vortex1 add_salt Add 0.9% NaCl solution vortex1->add_salt vortex2 Vortex to mix add_salt->vortex2 centrifuge Centrifuge to separate phases vortex2->centrifuge collect_organic Collect lower organic layer centrifuge->collect_organic dry_extract Dry under nitrogen stream collect_organic->dry_extract

Caption: Step-by-step workflow for the modified Folch lipid extraction method.

Methodology:

  • To your sample (e.g., 100 µL of plasma or a tissue homogenate) containing a known amount of this compound, add 2 mL of a 2:1 (v/v) mixture of chloroform and methanol.

  • Vortex the mixture thoroughly for at least 1 minute to ensure complete mixing and disruption of cell membranes.

  • Add 0.5 mL of a 0.9% aqueous sodium chloride solution to the mixture.

  • Vortex again for 30 seconds to facilitate phase separation.

  • Centrifuge the sample at a low speed (e.g., 2000 x g) for 10 minutes to achieve a clear separation of the aqueous and organic layers.

  • Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a clean tube.

  • Dry the lipid extract under a gentle stream of nitrogen gas until all the solvent has evaporated. The dried lipid extract can be stored at -80°C if not proceeding immediately to derivatization.

Detailed Protocol: Saponification and Derivatization to FAMEs

This protocol describes the conversion of the extracted lipids to fatty acid methyl esters (FAMEs) for GC-MS analysis.

derivatization_workflow start Dried Lipid Extract add_naoh Add 0.5 M methanolic NaOH start->add_naoh heat1 Heat at 100°C for 5 min add_naoh->heat1 cool1 Cool to room temperature heat1->cool1 add_bf3 Add 14% BF₃ in methanol cool1->add_bf3 heat2 Heat at 100°C for 5 min add_bf3->heat2 cool2 Cool to room temperature heat2->cool2 add_hexane_water Add hexane (B92381) and water cool2->add_hexane_water vortex Vortex and centrifuge add_hexane_water->vortex collect_hexane Collect upper hexane layer containing FAMEs vortex->collect_hexane end Ready for GC-MS Analysis collect_hexane->end

Caption: Workflow for the conversion of lipids to FAMEs for GC-MS analysis.

Methodology:

  • To the dried lipid extract, add 1 mL of 0.5 M sodium hydroxide (B78521) in methanol.

  • Heat the sample at 100°C for 5 minutes to saponify the lipids, releasing the fatty acids.

  • Allow the sample to cool to room temperature.

  • Add 1 mL of 14% boron trifluoride (BF₃) in methanol. This reagent will methylate the free fatty acids.

  • Heat the sample again at 100°C for 5 minutes.

  • Cool the sample to room temperature.

  • Add 1 mL of hexane and 1 mL of water to the sample.

  • Vortex thoroughly and then centrifuge to separate the layers.

  • Carefully collect the upper hexane layer, which now contains the FAMEs, for GC-MS analysis. The methyl ester of nonadecanoic acid from the this compound internal standard will also be present in this layer.

Instrumental Analysis

The FAMEs are then analyzed by GC-MS. The following table provides typical parameters for the analysis.

ParameterTypical Setting
Gas Chromatograph
ColumnDB-23, 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent polar capillary column
Injection Volume1 µL
Inlet Temperature250°C
Carrier GasHelium at a constant flow of 1 mL/min
Oven Temperature ProgramInitial: 100°C, hold for 1 min; Ramp: 10°C/min to 200°C, then 5°C/min to 250°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Rangem/z 50-550
Ion Source Temperature230°C
Quadrupole Temperature150°C

Data Analysis and Quantification

Quantification is achieved by comparing the peak area of each identified FAME to the peak area of the methyl nonadecanoate (B1228766) derived from the this compound internal standard. A calibration curve should be prepared using a mixture of known fatty acid standards and the internal standard to determine the response factor for each fatty acid.

Conclusion

This compound is a reliable and effective internal standard for the quantitative analysis of lipids, particularly total fatty acids, by GC-MS. Its chemical properties, most notably its odd-numbered carbon chain, make it an ideal choice to control for experimental variability. The detailed protocols and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to incorporate this compound into their lipid analysis workflows, thereby enhancing the accuracy and reliability of their quantitative data.

A Technical Guide to High-Purity Monononadecanoin for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with in-depth technical information on high-purity monononadecanoin. It covers commercial sourcing, key specifications, and detailed experimental protocols for its application as an analytical standard.

Introduction to this compound

This compound (Glyceryl 1-monononadecanoate) is a high-purity monoacylglycerol consisting of a glycerol (B35011) molecule esterified with the 19-carbon saturated fatty acid, nonadecanoic acid. Due to its odd-numbered carbon chain, it has very low natural abundance in most biological systems. This characteristic makes it an excellent internal standard for the accurate quantification of lipids in complex matrices during chromatographic analysis, such as gas chromatography (GC) and mass spectrometry (MS). Its primary use is to correct for variations in lipid extraction and analytical instrument response, ensuring high precision and accuracy in lipidomics and related fields.

Commercial Suppliers and Specifications

High-purity this compound is available from several reputable chemical suppliers who specialize in analytical standards for research. The products are typically characterized by gas chromatography to ensure a purity of ≥99.0%. Below is a comparative summary of product specifications from leading suppliers.

Parameter Sigma-Aldrich / MilliporeSigma Larodan
Product Name This compound analytical standardThis compound
Purity ≥99.0% (by GC)[1][2][3]>99%[4]
CAS Number 112340-30-4[4][5][6]112340-30-4[4]
Molecular Formula C₂₂H₄₄O₄[4][5]C₂₂H₄₄O₄[4]
Molecular Weight 372.58 g/mol [4][5]372.58 g/mol [4]
Physical State Solid / Neat[1][4]Solid / Neat[4]
Storage Limited shelf life, refer to label[1]Freezer[4]
Primary Use Analytical / Reference Standard[3][5]Research Grade Lipid[4]

Experimental Protocols

This compound is primarily used as an internal standard in quantitative lipid analysis. The following protocols provide detailed methodologies for its application in sample preparation and analysis by gas chromatography.

Protocol 1: Quality Control and Purity Analysis by Gas Chromatography (GC-FID)

This protocol outlines a general method for verifying the purity of this compound. Monoglycerides must first be derivatized to a more volatile form, typically by silylation, to ensure they are suitable for GC analysis.

1. Preparation of Standard Solution:

  • Accurately weigh approximately 10 mg of this compound standard.
  • Dissolve in 1 mL of pyridine (B92270) in a glass vial. Pyridine acts as a solvent and a catalyst for the derivatization reaction.

2. Derivatization (Silylation):

  • To the standard solution, add 200 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
  • Seal the vial tightly with a PTFE-lined cap.
  • Heat the mixture at 70°C for 30 minutes to ensure complete conversion to its trimethylsilyl (B98337) (TMS) ether derivative.[4][6]
  • Cool the vial to room temperature before injection.

3. Gas Chromatography with Flame Ionization Detection (GC-FID) Analysis:

  • GC System: Agilent 7890A or equivalent.
  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
  • Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 280°C.
  • Injection Volume: 1 µL.
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Oven Temperature Program:
  • Initial temperature: 150°C, hold for 1 minute.
  • Ramp 1: Increase at 15°C/min to 250°C.
  • Ramp 2: Increase at 5°C/min to 320°C, hold for 10 minutes.
  • Detector: Flame Ionization Detector (FID) at 330°C.
  • Data Analysis: Purity is calculated based on the relative peak area of the derivatized this compound compared to the total area of all peaks in the chromatogram.

// Node Definitions start [label="Receive\nthis compound", fillcolor="#F1F3F4", fontcolor="#202124"]; prep [label="Prepare Standard\n(10 mg/mL in Pyridine)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; deriv [label="Derivatize with\nBSTFA (70°C, 30 min)", fillcolor="#FBBC05", fontcolor="#202124"]; inject [label="Inject 1 µL into\nGC-FID System", fillcolor="#34A853", fontcolor="#FFFFFF"]; analyze [label="Analyze Chromatogram\n(Calculate Peak Area %)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="Confirm Purity\n(≥99.0%)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> prep [label="Weigh accurately"]; prep -> deriv [label="Add silylating agent"]; deriv -> inject [label="Cool to RT"]; inject -> analyze [label="Acquire data"]; analyze -> end [label="Compare to spec"]; }

Fig 1. Workflow for GC-based purity verification of this compound.
Protocol 2: Use as an Internal Standard for Total Fatty Acid Analysis

This protocol describes the use of this compound as an internal standard for quantifying total fatty acids in a biological sample (e.g., plasma, tissue homogenate). The method involves lipid extraction, followed by saponification and derivatization to fatty acid methyl esters (FAMEs).

1. Sample Preparation and Lipid Extraction (Folch Method):

  • Place the sample (e.g., 100 µL plasma or ~20 mg tissue homogenate) into a glass centrifuge tube with a PTFE-lined cap.
  • Spiking: Add a precise, known amount of this compound internal standard solution (e.g., 20 µL of a 1 mg/mL solution in chloroform:methanol 2:1, v/v). The amount should be within the expected range of the analytes of interest.[6]
  • Add 3 mL of a 2:1 (v/v) chloroform:methanol mixture. Vortex vigorously for 2 minutes to extract lipids.[6]
  • Add 600 µL of 0.9% NaCl solution to induce phase separation. Vortex for 30 seconds.[6]
  • Centrifuge at 2,000 x g for 10 minutes to separate the layers.
  • Carefully collect the lower organic (chloroform) phase containing the lipids using a glass Pasteur pipette and transfer it to a new tube.
  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

2. Saponification and Transesterification to FAMEs:

  • To the dried lipid extract, add 2 mL of 0.5 M methanolic NaOH. Heat at 80°C for 10 minutes to cleave fatty acids from all complex lipids (saponification).
  • Cool the sample to room temperature.
  • Add 2 mL of 14% Boron Trifluoride (BF₃) in methanol. Heat at 80°C for 5 minutes. This reaction converts all free fatty acids (including the nonadecanoic acid from the internal standard) into their corresponding FAMEs.
  • Cool the sample. Add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution. Vortex thoroughly.
  • Centrifuge briefly to separate phases. The upper hexane layer now contains the FAMEs.

3. GC-MS Analysis:

  • Transfer the upper hexane layer to a GC vial.

  • Analyze using a GC-MS system with parameters optimized for FAME separation (e.g., using a polar capillary column like a CP-Sil 88 or ZB-FAME).

  • Quantification: Identify the peaks for the nonadecanoate (B1228766) methyl ester (from the internal standard) and the target fatty acid methyl esters based on their retention times and mass spectra. Calculate the concentration of each target fatty acid by comparing the ratio of its peak area to the peak area of the internal standard against a pre-run calibration curve.

    Lipid_Analysis_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis sample Biological Sample (e.g., Plasma) spike Spike with known amount of this compound IS sample->spike extract Perform Folch Lipid Extraction spike->extract dry Dry Lipid Extract (Nitrogen Stream) extract->dry saponify Saponify Lipids (Methanolic NaOH, 80°C) dry->saponify methylate Methylate to FAMEs (BF3-Methanol, 80°C) saponify->methylate extract_fames Extract FAMEs into Hexane methylate->extract_fames gcms Analyze by GC-MS extract_fames->gcms quant Quantify Analytes (Ratio to IS Peak Area) gcms->quant

    Fig 2. Workflow for using this compound as an internal standard in fatty acid analysis.

References

The Natural Occurrence of Nonadecanoic Acid Monoesters: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

<_

  • Natural Occurrence: I have found mentions of nonadecanoic acid and its methyl ester in plant oils, ox fats, and certain bacteria like Staphylococcus.[1][2][3][4] There is also a reference to its potential use as a pheromone by some insects.[1] However, specific quantitative data on the monoesters in these sources is still lacking. The information on marine organisms is very general and related to phthalate (B1215562) monoesters, not fatty acid monoesters.[5] Information on beeswax primarily discusses other fatty acid esters.[6][7][8]

  • Experimental Protocols: I have found several resources detailing protocols for the extraction and analysis of fatty acids and their methyl esters (FAMEs) from various tissues using techniques like GC-MS and HPLC.[9][10][11][12][13] These are general protocols that can be adapted for nonadecanoic acid monoesters. For instance, there are detailed GC-MS conditions (column type, temperature program) and derivatization methods (e.g., using BF3-methanol or BSTFA).[10][12]

  • Signaling Pathways: Direct evidence for signaling pathways involving nonadecanoic acid monoesters is not available in the search results. However, there is substantial information on the signaling roles of fatty acids in general.[14][15][16][17] A key finding is the potential for long-chain fatty acids and their esters to act as ligands for G protein-coupled receptors like GPR120 (FFAR4).[18] This could be a plausible hypothetical signaling pathway for nonadecanoic acid monoesters. The downstream cascade involving PLC, IP3, DAG, and Ca2+ is also described.[18]

  • Quantitative Data: I have not yet found a consolidated source of quantitative data for the natural occurrence of nonadecanoic acid monoesters. The information is scattered and often refers to the free acid rather than its monoesters.

Based on this analysis, I need to:

  • Synthesize the available information on natural occurrence, even if it's qualitative, and present it clearly.

  • Structure the experimental protocols by creating a generalized workflow based on the detailed steps found in the search results.

  • Develop a hypothetical signaling pathway for nonadecanoic acid monoesters based on the information about GPR120 activation by other long-chain fatty acids.[18]

  • Create the mandatory visualizations (Graphviz diagrams) for the experimental workflow and the hypothetical signaling pathway.

  • Acknowledge the lack of extensive quantitative data and direct evidence for signaling pathways in the final document.

I believe I have enough information to proceed with generating the technical guide without needing further Google searches. I can construct the tables, protocols, and diagrams based on the detailed information I have already gathered.

Core Requirements Checklist & Confidence Score:

  • Summarize quantitative data into tables: I can create a table summarizing the known natural occurrences, although much of the data may be qualitative ("present in...") rather than quantitative. Confidence: 4/5 (The limitation is the availability of quantitative data in the search results, not my ability to tabulate it).

  • Provide detailed methodologies for key experiments: I can synthesize detailed, step-by-step protocols for extraction and GC-MS analysis from the provided search results. Confidence: 5/5

  • Create diagrams for signaling pathways: I can create a diagram for a plausible, hypothetical signaling pathway based on the GPR120 mechanism. Confidence: 5/5

  • Create diagrams for experimental workflows: I can create a comprehensive experimental workflow diagram. Confidence: 5/5

  • Enclose DOT scripts in a dot code block: This is a formatting requirement I can fulfill. Confidence: 5/5

  • Provide brief, descriptive captions: This is a content requirement I can fulfill. Confidence: 5/5

  • Adhere to diagram specifications (width, color, contrast): I will ensure the Graphviz scripts meet these requirements. Confidence: 5/5

Given my high confidence in fulfilling the core requirements based on the existing search results, I will now proceed to generate the final response.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of nonadecanoic acid monoesters. It details their presence in various biological systems, provides in-depth experimental protocols for their analysis, and explores their potential roles in cellular signaling. This document is intended to serve as a foundational resource for professionals in research and drug development.

Natural Occurrence of Nonadecanoic Acid and Its Monoesters

Nonadecanoic acid (C19:0) is a long-chain saturated fatty acid found in a variety of natural sources, including plant oils, animal fats, and microorganisms.[1][3][4] While often present as a minor component, its detection in various matrices suggests diverse biological roles. Its monoesters, such as methyl nonadecanoate (B1228766), are less commonly reported but are understood to be present where the free acid is found, often as intermediates in metabolic pathways or as components of complex lipids.[2]

Table 1: Documented Natural Occurrence of Nonadecanoic Acid and Its Monoesters

Biological SourceCompound FormMatrixNotes
Plants Nonadecanoic AcidVegetable OilsFound as a constituent of various vegetable oils.[1]
Nonadecanoic AcidSolanum tuberosum (Potato)Reported as a component of the plant's lipids.[3]
Animals Nonadecanoic AcidOx FatsA known component of bovine adipose tissue.[1]
Nonadecanoic Acid Methyl EsterDietary SupplementsUsed in the formulation of specialized diets.[2]
Microorganisms Nonadecanoic AcidStaphylococcusIdentified as a cellular fatty acid in this bacterial genus.[1]
Nonadecanoic AcidFungal MetaboliteProduced by various fungi.[3]
Insects Nonadecanoic AcidPheromonesSuggested to have a role as a pheromone in certain insect species.[1]

Experimental Protocols for Analysis

The analysis of nonadecanoic acid monoesters typically involves lipid extraction, followed by derivatization to a more volatile form (if not already an ester), and subsequent chromatographic separation and detection. Gas chromatography-mass spectrometry (GC-MS) is the most common and powerful technique for this purpose.

General Workflow for Extraction and Analysis

The following diagram illustrates a typical workflow for the analysis of nonadecanoic acid monoesters from a biological sample.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_derivatization Transesterification (if necessary) cluster_analysis Analysis Sample Biological Sample (e.g., tissue, oil, microbial culture) Homogenization Homogenization/Pulverization Sample->Homogenization Extraction Solvent Extraction (e.g., Chloroform:Methanol) Homogenization->Extraction PhaseSeparation Phase Separation Extraction->PhaseSeparation CollectOrganic Collect Organic Layer PhaseSeparation->CollectOrganic Evaporation Solvent Evaporation CollectOrganic->Evaporation Transesterification Transesterification to FAMEs (e.g., BF3-Methanol) Evaporation->Transesterification GCMS GC-MS Analysis Transesterification->GCMS DataAnalysis Data Analysis (Quantification & Identification) GCMS->DataAnalysis

A generalized workflow for the analysis of nonadecanoic acid monoesters.
Detailed Protocol: Extraction and GC-MS Analysis of Fatty Acid Methyl Esters (FAMEs)

This protocol is adapted from established methods for the analysis of fatty acids in biological tissues.[10][12]

1. Lipid Extraction (Bligh-Dyer Method):

  • Start with a known quantity of homogenized biological sample (e.g., 100 mg of tissue).

  • Add a 2:1 (v/v) mixture of chloroform:methanol (B129727) and vortex thoroughly for 2-5 minutes.

  • Add 0.9% NaCl solution to induce phase separation and centrifuge at 2000 x g for 5-10 minutes.

  • Carefully collect the lower organic layer, which contains the lipids.

2. Transesterification to Fatty Acid Methyl Esters (FAMEs):

  • Evaporate the solvent from the collected organic layer under a gentle stream of nitrogen at 40°C.

  • To the dried lipid extract, add 1 mL of 14% boron trifluoride in methanol (BF3-methanol).

  • Seal the tube and heat at 100°C for 30 minutes.

  • Cool the tube to room temperature.

  • Add 1 mL of water and 2 mL of hexane (B92381), vortex for 1 minute, and centrifuge at 1000 x g for 5 minutes.

  • Transfer the upper hexane layer containing the FAMEs to a new tube.

  • Pass the hexane extract through a small column of anhydrous sodium sulfate (B86663) to remove residual water.

  • Evaporate the hexane to dryness under nitrogen and reconstitute in a known volume of hexane for GC-MS analysis.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Conditions:

  • GC Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or an equivalent non-polar column.[10]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[10]

  • Inlet Temperature: 250°C.[10]

  • Injection Mode: Splitless.[10]

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp 1: Increase to 250°C at a rate of 10°C/min.

    • Ramp 2: Increase to 300°C at a rate of 5°C/min and hold for 5 minutes.[10]

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.[10]

    • Source Temperature: 230°C.[10]

    • Quadrupole Temperature: 150°C.[10]

    • Scan Range: m/z 50-550.

Potential Signaling Pathways

While direct evidence for the signaling roles of nonadecanoic acid monoesters is limited, it is plausible that they function similarly to other long-chain fatty acids, which are known to be potent signaling molecules.[14][15][18] One of the key mechanisms for fatty acid signaling is through the activation of G protein-coupled receptors (GPCRs), particularly GPR120 (also known as Free Fatty Acid Receptor 4, FFAR4).[18]

Hypothetical Signaling Pathway: GPR120 Activation

Activation of GPR120 by a long-chain fatty acid monoester like methyl nonadecanoate could trigger a signaling cascade leading to anti-inflammatory and insulin-sensitizing effects.[18]

GPR120 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPR120 GPR120/FFAR4 Gq Gαq GPR120->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Gq->PLC Activates Ca2 Intracellular Ca2+ Release IP3->Ca2 Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates CellularResponse Cellular Responses (e.g., anti-inflammatory effects, improved insulin (B600854) sensitivity) Ca2->CellularResponse PKC->CellularResponse Ligand Nonadecanoic Acid Monoester Ligand->GPR120 Binds to

A hypothetical signaling cascade initiated by a nonadecanoic acid monoester.

Upon binding of the nonadecanoic acid monoester to the GPR120 receptor, the Gαq subunit of the associated G protein is activated.[18] This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[18] IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[18] These downstream effectors then modulate various cellular processes, leading to physiological outcomes.

Conclusion

Nonadecanoic acid and its monoesters are naturally occurring lipids found across different biological kingdoms. While their concentrations are generally low, their presence suggests specific and potentially important biological functions. The experimental protocols outlined in this guide provide a robust framework for the accurate quantification and identification of these molecules. Furthermore, the exploration of a hypothetical GPR120-mediated signaling pathway offers a promising avenue for future research into the physiological roles of nonadecanoic acid monoesters, particularly in the context of metabolic and inflammatory diseases. Further investigation is warranted to fully elucidate the distribution and biological significance of these unique fatty acid derivatives.

References

Monononadecanoin Solubility in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monononadecanoin, a monoglyceride consisting of glycerol (B35011) esterified with nonadecanoic acid, is a lipid of significant interest in pharmaceutical and biotechnological research. Its amphiphilic nature, arising from a polar glycerol head and a long, nonpolar fatty acid tail, governs its solubility in various media. This technical guide provides an in-depth overview of the solubility of this compound in organic solvents, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide extrapolates from the known behavior of long-chain monoglycerides (B3428702) and provides the methodology to generate such data.

Core Concepts in Solubility

The solubility of a compound is fundamentally governed by the principle of "like dissolves like." This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[1] this compound's solubility is therefore dependent on the polarity of the organic solvent and its ability to interact with the molecule's hydrophobic fatty acid chain and hydrophilic glycerol moiety.

Factors influencing the solubility of this compound include:

  • Solvent Polarity: The dielectric constant of a solvent is a good indicator of its polarity. Solvents with low dielectric constants are more suitable for dissolving non-polar compounds.[2]

  • Temperature: Generally, the solubility of solids in liquids increases with temperature.

  • Purity of this compound: Impurities can affect the observed solubility.

  • Presence of Water: Even small amounts of water in organic solvents can significantly decrease the solubility of hydrophobic lipids.

Solubility Profile of this compound

Based on the general properties of long-chain monoglycerides, the expected solubility of this compound in various organic solvents is summarized below. It is important to note that this is a qualitative assessment, and quantitative determination requires experimental validation. Fats are generally soluble in organic solvents like chloroform (B151607) and alcohol, while being insoluble in water.[3]

Solvent ClassRepresentative SolventsExpected Solubility of this compoundRationale
Non-polar Solvents Hexane, Toluene, ChloroformHighThe long non-polar C19 alkyl chain of this compound will have strong van der Waals interactions with these non-polar solvents, leading to good solvation. Chloroform is particularly effective for dissolving lipids.[3][4]
Polar Aprotic Solvents Acetone, Ethyl AcetateModerateThese solvents have a moderate polarity and can interact with both the ester linkage and the alkyl chain to some extent. Complete solubility might require gentle heating.
Polar Protic Solvents Ethanol, MethanolLow to ModerateThe hydroxyl groups of these solvents can form hydrogen bonds with the glycerol head of this compound. However, the long hydrophobic tail may limit overall solubility. Fats are often sparingly soluble in ethanol.[3] Fatty acid esters and glycerolipids are generally soluble in ethanol.[5]
Highly Polar Solvents WaterInsolubleAs a lipid, this compound is hydrophobic and will not dissolve in water.[3][4]

Experimental Protocols for Solubility Determination

The following protocols provide a framework for the qualitative and quantitative determination of this compound solubility.

Qualitative Solubility Assessment (Visual Method)

This method provides a rapid screening of suitable solvents.

Materials:

  • This compound (high purity, >99%)[6]

  • A selection of organic solvents (e.g., hexane, chloroform, acetone, ethanol, water)

  • Small test tubes or vials

  • Vortex mixer

  • Pipettes

  • Filter paper

Procedure:

  • Sample Preparation: Add a small, accurately weighed amount of this compound (e.g., 10 mg) to a series of clean, dry test tubes.

  • Solvent Addition: To each test tube, add a specific volume of a different organic solvent (e.g., 1 mL).

  • Mixing: Vigorously mix the contents of each tube using a vortex mixer for 1-2 minutes.

  • Observation: Allow the tubes to stand for a few minutes and visually inspect for the dissolution of the solid. Observe if the solution is clear, cloudy, or if solid material remains undissolved.

  • Confirmation (Translucent Spot Test): Place a drop of the supernatant from each tube onto a piece of filter paper and allow the solvent to evaporate. The presence of a translucent, greasy spot indicates that the lipid was dissolved in the solvent.[4]

Quantitative Solubility Determination (Gravimetric Method)

This method determines the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound

  • Selected organic solvent

  • Temperature-controlled shaker or water bath

  • Centrifuge

  • Analytical balance

  • Glass vials with screw caps

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Evaporating dish or pre-weighed vial

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a vial containing a known volume or mass of the organic solvent. "Excess" means that undissolved solid should be clearly visible.

  • Equilibration: Seal the vial and place it in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed at the set temperature for a few hours to let the undissolved solid settle. Alternatively, centrifuge the vial to pellet the excess solid.

  • Sample Collection: Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter to remove any suspended particles.

  • Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed evaporating dish or vial. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the this compound.

  • Mass Determination: Once the solvent is completely removed, weigh the dish or vial containing the dried this compound residue.

  • Calculation: The solubility is calculated as the mass of the dissolved this compound per volume or mass of the solvent (e.g., in mg/mL or g/100g ).

    Solubility (mg/mL) = (Mass of residue (mg)) / (Volume of supernatant collected (mL))

Purity Analysis by Gas Chromatography (GC)

It is crucial to ensure the purity of the this compound sample before conducting solubility studies. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for this purpose.

Principle:

The this compound is first derivatized to a more volatile form, typically by silylation, and then separated and identified by GC-MS. The purity is determined by comparing the peak area of the this compound derivative to the total area of all peaks in the chromatogram.[7]

Derivatization (Silylation):

A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Dissolve a small amount of this compound in an anhydrous solvent (e.g., pyridine).

  • Add the silylating agent (BSTFA with TMCS).

  • Heat the mixture (e.g., at 70°C for 30 minutes) to complete the reaction.[8]

GC-MS Conditions (Typical):

  • Column: A non-polar capillary column (e.g., DB-5ms).

  • Oven Program: A temperature gradient is used to separate the components, for example, starting at a lower temperature and ramping up to a higher temperature. A typical program might start at 100°C, ramp to 300°C, and hold.[8][9]

  • Injection: A small volume (e.g., 1 µL) of the derivatized sample is injected.

  • MS Detection: Electron Ionization (EI) at 70 eV is commonly used. The mass spectrometer scans a range of mass-to-charge ratios to identify the fragments of the derivatized this compound.[9]

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Overall experimental workflow for purity and solubility analysis.

G cluster_qualitative Qualitative Solubility Assessment cluster_quantitative Quantitative Solubility Determination qual_start Start prep_sample Add ~10mg this compound to test tubes qual_start->prep_sample add_solvent Add 1mL of each test solvent prep_sample->add_solvent mix Vortex for 1-2 minutes add_solvent->mix observe Visually inspect for dissolution mix->observe spot_test Perform translucent spot test observe->spot_test qual_end End: Record qualitative solubility spot_test->qual_end quant_start Start prep_excess Add excess this compound to known solvent volume quant_start->prep_excess equilibrate Equilibrate at constant temperature (24-48h) prep_excess->equilibrate separate Centrifuge or let settle to separate phases equilibrate->separate collect Withdraw and filter a known volume of supernatant separate->collect evaporate Evaporate solvent from the supernatant collect->evaporate weigh Weigh the dried residue evaporate->weigh calculate Calculate solubility (e.g., mg/mL) weigh->calculate quant_end End: Report quantitative solubility calculate->quant_end

Caption: Detailed workflows for solubility determination methods.

Conclusion

This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents, tailored for a scientific audience. While specific quantitative data remains sparse in the literature, the principles of lipid solubility, coupled with the detailed experimental protocols provided herein, empower researchers to generate reliable and accurate solubility data. The provided workflows offer a clear and logical path for conducting these experiments. Accurate determination of this compound's solubility is a critical step in the formulation of lipid-based drug delivery systems and in various other research and development applications.

References

Methodological & Application

Application Notes and Protocols for Monononadecanoin in Lipid Profiling Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of lipidomics, accurate and precise quantification of lipid species is paramount for understanding cellular processes, disease pathogenesis, and the efficacy of therapeutic interventions. The complexity of the lipidome and the potential for variability during sample preparation and analysis necessitate the use of internal standards. Monononadecanoin, a monoglyceride containing a C19:0 fatty acid, serves as an excellent internal standard for lipid profiling studies. Its odd-chain length makes it a non-endogenous compound in most biological systems, ensuring that its detection is solely from the known amount added during sample preparation. This document provides detailed application notes and protocols for the effective use of this compound as an internal standard in lipid profiling workflows.

Principle of Internal Standardization with this compound

An ideal internal standard should mimic the physicochemical properties of the analytes of interest and experience the same variations during sample extraction, derivatization, and analysis. By adding a known quantity of this compound to a sample at the initial stage of processing, it co-extracts with the endogenous lipids. Any loss of native lipids during the procedure is mirrored by a proportional loss of the internal standard. Consequently, the ratio of the analytical signal of an endogenous lipid to that of this compound allows for accurate quantification, compensating for experimental variability.

Key Applications

  • Internal Standard for Monoacylglycerol Quantification: this compound is particularly well-suited for the accurate quantification of endogenous monoacylglycerols.

  • Quality Control for Lipid Extraction: Spiking samples with a known amount of this compound at the beginning of the extraction process allows for the monitoring and validation of the efficiency and reproducibility of the lipid extraction methodology.

  • Method Validation: It can be employed to validate the accuracy, precision, and linearity of analytical methods developed for lipid quantification.

Data Presentation: Performance Characteristics

The use of this compound as an internal standard has been demonstrated to yield reliable and reproducible results. The following tables summarize key quantitative performance metrics.

Performance Metric Value Description
Linearity (r) 0.996 - 0.998[1]Indicates a strong linear relationship between the concentration of the analyte and the instrument's response.[1]
Limit of Detection (LOD) 1.48 - 23.97 ppb[1]The lowest concentration of an analyte that can be reliably detected by the analytical instrument.[1]
Limit of Quantitation (LOQ) 4.43 - 71.92 ppb[1]The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy.[1]

Table 1: Quantitative performance data for a GC-MS method utilizing this compound as an internal standard for the analysis of saturated monoglycerides.[1]

Performance Metric Typical Value Description
Recovery (%) 82.1 - 98.7%The percentage of the internal standard that is recovered following the entire sample preparation and extraction process.
Precision (RSD%) < 15%The relative standard deviation, which indicates the repeatability and reproducibility of the measurement.
Accuracy (% Bias) -15% to +15%The closeness of the measured value to the true or expected value.

Table 2: Typical performance characteristics for odd-chain glycerolipid internal standards in biological matrices. These values can be considered representative for this compound in similar applications.

Experimental Protocols

I. Preparation of this compound Internal Standard Stock Solution

Materials:

  • High-purity this compound (analytical standard, ≥99.0%)

  • Chloroform or a 2:1 (v/v) chloroform:methanol mixture

  • Volumetric flask

  • Amber glass vial with PTFE-lined cap

Procedure:

  • Accurately weigh a precise amount of this compound (e.g., 10 mg).

  • Dissolve the weighed this compound in a known volume of the chosen solvent in a volumetric flask to create a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Store the stock solution in an amber glass vial at -20°C to prevent degradation.

  • Prepare a working solution by diluting the stock solution to the desired concentration (e.g., 100 µg/mL) with the same solvent.

II. Lipid Extraction from Biological Samples (Modified Folch Method)

Materials:

  • Biological sample (e.g., plasma, tissue homogenate, cell pellet)

  • This compound internal standard working solution

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Glass centrifuge tubes with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Nitrogen gas evaporator

Procedure:

  • Place a known amount of the biological sample (e.g., 100 µL of plasma or 10-20 mg of tissue homogenate) into a glass centrifuge tube.

  • Add a precise volume of the this compound internal standard working solution to the sample. The amount should be chosen to yield a signal that is within the linear range of the instrument and comparable to the expected signal of the analytes of interest.

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the sample.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and to disrupt cell membranes, facilitating the extraction of lipids into the solvent phase. For solid tissues, homogenization may be required prior to this step.

  • Add 0.4 mL of 0.9% NaCl solution to induce phase separation.

  • Vortex for 30 seconds.

  • Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C to facilitate the separation of the two phases.

  • Carefully aspirate the upper aqueous phase.

  • Collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Dry the lipid extract under a gentle stream of nitrogen.

  • The dried lipid extract can be stored at -80°C until analysis or reconstituted in an appropriate solvent for immediate analysis.

III. Quantitative Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Mass spectrometer (e.g., Triple Quadrupole, QTOF, or Orbitrap) equipped with an electrospray ionization (ESI) source

Chromatographic Conditions (Example for Reversed-Phase Separation):

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm)

  • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid

  • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid

  • Flow Rate: 0.3 - 0.4 mL/min

  • Injection Volume: 1-5 µL

  • Gradient: A typical gradient would start at a low percentage of mobile phase B and gradually increase to elute the more hydrophobic lipids.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan with data-dependent MS/MS for untargeted profiling.

  • MRM Transition for this compound (example): The specific precursor and product ions should be determined by direct infusion of the this compound standard.

Data Analysis: Quantification is achieved by calculating the peak area ratio of the target analyte to the this compound internal standard. A calibration curve constructed with known concentrations of the analytes of interest and a fixed concentration of the internal standard should be used for absolute quantification.

Mandatory Visualizations

experimental_workflow sample Biological Sample (Plasma, Tissue, Cells) is_spike Spike with this compound Internal Standard sample->is_spike extraction Lipid Extraction (Modified Folch Method) is_spike->extraction phase_sep Phase Separation extraction->phase_sep collect_organic Collect Organic Phase phase_sep->collect_organic dry_down Dry Under Nitrogen collect_organic->dry_down reconstitute Reconstitute in Injection Solvent dry_down->reconstitute lc_ms LC-MS/MS Analysis reconstitute->lc_ms data_analysis Data Processing and Quantification lc_ms->data_analysis

Caption: Experimental workflow for lipid profiling using this compound.

triglyceride_hydrolysis tg Triglycerides (TG) atgl ATGL tg->atgl dag Diacylglycerols (DAG) atgl->dag hsl HSL dag->hsl mag Monoacylglycerols (MAG) hsl->mag mgl MGL mag->mgl glycerol_ffa Glycerol + Free Fatty Acid mgl->glycerol_ffa

Caption: Triglyceride hydrolysis pathway.

endocannabinoid_pathway phospholipids Membrane Phospholipids plc PLC phospholipids->plc dag Diacylglycerol (DAG) plc->dag dagl DAGL dag->dagl two_ag 2-Arachidonoylglycerol (2-AG) dagl->two_ag receptors Cannabinoid Receptors (CB1/CB2) two_ag->receptors Activation mgl MGL two_ag->mgl arachidonic_acid Arachidonic Acid + Glycerol mgl->arachidonic_acid

Caption: Endocannabinoid signaling pathway involving 2-AG.

References

Application Notes and Protocols for Monononadecanoin as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In quantitative mass spectrometry, particularly in the field of lipidomics, the use of a suitable internal standard (IS) is crucial for achieving accurate and reproducible results. An internal standard helps to correct for variations that can occur during sample preparation, extraction, and analysis, thereby minimizing experimental error. Monononadecanoin, a monoacylglycerol containing a 19-carbon fatty acid (nonadecanoic acid), is a potential candidate for use as an internal standard in the analysis of various lipid species, especially other monoacylglycerols and fatty acids. Its non-endogenous nature in most biological systems makes it an attractive option to avoid interference with endogenous analytes.

These application notes provide a comprehensive guide to the theoretical application of this compound as an internal standard for quantitative lipid analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols and data presented herein are based on established principles of lipidomics and mass spectrometry, providing a strong foundation for researchers to develop and validate their own assays.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of an internal standard is fundamental to its effective application.

PropertyValueReference
Chemical Formula C₂₂H₄₄O₄[1]
Molecular Weight 372.58 g/mol [1]
CAS Number 112340-30-4[1]
Synonyms Glyceryl monononadecanoate, 1-Monononadecanoyl-rac-glycerol
Physical State Solid
Purity Available as ≥99.0% analytical standard
Storage Freezer

Principle of Internal Standardization

The core principle of using an internal standard lies in the ratiometric comparison of the analyte's signal to the internal standard's signal. By adding a known and constant amount of the internal standard to all samples, calibrators, and quality controls, any variations in sample handling or instrument response will affect both the analyte and the internal standard similarly. The ratio of their responses is then used for quantification, leading to more accurate and precise measurements.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Plasma, Tissue) Add_IS Addition of this compound (IS) Sample->Add_IS Extraction Lipid Extraction Add_IS->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization LC Liquid Chromatography Separation Derivatization->LC MS Mass Spectrometry Detection LC->MS Peak_Integration Peak Integration (Analyte & IS) MS->Peak_Integration Ratio_Calculation Calculate Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Caption: General experimental workflow for quantitative analysis using this compound as an internal standard.

Proposed Experimental Protocol

This protocol outlines a general procedure for the use of this compound as an internal standard for the quantification of monoacylglycerols in a biological matrix such as plasma.

1. Materials and Reagents

  • This compound (analytical standard, ≥99.0% purity)

  • Methanol (LC-MS grade)

  • Chloroform (HPLC grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium (B1175870) acetate (B1210297) (LC-MS grade)

  • Nitrogen gas, high purity

  • Biological matrix (e.g., human plasma)

  • Analyte(s) of interest (for calibration curve)

2. Preparation of Standard Solutions

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol. Store at -20°C.

  • Internal Standard Working Solution (10 µg/mL): Dilute the stock solution 1:100 with methanol.

  • Analyte Stock Solution (1 mg/mL): Prepare a stock solution of the target analyte(s) in methanol.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the analyte stock solution in a clean matrix (e.g., stripped plasma or a synthetic matrix) to cover the expected concentration range of the analyte in the samples. Spike each calibration standard with the internal standard working solution to a final concentration of 100 ng/mL.

3. Sample Preparation (Lipid Extraction)

This protocol utilizes a modified Bligh-Dyer extraction method.

  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add 10 µL of the this compound internal standard working solution (10 µg/mL). Vortex briefly.

  • Add 375 µL of a chloroform:methanol (1:2, v/v) mixture. Vortex for 1 minute.

  • Add 125 µL of chloroform. Vortex for 1 minute.

  • Add 125 µL of water. Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to induce phase separation.

  • Carefully collect the lower organic phase (containing the lipids) into a clean microcentrifuge tube.

  • Dry the organic phase under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 90:10 acetonitrile:water with 10 mM ammonium acetate and 0.1% formic acid).

G cluster_workflow Lipid Extraction Workflow Start Start with Biological Sample Add_IS Add this compound IS Start->Add_IS Add_Solvents Add Chloroform:Methanol Add_IS->Add_Solvents Vortex1 Vortex Add_Solvents->Vortex1 Add_Chloroform Add Chloroform Vortex1->Add_Chloroform Vortex2 Vortex Add_Chloroform->Vortex2 Add_Water Add Water Vortex2->Add_Water Vortex3 Vortex Add_Water->Vortex3 Centrifuge Centrifuge for Phase Separation Vortex3->Centrifuge Collect_Organic Collect Lower Organic Phase Centrifuge->Collect_Organic Dry_Extract Dry under Nitrogen Collect_Organic->Dry_Extract Reconstitute Reconstitute in Mobile Phase Dry_Extract->Reconstitute End Ready for LC-MS/MS Analysis Reconstitute->End

Caption: Detailed workflow for lipid extraction from a biological matrix.

4. LC-MS/MS Instrumentation and Conditions (Proposed)

The following are suggested starting conditions for a typical reversed-phase LC-MS/MS analysis. Optimization will be required for specific analytes and instrumentation.

ParameterSuggested Condition
LC System High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium acetate in water with 0.1% formic acid
Mobile Phase B 10 mM Ammonium acetate in acetonitrile:isopropanol (1:1, v/v) with 0.1% formic acid
Gradient Start at 10% B, increase to 95% B over 15 min, hold for 5 min, return to 10% B and equilibrate for 5 min
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 500°C
Capillary Voltage 3.5 kV
Collision Gas Argon

5. Multiple Reaction Monitoring (MRM) Transitions (Hypothetical)

The following table provides a hypothetical MRM transition for this compound. The precursor ion ([M+NH₄]⁺) is based on the common adduction of ammonium in positive ESI mode for lipids. The product ion is a predicted neutral loss of the nonadecanoic acid group. These values must be experimentally determined and optimized.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV) (Starting Point)
This compound (IS)390.4 ([M+NH₄]⁺)108.120

6. Data Analysis and Quantification

  • Integrate the peak areas of the analyte(s) and the this compound internal standard in the chromatograms.

  • Calculate the ratio of the analyte peak area to the internal standard peak area for each sample and calibration standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte in the calibration standards.

  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

Validation Considerations

For robust and reliable quantitative methods, it is essential to validate the assay according to established guidelines. Key validation parameters include:

  • Linearity: Assess the linear range of the calibration curve.

  • Accuracy and Precision: Determine the intra- and inter-day accuracy and precision using quality control samples at low, medium, and high concentrations.

  • Selectivity and Specificity: Evaluate potential interference from other matrix components.

  • Matrix Effect: Investigate the ion suppression or enhancement caused by the biological matrix.

  • Stability: Assess the stability of the analyte and internal standard in the biological matrix under different storage conditions (freeze-thaw, short-term, and long-term).

Conclusion

This compound presents a promising, non-endogenous option for use as an internal standard in the mass spectrometric quantification of monoacylglycerols and other related lipids. The protocols and information provided in these application notes offer a solid starting point for researchers to develop and validate their own quantitative lipidomics methods. It is crucial to emphasize that the proposed LC-MS/MS parameters and MRM transitions are theoretical and require experimental optimization for specific applications and instrumentation. Proper method validation is paramount to ensure the accuracy and reliability of the obtained quantitative data.

References

Application Notes and Protocols for the Separation of Neutral Lipids Using Monononadecanoin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate separation and quantification of neutral lipids are critical in numerous areas of research, including metabolic studies, biomarker discovery, and drug development. Neutral lipids, such as triglycerides, diglycerides, cholesterol, and cholesterol esters, play vital roles in energy storage, cell signaling, and membrane structure. Monononadecanoin, a monoglyceride containing the odd-chain fatty acid nonadecanoic acid, is an excellent internal and reference standard for the analysis of neutral lipids. Its synthetic nature and rarity in most biological systems ensure minimal interference with endogenous lipids, allowing for precise and accurate quantification.

These application notes provide detailed protocols for the separation of neutral lipids using this compound as a standard with three common chromatography techniques: Thin-Layer Chromatography (TLC), Solid-Phase Extraction (SPE), and High-Performance Liquid Chromatography (HPLC).

Data Presentation

The following table summarizes the expected performance characteristics for the separation of neutral lipids. Please note that specific values may vary depending on the exact experimental conditions, instrumentation, and sample matrix.

ParameterThin-Layer Chromatography (TLC)Solid-Phase Extraction (SPE)High-Performance Liquid Chromatography (HPLC)
**Linearity (R²) **> 0.98> 0.99> 0.99
Limit of Quantification (LOQ) 1-10 µ g/spot 0.1-1 µg/mL10-100 ng/mL
Recovery (%) 85-95%>95%[1]>95%
Precision (RSD%) < 15%< 10%< 5%
Purity of Separated Fractions GoodHighVery High[2]

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) for Neutral Lipid Class Separation

This protocol describes the separation of neutral lipid classes on a single TLC plate using this compound as a reference standard.[3]

Materials:

  • Silica (B1680970) gel 60 TLC plates (20x20 cm)

  • Developing tank

  • Spotting capillaries or micropipette

  • This compound standard solution (1 mg/mL in chloroform (B151607)/methanol (B129727) 2:1, v/v)

  • Lipid extract sample

  • Developing solvent: Petroleum ether: Diethyl ether: Acetic acid (80:20:1, v/v/v)[4]

  • Visualization reagent: Iodine vapor or 0.05% primulin in acetone/water (80:20, v/v)

  • UV lamp (for primulin visualization)

Procedure:

  • Plate Activation: Activate the silica gel TLC plate by heating at 110°C for 60 minutes. Allow to cool in a desiccator before use.

  • Sample Application: Using a pencil, lightly draw a line about 2 cm from the bottom of the plate. Along this line, mark the spotting points. Apply 5-10 µL of the this compound standard and the lipid extract sample to their respective marked spots. Allow the spots to dry completely between applications.

  • Chromatogram Development: Pour the developing solvent into the TLC tank to a depth of about 1 cm. Place a piece of filter paper in the tank to ensure solvent vapor saturation. Close the tank and allow it to equilibrate for at least 30 minutes. Carefully place the spotted TLC plate into the developing tank. Ensure the solvent level is below the sample spots. Close the tank and allow the solvent to ascend the plate until it is about 1-2 cm from the top.

  • Visualization: Remove the plate from the tank and mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood. For visualization, place the dried plate in a sealed tank containing a few crystals of iodine. The lipid spots will appear as brown-yellow spots. Alternatively, spray the plate with the primulin solution and view under a UV lamp. Lipids will appear as fluorescent yellow spots.

  • Identification: Identify the neutral lipid classes in the sample by comparing their Retention factor (Rf) values to that of the this compound standard and known Rf values for other neutral lipids.

Expected Rf Values: [3]

  • This compound: ~0.03

  • Cholesterol: ~0.13

  • Diglycerides: ~0.2-0.3

  • Free Fatty Acids: ~0.29

  • Triglycerides: ~0.63

  • Cholesterol Esters: ~0.78

Protocol 2: Solid-Phase Extraction (SPE) for Neutral Lipid Fractionation

This protocol outlines the separation of total neutral lipids from other lipid classes using a silica-based SPE cartridge. This compound should be added to the sample before extraction to act as an internal standard for quantification.[1][5]

Materials:

  • Silica SPE cartridges (e.g., 500 mg, 3 mL)

  • SPE manifold

  • This compound internal standard solution

  • Lipid extract sample

  • Solvents: Chloroform, Acetone, Methanol, Hexane, Diethyl ether

Procedure:

  • Internal Standard Spiking: Add a known amount of this compound internal standard to the lipid extract sample.

  • Cartridge Conditioning: Condition the silica SPE cartridge by passing 5 mL of methanol followed by 5 mL of chloroform through the cartridge. Do not let the cartridge run dry.

  • Sample Loading: Dissolve the spiked lipid extract in a small volume of chloroform and load it onto the conditioned SPE cartridge.

  • Elution of Neutral Lipids: Elute the neutral lipids (including this compound, triglycerides, diglycerides, cholesterol, and cholesterol esters) by passing 10 mL of chloroform through the cartridge. Collect this fraction.

  • Elution of Other Lipid Classes (Optional):

    • To elute free fatty acids, pass 10 mL of diethyl ether with 2% acetic acid.

    • To elute phospholipids, pass 10 mL of methanol.

  • Sample Preparation for Analysis: Evaporate the solvent from the collected neutral lipid fraction under a gentle stream of nitrogen. Reconstitute the dried lipids in an appropriate solvent for downstream analysis (e.g., GC-MS or HPLC).

Protocol 3: High-Performance Liquid Chromatography (HPLC) for Neutral Lipid Separation

This protocol provides a method for the separation of neutral lipid classes using normal-phase HPLC. This compound can be used as an internal or external standard for quantification.[2][6]

Instrumentation and Columns:

  • HPLC system with a gradient pump and an evaporative light scattering detector (ELSD) or a UV detector (at 206 nm).

  • Silica or cyano-bonded stationary phase column (e.g., 250 x 4.6 mm, 5 µm).

Mobile Phase:

  • Solvent A: Hexane

  • Solvent B: Methyl tert-butyl ether (MTBE)

  • Solvent C (optional, for elution of more polar compounds): Isopropanol

Procedure:

  • Standard and Sample Preparation: Prepare a standard solution of this compound. Dissolve the dried neutral lipid fraction (from SPE) or the total lipid extract in the initial mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Gradient Elution:

      • 0-5 min: 2% B in A

      • 5-20 min: Linear gradient to 25% B in A

      • 20-25 min: Linear gradient to 80% B in A

      • 25-30 min: Hold at 80% B in A

      • 30-35 min: Return to 2% B in A and equilibrate for 10 minutes before the next injection.

  • Quantification: Create a calibration curve using the this compound standard. Quantify the neutral lipid classes in the sample by comparing their peak areas to the calibration curve or by the internal standard method if this compound was added to the sample prior to extraction.

Mandatory Visualization

G Experimental Workflow for Neutral Lipid Analysis cluster_0 Sample Preparation cluster_1 Neutral Lipid Separation cluster_2 Analysis & Quantification cluster_3 Downstream Analysis Sample Biological Sample Spike Spike with this compound (Internal Standard) Sample->Spike Extract Lipid Extraction (e.g., Folch Method) Spike->Extract TLC TLC Separation Extract->TLC Spot on Plate SPE SPE Fractionation Extract->SPE Load on Cartridge HPLC HPLC Separation Extract->HPLC Inject into Column Visualize Visualization (Iodine/Primulin) TLC->Visualize Elute Elute Fractions SPE->Elute Detect Detection (ELSD/UV) HPLC->Detect Quantify Quantification Visualize->Quantify Elute->Quantify Detect->Quantify GCMS GC-MS (after derivatization) Quantify->GCMS MS Mass Spectrometry Quantify->MS

Caption: Workflow for neutral lipid separation and analysis.

References

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis Utilizing Monononadecanoin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Monononadecanoin as an internal standard in the quantitative analysis of neutral lipids by High-Performance Liquid Chromatography (HPLC). The methodologies outlined are broadly applicable for the separation and quantification of lipid classes critical in various stages of research and drug development.

Introduction

This compound, a monoacylglycerol containing the odd-chain fatty acid nonadecanoic acid (19:0), is an ideal internal standard for lipid analysis. Its synthetic nature and rare occurrence in biological systems prevent interference with endogenous lipids, ensuring accurate quantification. This document details the application of this compound in both normal-phase and reversed-phase HPLC methods, coupled with universal detection techniques such as Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD), which are well-suited for non-chromophoric lipids.

Key Applications

  • Quantitative analysis of neutral lipid classes: Accurate determination of mono-, di-, and triglycerides in various matrices.

  • Lipid profiling in biological samples: Characterization of lipid extracts from cells, tissues, and biofluids.

  • Quality control of lipid-based drug delivery systems: Assessment of the composition and purity of lipid nanoparticles and other formulations.

  • Monitoring of lipid metabolism: Tracing the synthesis and degradation of neutral lipids in biochemical pathways.

Data Presentation: Quantitative Method Parameters

The following tables summarize typical parameters for the quantitative analysis of neutral lipids using this compound as an internal standard. Please note that these values are illustrative and may require optimization for specific applications and instrumentation.

Table 1: Method Validation Parameters for Triglyceride Analysis

ParameterResult
Linearity (R²)> 0.995
Limit of Detection (LOD)5 ng on-column
Limit of Quantification (LOQ)15 ng on-column
Precision (%RSD)< 5%
Accuracy (Recovery)95-105%

Table 2: Typical Retention Times for Neutral Lipids (Normal-Phase HPLC)

Lipid ClassRetention Time (min)
Cholesteryl Esters3.5
Triglycerides5.8
Free Fatty Acids8.2
Cholesterol10.1
Diglycerides12.5
This compound (IS) 14.2
Monoglycerides15.0

Experimental Protocols

Protocol 1: Normal-Phase HPLC for Neutral Lipid Class Separation

This protocol describes the separation of major neutral lipid classes, including triglycerides, diglycerides, and monoglycerides, using this compound as an internal standard.

1. Materials and Reagents:

  • This compound (Internal Standard, IS)

  • Lipid standards (e.g., triolein, diolein, monoolein)

  • HPLC-grade solvents: hexane, isopropanol (B130326), ethyl acetate, acetic acid

  • Sample lipids extracted from the matrix of interest

2. Sample Preparation:

  • Prepare a stock solution of this compound in isopropanol at a concentration of 1 mg/mL.

  • To 1 mg of the extracted lipid sample, add a known amount of the this compound internal standard solution (e.g., 20 µg).

  • Dissolve the mixture in 1 mL of hexane.

  • Vortex thoroughly and filter through a 0.22 µm PTFE syringe filter before injection.

3. HPLC Conditions:

  • Column: Silica, 250 x 4.6 mm, 5 µm particle size

  • Mobile Phase A: Hexane

  • Mobile Phase B: Isopropanol:Ethyl Acetate (80:20, v/v) with 0.1% Acetic Acid

  • Gradient Program:

    • 0-5 min: 2% B

    • 5-15 min: 2% to 20% B

    • 15-20 min: 20% to 50% B

    • 20-25 min: Hold at 50% B

    • 25-30 min: Return to 2% B and equilibrate

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • Detector: Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD)

4. Quantification:

  • Construct a calibration curve for each lipid class by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

  • Determine the concentration of each lipid class in the sample from the calibration curve.

Protocol 2: Reversed-Phase HPLC for Triglyceride Analysis

This protocol is optimized for the separation and quantification of triglyceride species.

1. Materials and Reagents:

  • This compound (Internal Standard, IS)

  • Triglyceride standards

  • HPLC-grade solvents: acetonitrile, isopropanol, water

  • Sample lipids extracted from the matrix of interest

2. Sample Preparation:

  • Prepare a stock solution of this compound in isopropanol at a concentration of 1 mg/mL.

  • To 1 mg of the extracted lipid sample, add a known amount of the this compound internal standard solution (e.g., 20 µg).

  • Dissolve the mixture in 1 mL of isopropanol.

  • Vortex thoroughly and filter through a 0.22 µm PTFE syringe filter before injection.

3. HPLC Conditions:

  • Column: C18, 150 x 4.6 mm, 3.5 µm particle size

  • Mobile Phase A: Acetonitrile:Water (60:40, v/v)

  • Mobile Phase B: Isopropanol:Acetonitrile (90:10, v/v)

  • Gradient Program:

    • 0-10 min: 30% to 70% B

    • 10-25 min: 70% to 100% B

    • 25-30 min: Hold at 100% B

    • 30-35 min: Return to 30% B and equilibrate

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

  • Detector: Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD)

4. Quantification:

  • Follow the same quantification procedure as described in Protocol 1.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Lipid Sample Add_IS Add this compound (IS) Sample->Add_IS Dissolve Dissolve in Solvent Add_IS->Dissolve Filter Filter (0.22 µm) Dissolve->Filter HPLC HPLC System (Column, Pump, Detector) Filter->HPLC Inject Chromatogram Obtain Chromatogram HPLC->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Result Final Concentration Quantification->Result

Caption: General experimental workflow for HPLC analysis of lipids.

Logical_Relationship Analyte Analyte (e.g., Triglyceride) Ratio Peak Area Ratio (Analyte / IS) Analyte->Ratio Measured Peak Area IS Internal Standard (this compound) IS->Ratio Measured Peak Area Concentration Analyte Concentration Ratio->Concentration Correlates via Calibration Curve

Caption: Logic of quantification using an internal standard.

Application Notes: Gas Chromatography Analysis of Monononadecanoin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monononadecanoin, a monoglyceride containing a C19:0 fatty acid, is a lipid of interest in various research fields, including lipidomics, drug formulation, and as a certified reference material. Its accurate quantification is crucial for these applications. Gas chromatography (GC) coupled with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS) is a robust and widely used analytical technique for the analysis of monoglycerides. Due to the low volatility of this compound, a derivatization step is essential to convert it into a more volatile and thermally stable compound suitable for GC analysis. This document provides a detailed protocol for the sample preparation, derivatization, and GC analysis of this compound.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the GC analysis of monoglycerides, which can be representative for the analysis of this compound.

Table 1: Method Performance Characteristics for Monoglyceride Analysis

ParameterTypical Value
Linearity (R²)> 0.998[1]
Accuracy (% Recovery)> 95%[1]
Limit of Detection (LOD)1.48 - 23.97 ppb[2]
Limit of Quantitation (LOQ)4.43 - 71.92 ppb[2]
Retention Time (silylated)~19.40 minutes (for 1-C18:0-MG, indicative)[3]

Table 2: Representative Linearity Data for Saturated Monoglycerides [2]

Concentration (mg/mL)Peak Area (Analyte/IS Ratio) - Representative
0.10.25
0.20.51
0.41.02
0.61.53
0.82.05
1.02.56

Experimental Protocols

Sample Preparation and Derivatization (Silylation)

This protocol describes the silylation of this compound to form its trimethylsilyl (B98337) (TMS) ether derivative, which is more volatile and suitable for GC analysis.[4][5]

Materials:

  • This compound standard or sample containing this compound

  • Internal Standard (IS) solution (e.g., 1,2,4-Butanetriol or Tricaprin, 1 mg/mL in pyridine)[1]

  • Pyridine (B92270) (anhydrous)

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)[2][6]

  • Heptane (B126788) or Hexane (B92381) (GC grade)

  • 2 mL GC vials with inserts and PTFE-lined caps

Procedure:

  • Sample Aliquoting: Accurately weigh approximately 1 mg of the this compound standard or the sample extract into a 2 mL GC vial. If the sample is in solution, transfer an aliquot and evaporate the solvent under a gentle stream of nitrogen.

  • Internal Standard Addition: Add a known volume (e.g., 100 µL) of the internal standard solution to the vial.

  • Solvent Addition: Add 100 µL of anhydrous pyridine to dissolve the sample and internal standard.

  • Derivatization: Add 100 µL of the silylating agent (MSTFA or BSTFA + 1% TMCS) to the vial.[2]

  • Reaction: Tightly cap the vial and heat at 70°C for 30 minutes in a heating block or oven to ensure complete derivatization.

  • Cooling: Allow the vial to cool to room temperature.

  • Dilution (Optional): If the concentration is expected to be high, dilute the derivatized sample with heptane or hexane to an appropriate concentration for GC analysis.

  • Analysis: The sample is now ready for injection into the GC system.

Gas Chromatography (GC) Conditions

The following are typical GC conditions for the analysis of derivatized monoglycerides. These may need to be optimized for your specific instrument and application.

Table 3: GC-FID/MS Operating Conditions

ParameterCondition
Gas Chromatograph Agilent 7890B or equivalent
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column[2]
Carrier Gas Helium or Hydrogen at a constant flow of 1.0 mL/min
Inlet Temperature 280°C
Injection Volume 1 µL
Injection Mode Splitless
Oven Temperature Program Initial temperature: 100°C, hold for 2 minRamp 1: 10°C/min to 250°C, hold for 5 minRamp 2: 5°C/min to 320°C, hold for 10 min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
FID Temperature 320°C
MS Transfer Line Temp. 280°C
MS Ion Source Temp. 230°C
MS Quadrupole Temp. 150°C
MS Scan Range m/z 50-600

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow for the GC analysis of this compound, from sample preparation to data analysis.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample Weighing/ Aliquoting Add_IS Internal Standard Addition Sample->Add_IS Add_Solvent Solvent Addition (Pyridine) Add_IS->Add_Solvent Add_Deriv Derivatization Reagent Addition (MSTFA) Add_Solvent->Add_Deriv Heat Heating (70°C, 30 min) Add_Deriv->Heat Cool Cooling Heat->Cool GC_Inject GC Injection Cool->GC_Inject Separation Chromatographic Separation GC_Inject->Separation Detection Detection (FID/MS) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Reporting Quantification->Report

GC Analysis Workflow for this compound.
Logical Relationship for Derivatization

The diagram below outlines the rationale and process of derivatization for the GC analysis of monoglycerides.

Derivatization_Logic Analyte This compound (Low Volatility, Polar) Problem Poor GC Performance: - Peak Tailing - Low Sensitivity - Thermal Degradation Analyte->Problem Solution Derivatization (Silylation) Problem->Solution is solved by Derivative TMS-Monononadecanoin (High Volatility, Non-polar) Solution->Derivative produces Outcome Improved GC Analysis: - Sharp, Symmetrical Peaks - Enhanced Sensitivity - Thermally Stable Derivative->Outcome

Rationale for this compound Derivatization.

References

Monononadecanoin in Metabolomics Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monononadecanoin, a monoacylglycerol containing the odd-chain fatty acid nonadecanoic acid (C19:0), is emerging as a valuable tool in metabolomics research. Its unique chemical properties, particularly its exogenous nature in most biological systems, make it an excellent candidate for use as an internal standard in quantitative mass spectrometry-based studies. Furthermore, the growing interest in the metabolism of odd-chain fatty acids and their potential links to various physiological and pathological states has positioned this compound as a molecule of interest for biomarker discovery.

These application notes provide a comprehensive overview of the uses of this compound in metabolomics, with a focus on its application as an internal standard for lipidomics and as a potential biomarker. Detailed experimental protocols for its use in Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are provided, along with data presentation guidelines and visualizations of relevant metabolic and experimental workflows.

Application I: this compound as an Internal Standard

The primary application of this compound in metabolomics is as an internal standard (IS) for the accurate quantification of a wide range of lipids and other metabolites. Due to the odd number of carbon atoms in its fatty acid chain, this compound is typically absent or present at very low levels in mammalian tissues, a key characteristic of an effective internal standard.[1] By adding a known amount of this compound to a sample at the beginning of the analytical workflow, it can be used to correct for variations in sample extraction, derivatization efficiency, and instrument response.

Key Advantages as an Internal Standard:
  • Non-endogenous: Its rarity in most biological samples minimizes interference with the measurement of endogenous analytes.

  • Chemical Similarity: As a monoacylglycerol, it shares structural similarities with a broad class of lipids, making it a suitable IS for their quantification.

  • Improved Accuracy and Precision: Its use significantly enhances the reliability and reproducibility of quantitative metabolomic data.

Quantitative Data Summary

The following tables present hypothetical, yet realistic, quantitative data from a lipidomics experiment using this compound as an internal standard. These tables illustrate how the data can be structured for clear comparison and interpretation.

Table 1: Calibration Curve for Quantification of Oleic Acid using this compound as an Internal Standard

Analyte Concentration (µM)Analyte Peak AreaInternal Standard Peak Area (this compound)Peak Area Ratio (Analyte/IS)
115,234510,9870.030
578,912505,4320.156
10155,678512,3450.304
25390,123508,7650.767
50785,432511,2341.536
1001,567,890509,1233.080

Table 2: Quantification of Endogenous Fatty Acids in Human Plasma Samples using this compound as Internal Standard

Sample IDPalmitic Acid (C16:0) (µM)Stearic Acid (C18:0) (µM)Oleic Acid (C18:1) (µM)Linoleic Acid (C18:2) (µM)
Control 1250.5150.2350.8450.1
Control 2265.1155.6360.2465.7
Control 3248.9148.9345.6448.3
Disease 1 350.2 210.5 480.1 590.4
Disease 2 365.7 220.1 495.3 610.9
Disease 3 348.1 208.7 475.9 585.2

Application II: this compound as a Potential Biomarker

Odd-chain fatty acids (OCFAs) and their derivatives, such as this compound, are gaining attention as potential biomarkers for various metabolic conditions. While even-chain fatty acids are the most common in the human body, OCFAs are primarily derived from the diet (e.g., dairy and ruminant fats) or synthesized by gut microbiota from propionate (B1217596), a product of dietary fiber fermentation.[2][3][4] Therefore, circulating levels of OCFAs and their monoacylglycerol forms may reflect dietary habits, gut microbiome activity, and endogenous metabolic pathways.

Elevated or decreased levels of OCFAs have been associated with a reduced risk of type 2 diabetes and cardiovascular disease.[5] While direct evidence for this compound as a specific disease biomarker is still emerging, its measurement as part of a broader lipidomics profile can provide valuable insights into metabolic health.

Potential Clinical Significance:
  • Indicator of Dietary Intake: Levels may correlate with the consumption of dairy products and certain fats.

  • Marker of Gut Microbiome Function: May reflect the production of propionate by gut bacteria.

  • Association with Metabolic Health: Altered levels could be linked to metabolic disorders.

Experimental Protocols

The following are detailed protocols for the use of this compound as an internal standard in metabolomics research.

Protocol 1: Lipid Extraction from Biological Samples

This protocol describes a modified Folch extraction method suitable for a variety of biological matrices.

Materials:

  • This compound internal standard solution (1 mg/mL in methanol)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Sample (e.g., 100 µL plasma, 20 mg tissue homogenate, or 1x10^6 cells)

  • Glass centrifuge tubes with PTFE-lined caps

Procedure:

  • To the sample in a glass centrifuge tube, add a precise volume of the this compound internal standard solution. The amount should be chosen to be in the mid-range of the expected concentrations of the analytes of interest.

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

  • Vortex vigorously for 1 minute to ensure thorough mixing and cell lysis.

  • Incubate at room temperature for 20 minutes.

  • Add 0.4 mL of 0.9% NaCl solution to induce phase separation.

  • Vortex for 30 seconds.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Dry the lipid extract under a gentle stream of nitrogen.

  • The dried lipid extract can be stored at -80°C until analysis.

Lipid Extraction Workflow Diagram
Protocol 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, lipids are typically derivatized to increase their volatility.

Materials:

  • Dried lipid extract

  • Pyridine (B92270)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • GC vials

Procedure (Derivatization):

  • To the dried lipid extract, add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and heat at 60°C for 30 minutes.

  • Cool to room temperature. The sample is now ready for GC-MS analysis.

GC-MS Parameters:

ParameterValue
GC Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Injector Temperature 280°C
Oven Program Initial: 150°C, hold for 2 min; Ramp 1: 10°C/min to 250°C, hold for 5 min; Ramp 2: 5°C/min to 300°C, hold for 10 min
Carrier Gas Helium, constant flow of 1.2 mL/min
MSD Transfer Line Temp 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-600

Data Analysis: Quantification is achieved by creating a calibration curve for each analyte, plotting the ratio of the analyte peak area to the this compound peak area against the analyte concentration.

Protocol 3: Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS allows for the analysis of intact lipids without derivatization.

LC-MS/MS Parameters:

ParameterValue
LC Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate
Mobile Phase B Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate
Gradient 0-2 min: 30% B; 2-15 min: 30-100% B; 15-20 min: 100% B; 20.1-25 min: 30% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Positive and Negative modes
MS/MS Analysis Multiple Reaction Monitoring (MRM) for targeted quantification. Precursor and product ions for each analyte and this compound must be optimized.

Data Analysis: Similar to GC-MS, quantification is based on the ratio of the peak area of the analyte to the peak area of this compound, using a calibration curve for each analyte.

Visualization of Metabolic Pathway

This compound is metabolized through the monoacylglycerol pathway. The following diagram illustrates its synthesis and degradation.

MONO_Metabolism cluster_synthesis Synthesis cluster_degradation Degradation Fatty Acyl-CoA (C19:0) Fatty Acyl-CoA (C19:0) Monoacylglycerol Acyltransferase (MGAT) Monoacylglycerol Acyltransferase (MGAT) Fatty Acyl-CoA (C19:0)->Monoacylglycerol Acyltransferase (MGAT) Diacylglycerol (DAG) Diacylglycerol (DAG) Diacylglycerol (DAG)->Monoacylglycerol Acyltransferase (MGAT) This compound This compound Monoacylglycerol Acyltransferase (MGAT)->this compound Monononadecanoin_deg This compound Monoacylglycerol Lipase (MAGL) Monoacylglycerol Lipase (MAGL) Monononadecanoin_deg->Monoacylglycerol Lipase (MAGL) Nonadecanoic Acid (C19:0) Nonadecanoic Acid (C19:0) Monoacylglycerol Lipase (MAGL)->Nonadecanoic Acid (C19:0) Glycerol Glycerol Monoacylglycerol Lipase (MAGL)->Glycerol

Metabolic Pathway of this compound

Conclusion

This compound is a versatile and valuable tool for metabolomics research. Its primary application as a non-endogenous internal standard provides a robust method for achieving accurate and reproducible quantification of a wide array of metabolites, particularly lipids. The detailed protocols provided herein offer a starting point for researchers to incorporate this compound into their analytical workflows. Furthermore, the potential of this compound and other odd-chain monoacylglycerols as biomarkers of dietary intake, gut microbiome function, and metabolic disease warrants further investigation. As metabolomics continues to play a crucial role in advancing our understanding of health and disease, the application of well-characterized internal standards like this compound will be essential for generating high-quality, reliable data.

References

Application Notes and Protocols for the Quantification of Lipids Using a Monononadecanoin Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of lipidomics, the precise and accurate quantification of lipid species is essential for understanding their roles in health and disease, as well as for the development of novel therapeutics.[1][2] The complexity of biological matrices necessitates the use of an appropriate internal standard (IS) to correct for variability introduced during sample preparation, extraction, and analysis.[1][3] Monononadecanoin, a monoglyceride containing the odd-chain fatty acid nonadecanoic acid (C19:0), is an excellent choice as an internal standard for the quantification of various lipid classes. Its odd-chain length makes it absent or present at very low levels in most biological systems, thus preventing interference with endogenous analytes.[1][4]

These application notes provide detailed protocols for the use of this compound as an internal standard for lipid quantification by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Principle of Internal Standardization

An internal standard is a compound of known concentration that is added to a sample at the beginning of the analytical workflow.[1] By subjecting the internal standard to the same experimental conditions as the target analytes, it can account for variations in sample handling, extraction efficiency, and instrument response.[5] Accurate quantification is then achieved by comparing the instrument response of the analyte to that of the internal standard.[4]

Experimental Protocols

I. Preparation of this compound Internal Standard Stock Solution

A critical first step is the accurate preparation of the internal standard stock solution.

Materials:

Procedure:

  • Accurately weigh a precise amount of this compound (e.g., 10 mg).

  • Dissolve the weighed standard in a known volume of chloroform or chloroform:methanol (2:1, v/v) in a volumetric flask to create a stock solution of a specific concentration (e.g., 1 mg/mL).[4]

  • Store the stock solution in a tightly sealed glass vial at -20°C.[4]

  • Prepare working solutions by diluting the stock solution to the desired concentration range for spiking into samples.

II. Sample Preparation and Lipid Extraction (Modified Folch Method)

This protocol is a widely used method for the extraction of total lipids from biological samples such as plasma, serum, tissue homogenates, or cell cultures.[4][5][6][7][8]

Materials:

  • Biological sample (e.g., 100 µL plasma, 10-20 mg tissue homogenate)

  • This compound internal standard working solution

  • LC-MS grade chloroform

  • LC-MS grade methanol

  • 0.9% NaCl solution

  • Glass centrifuge tubes with PTFE-lined caps

Procedure:

  • Place the biological sample into a glass centrifuge tube.

  • Add a precise volume of the this compound internal standard working solution to the sample. The amount added should be sufficient to produce a robust signal without saturating the detector.[5]

  • Add a 20-fold excess of a chloroform:methanol (2:1, v/v) mixture to the sample (e.g., 2 mL for a 100 µL sample).[4][5]

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and to disrupt cell membranes.[4][5][6] For solid tissues, homogenization may be required prior to this step.

  • Incubate at room temperature for 20 minutes.[6]

  • Add 0.2 volumes of 0.9% NaCl solution to induce phase separation (e.g., 400 µL for a 2 mL solvent mixture).[4][5][6]

  • Vortex for 30 seconds.[4][5][6]

  • Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C to facilitate phase separation.[5][6]

  • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.[6]

  • Dry the lipid extract under a gentle stream of nitrogen.

  • The dried lipid extract can be stored at -80°C until further analysis.[6]

G cluster_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis Sample Biological Sample IS_spike Spike with This compound IS Sample->IS_spike Solvent_add Add Chloroform: Methanol (2:1) IS_spike->Solvent_add Vortex1 Vortex & Incubate Solvent_add->Vortex1 Phase_sep Add 0.9% NaCl & Vortex Vortex1->Phase_sep Centrifuge Centrifuge Phase_sep->Centrifuge Collect_phase Collect Lower Organic Phase Centrifuge->Collect_phase Dry_extract Dry Under Nitrogen Collect_phase->Dry_extract Derivatization Derivatization (for GC-MS) Dry_extract->Derivatization Analysis GC-MS or LC-MS Analysis Dry_extract->Analysis Direct for LC-MS Derivatization->Analysis

III. Derivatization for GC-MS Analysis (Fatty Acid Methyl Esters - FAMEs)

For GC-MS analysis, non-volatile lipids are typically converted into more volatile derivatives. This protocol describes the transesterification of fatty acids to fatty acid methyl esters (FAMEs).

Materials:

  • Dried lipid extract

  • 14% Boron trifluoride in methanol (BF3-methanol) or 5% Methanolic HCl

  • Hexane (B92381)

  • Saturated NaCl solution

Procedure:

  • To the dried lipid extract, add 1 mL of 14% BF3-methanol or 5% methanolic HCl.[1][9]

  • Seal the tube and heat at 80-100°C for 30-60 minutes.[6][9]

  • Cool the tube to room temperature.[9]

  • Add 1 mL of hexane and 0.5-1 mL of saturated NaCl solution.[6][9]

  • Vortex for 30 seconds and centrifuge at 1,000 x g for 5 minutes to separate the phases.[6][9]

  • Transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.[6]

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

Typical GC-MS Conditions:

Parameter Setting
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent[9]
Carrier Gas Helium at a constant flow of 1.0 mL/min[9]
Inlet Temperature 250°C[9]
Injection Mode Splitless[9]
Oven Program Start at 100°C, hold for 2 min, ramp to 250°C at 10°C/min, then ramp to 300°C at 5°C/min and hold for 5 min[9]
MS Ion Source Electron Ionization (EI) at 70 eV[6][9]
Source Temperature 230°C[6][9]

| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan[9] |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Typical LC-MS Conditions:

Parameter Setting
LC System Reverse-phase C18 or C30 column[1]
Mobile Phase A Acetonitrile:Water (60:40) with 10 mM ammonium (B1175870) formate
Mobile Phase B Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate
Gradient Optimized for separation of lipid classes
Flow Rate 0.2 - 0.5 mL/min
MS Ion Source Electrospray Ionization (ESI), positive and negative modes

| Acquisition Mode | Full scan with data-dependent MS/MS |

Data Presentation and Quantification

Quantitative analysis is performed by calculating the ratio of the peak area of the analyte to the peak area of the this compound internal standard. A calibration curve should be generated using authentic standards to determine the response factor for each lipid class.

Example Validation Data

The following tables summarize typical performance characteristics of a validated lipid quantification method using an odd-chain internal standard.

Table 1: Linearity and Range

Analyte Class Calibration Range (µg/mL)
Free Fatty Acids 0.1 - 50 > 0.995
Triglycerides 0.5 - 200 > 0.992
Phospholipids 0.2 - 100 > 0.996

| Cholesterol Esters | 0.5 - 150 | > 0.990 |

Table 2: Precision and Accuracy

Analyte Class Concentration (µg/mL) Intra-day Precision (%RSD) Inter-day Precision (%RSD) Accuracy (% Recovery)
Free Fatty Acids 1.0 < 10% < 15% 90-110%
25.0 < 8% < 12% 92-108%
Triglycerides 5.0 < 12% < 15% 88-112%
100.0 < 10% < 13% 90-110%
Phospholipids 2.0 < 9% < 14% 91-109%

| | 50.0 | < 7% | < 11% | 93-107% |

G cluster_input Input Data cluster_processing Calculation cluster_output Output Analyte_Signal Analyte Peak Area Ratio Calculate Ratio: (Analyte Area / IS Area) Analyte_Signal->Ratio IS_Signal IS Peak Area (this compound) IS_Signal->Ratio Calibration Apply Calibration Curve Response Factor Ratio->Calibration Concentration Analyte Concentration Calibration->Concentration

Conclusion

This compound is a reliable internal standard for the accurate quantification of a wide range of lipid species in complex biological samples. The detailed protocols provided herein for sample preparation, derivatization, and analysis by GC-MS and LC-MS, coupled with proper method validation, will ensure the generation of high-quality, reproducible data for researchers, scientists, and drug development professionals. Any laboratory intending to use this compound as a quantitative internal standard should perform a thorough in-house validation to ensure the data generated is reliable for their specific applications.[1]

References

Standard Operating Procedure for Monononadecanoin Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed standard operating procedure (SOP) for the preparation, storage, and handling of Monononadecanoin stock solutions. This compound is a high-purity monoacylglycerol used as an analytical standard and in various research applications. Adherence to this protocol is crucial for ensuring the accuracy, reproducibility, and reliability of experimental results.

Product Information and Physical Properties

This compound is a saturated monoacylglycerol with the following properties:

PropertyValueReference
Chemical Name Glyceryl monononadecanoate[1][2]
Synonyms MG (19:0)[2]
CAS Number 112340-30-4[1][2]
Molecular Formula C22H44O4[1][2]
Molecular Weight 372.58 g/mol [1][2]
Physical State Solid[2]
Purity ≥99.0% (GC)[1]
Storage Temperature Freezer (-20°C)[2]

Health and Safety Precautions

Before handling this compound, it is essential to review the Safety Data Sheet (SDS). Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety glasses, a lab coat, and chemical-resistant gloves. All procedures involving organic solvents should be performed in a certified chemical fume hood.

Recommended Solvents for Stock Solution Preparation

Based on the properties of long-chain monoacylglycerols, the following solvents are recommended for preparing this compound stock solutions. The choice of solvent will depend on the intended downstream application.

SolventSuitabilityNotes
Chloroform (B151607) Highly Recommended for initial solubilization and long-term storage of the primary stock solution.Minimizes degradation and is suitable for most analytical techniques.[3][4]
Ethanol (B145695) Recommended for applications where chloroform is not suitable, such as cell-based assays.May require gentle warming to fully dissolve the compound.[5]
Dimethyl Sulfoxide (DMSO) Recommended for preparing concentrated stocks for dilution in aqueous media for in vitro experiments.Use high-purity, anhydrous DMSO to avoid degradation of the compound.[5]

Experimental Protocols

Preparation of a 10 mg/mL Primary Stock Solution in Chloroform

This protocol describes the preparation of a 10 mg/mL primary stock solution of this compound in chloroform. This concentrated stock can be used for preparing working standards for chromatography or for serial dilutions.

Materials:

  • This compound (solid)

  • High-purity chloroform (ACS grade or higher)

  • Analytical balance

  • Glass vial with a Teflon-lined screw cap (e.g., 2 mL or 5 mL)

  • Volumetric flask (Class A)

  • Glass pipettes or syringes

  • Vortex mixer

  • Argon or nitrogen gas

Procedure:

  • Equilibration: Allow the container of this compound to warm to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh 10 mg of this compound using an analytical balance and transfer it to a clean, dry glass vial.

  • Solubilization: Add a small volume of chloroform (e.g., 0.5 mL) to the vial.

  • Dissolution: Gently vortex the vial until the solid is completely dissolved. If necessary, sonication in a water bath for a few minutes can aid dissolution.

  • Volume Adjustment: Quantitatively transfer the dissolved solution to a 1 mL volumetric flask. Rinse the vial with small aliquots of chloroform and add the rinsings to the volumetric flask to ensure all the compound is transferred. Carefully add chloroform to the flask until the bottom of the meniscus reaches the calibration mark.

  • Mixing: Cap the volumetric flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Transfer the final stock solution to a glass vial with a Teflon-lined cap. Purge the headspace of the vial with an inert gas (argon or nitrogen) to displace oxygen and prevent oxidation.[6]

  • Labeling: Clearly label the vial with the compound name, concentration, solvent, preparation date, and initials of the preparer.

  • Storage Conditions: Store the primary stock solution at -20°C in the dark.[4][6]

Preparation of a 1 mg/mL Working Solution in Ethanol for Cell-Based Assays

This protocol is suitable for preparing a working solution of this compound in ethanol for use in cell culture experiments.

Materials:

  • 10 mg/mL this compound primary stock solution in chloroform

  • Anhydrous ethanol (200 proof)

  • Glass vials with Teflon-lined screw caps

  • Inert gas (argon or nitrogen)

  • Water bath

Procedure:

  • Aliquoting Primary Stock: Transfer a calculated volume of the 10 mg/mL primary stock solution in chloroform to a clean glass vial. For example, to prepare 1 mL of a 1 mg/mL working solution, transfer 100 µL of the primary stock.

  • Solvent Evaporation: Evaporate the chloroform under a gentle stream of inert gas (argon or nitrogen) in a chemical fume hood.

  • Addition of Ethanol: Once the chloroform has completely evaporated, add the desired volume of anhydrous ethanol to the vial (e.g., 1 mL for a 1 mg/mL solution).

  • Dissolution: Gently warm the vial in a water bath (not exceeding 37°C) and vortex until the lipid is fully dissolved.

  • Storage: Purge the headspace with inert gas, cap the vial tightly, and store at -20°C. It is recommended to prepare fresh working solutions for each experiment or use within a short period.

Storage and Stability

Proper storage is critical to maintain the integrity of this compound stock solutions.

  • Primary Stock (in Chloroform): When stored at -20°C in a tightly sealed glass vial with a Teflon-lined cap and protected from light, the chloroform stock solution is stable for several months to a year.[4] Avoid repeated freeze-thaw cycles.

  • Working Solutions (in Ethanol or DMSO): These solutions are generally less stable than the chloroform stock. It is recommended to prepare them fresh from the primary stock before use. If storage is necessary, store at -20°C and use within a few weeks.

  • Aqueous Solutions: this compound is sparingly soluble in aqueous solutions. Preparing dilutions in aqueous buffers from an organic stock should be done immediately before use, as the compound may precipitate out of solution over time. We do not recommend storing aqueous solutions for more than one day.

Visualization of Experimental Workflow

The following diagram illustrates the workflow for preparing the this compound primary stock solution.

G Workflow for this compound Stock Solution Preparation cluster_prep Preparation cluster_storage Storage A Equilibrate this compound to Room Temperature B Weigh 10 mg of this compound A->B Prevent Condensation C Dissolve in Chloroform B->C Accurate Measurement D Adjust Volume to 1 mL in Volumetric Flask C->D Complete Solubilization E Mix Thoroughly D->E Precise Concentration F Transfer to Glass Vial with Teflon-lined Cap E->F Homogeneous Solution G Purge with Inert Gas (Argon/Nitrogen) F->G Inert Container H Label Vial Clearly G->H Prevent Oxidation I Store at -20°C in the Dark H->I Proper Identification

Caption: Workflow for preparing a this compound primary stock solution.

This detailed SOP, including the provided protocols and storage guidelines, will help ensure the consistent and accurate use of this compound in your research endeavors.

References

Application Notes and Protocols for the Use of Monononadecanoin in Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thin-Layer Chromatography (TLC) is a widely used, simple, and cost-effective chromatographic technique for the separation of lipid classes. In quantitative TLC analysis, the use of an internal standard is crucial for accurate and reproducible results, as it compensates for variations in sample application, chromatographic development, and visualization. Monononadecanoin, a monoacylglycerol containing the odd-chain fatty acid nonadecanoic acid, is an excellent internal standard for the analysis of common glycerolipids. Its odd-chain length makes it naturally absent in most biological samples, ensuring no interference with endogenous lipids.

These application notes provide detailed protocols for the use of this compound as a reference compound and an internal standard for the qualitative and quantitative analysis of monoacylglycerols and other neutral lipids by TLC.

Applications of this compound in TLC

  • Qualitative Analysis: As a reference standard, this compound helps in the identification of monoacylglycerols in a sample mixture by comparing their retardation factors (Rf).

  • Quantitative Analysis: When used as an internal standard, a known amount of this compound is added to samples. The ratio of the analyte's response to the internal standard's response is then used for quantification, typically through densitometry after visualization.

Data Presentation

Table 1: Mobile Phase Systems for the Separation of this compound and Other Neutral Lipids on Silica Gel TLC Plates

Mobile Phase Composition (v/v/v)Target Lipid ClassesTypical Rf for MonoacylglycerolsReference
Hexane : Diethyl Ether : Formic Acid (80:20:2)Monoacylglycerols, Diacylglycerols, Triacylglycerols, Free Fatty Acids~0.03N/A
Hexane : Acetone (70:30)Medium-Chain Mono-, Di-, and TriacylglycerolsVariableN/A
Petroleum Ether : Diethyl Ether : Acetic Acid (80:20:1)Neutral LipidsVariable[1]
Chloroform : Methanol : Water (65:25:4)Polar Lipids (Monoacylglycerols will be near the solvent front)HighN/A

Table 2: Visualization Reagents for the Detection of this compound on TLC Plates

ReagentPreparationProcedureComments
Iodine VaporPlace iodine crystals in a sealed chamber.Place the dried TLC plate in the chamber until brown spots appear.Non-destructive, reversible. Good for qualitative analysis.
50% Sulfuric Acid50% (v/v) sulfuric acid in water.Spray the plate evenly and heat at 110-150°C for 10-15 minutes.Destructive. Provides permanent black spots suitable for densitometry.
3% Cupric Acetate (B1210297) in 8% Phosphoric AcidDissolve 3g of cupric acetate in 100mL of 8% (v/v) phosphoric acid.Spray the plate and heat at 130-150°C for 10-15 minutes.Destructive. Less corrosive than sulfuric acid and provides good charring.
Primuline (B81338) Spray0.05% (w/v) primuline in 80:20 acetone:water.Spray the plate and visualize under UV light (365 nm).Non-destructive. Lipids appear as fluorescent spots.

Experimental Protocols

Protocol 1: Qualitative Analysis of Monoacylglycerols using this compound as a Reference Standard

This protocol describes the separation and identification of monoacylglycerols in a sample.

Materials:

  • Silica Gel 60 TLC plates (glass or aluminum backed)

  • This compound standard solution (1 mg/mL in chloroform:methanol, 2:1 v/v)

  • Lipid sample, dissolved in chloroform:methanol (2:1 v/v)

  • Developing solvent: Hexane : Diethyl Ether : Formic Acid (80:20:2, v/v/v)

  • TLC developing chamber

  • Capillary tubes or micropipette for spotting

  • Visualization reagent (e.g., Iodine chamber or 50% Sulfuric Acid spray)

  • Oven (if using charring reagent)

Procedure:

  • Plate Preparation: With a pencil, gently draw a faint origin line about 1.5 cm from the bottom of the TLC plate. Mark the points for sample application.

  • Sample Application: Using a capillary tube or micropipette, apply 2-5 µL of the this compound standard solution and the lipid sample to their respective marked points on the origin line. Allow the spots to dry completely.

  • Chromatogram Development: Pour the developing solvent into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the atmosphere. Close the chamber and allow it to equilibrate for 15-20 minutes.

  • Place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level. Close the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate from the chamber and mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood.

  • Visualize the separated spots using a suitable reagent (e.g., place in an iodine chamber until brown spots appear).

  • Rf Calculation: Calculate the Rf value for the this compound standard and the corresponding spot in the sample lane using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • A match in Rf values suggests the presence of monoacylglycerols in the sample.

Protocol 2: Quantitative Analysis of a Monoacylglycerol using this compound as an Internal Standard

This protocol details the quantification of a target monoacylglycerol in a sample using this compound as an internal standard and densitometry.

Materials:

  • High-Performance TLC (HPTLC) Silica Gel 60 plates

  • This compound internal standard solution (precise concentration, e.g., 1 mg/mL in chloroform)

  • Analyte standard solutions of known concentrations (e.g., 0.2, 0.4, 0.6, 0.8, 1.0 mg/mL in chloroform)

  • Lipid sample

  • Developing solvent: Hexane : Diethyl Ether : Formic Acid (80:20:2, v/v/v)

  • TLC developing chamber

  • Automated TLC spotter or micropipette

  • Charring reagent (e.g., 50% Sulfuric Acid)

  • TLC plate heater or oven

  • TLC scanner (densitometer)

Procedure:

  • Preparation of Calibration Standards: Prepare a series of calibration standards by mixing a fixed volume of the this compound internal standard solution with varying volumes of the analyte standard solutions.

  • Sample Preparation: Add a precise volume of the this compound internal standard solution to a known volume or weight of the lipid sample.

  • Plate Preparation and Application: Gently draw an origin line on the HPTLC plate. Apply equal volumes (e.g., 1-2 µL) of each calibration standard and the prepared sample onto the plate.

  • Chromatogram Development: Develop the plate in a saturated TLC chamber with the chosen mobile phase as described in Protocol 1.

  • Visualization: After drying the plate, uniformly spray it with the charring reagent and heat at the appropriate temperature and time to develop the spots.

  • Densitometric Analysis: Scan the charred plate using a TLC scanner in absorbance or fluorescence mode at a suitable wavelength (e.g., 400-500 nm for charred spots).

  • Data Analysis:

    • For each calibration standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard (this compound).

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte.

    • Calculate the peak area ratio for the sample.

    • Determine the concentration of the analyte in the sample by interpolating from the calibration curve.

Visualizations

TLC_Workflow cluster_prep Preparation cluster_application Sample Application cluster_development Chromatographic Development cluster_analysis Analysis A Prepare TLC Plate (Mark Origin) C Spot Sample and This compound Standard A->C B Prepare Developing Chamber (Saturate) D Place Plate in Chamber B->D C->D E Solvent Ascent D->E F Dry Plate E->F G Visualize Spots (e.g., Charring) F->G H Densitometric Scanning G->H I Data Analysis (Quantification) H->I Logical_Relationship cluster_input Inputs cluster_process TLC Process cluster_output Outputs & Calculation Sample Lipid Sample (Unknown Analyte Conc.) TLC TLC Separation & Visualization Sample->TLC IS This compound (Known Concentration) IS->TLC Area_Analyte Peak Area (Analyte) TLC->Area_Analyte Area_IS Peak Area (IS) TLC->Area_IS Ratio Area Ratio (Analyte/IS) Area_Analyte->Ratio Area_IS->Ratio Result Analyte Concentration Ratio->Result

References

Application Notes: Incorporating Monononadecanoin in Lipid Extraction Workflows for Accurate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of lipidomics, the precise and accurate quantification of lipid species is paramount for elucidating their roles in health and disease. The complexity of biological matrices necessitates the use of internal standards to correct for variations during sample preparation, extraction, and analysis. Monononadecanoin, a monoacylglycerol with a 19-carbon fatty acid chain (MG 19:0), serves as an excellent internal standard for the quantification of monoacylglycerols and other glycerolipids.[1] Its odd-numbered carbon chain makes it naturally absent or present at very low levels in most biological systems, a key characteristic of an effective internal standard.[2] This document provides detailed application notes and protocols for the incorporation of this compound into lipid extraction workflows.

This compound is a synthetic monoacylglycerol that is not typically found in significant quantities in most mammalian or plant tissues.[1] This makes it an ideal candidate for an internal standard, as its detected signal can be confidently attributed to the known amount added to the sample. By introducing a precise amount of this compound at the beginning of the extraction process, it undergoes the same experimental conditions as the endogenous lipids. Any loss of analyte during sample preparation will be mirrored by a proportional loss of the internal standard. Consequently, the ratio of the signal of the target lipid analyte to the signal of this compound enables accurate quantification.

Key Applications

  • Internal Standard for Monoacylglycerol and Diacylglycerol Quantification: this compound is particularly well-suited for the quantitative analysis of mono- and diacylglycerols in various biological samples, including plasma, tissues, and cell cultures.

  • Quality Control in Lipid Extraction: Spiking samples with a known amount of this compound at the onset of the extraction process allows researchers to monitor the efficiency and reproducibility of their lipid extraction methodology.

  • Method Validation: this compound can be utilized to validate the accuracy and precision of analytical methods for lipid quantification.

Chemical Properties of this compound

PropertyValue
Synonyms Glyceryl monononadecanoate, Nonadecanoic acid, monoester with 1,2,3-propanetriol
Molecular Formula C22H44O4[3][4][5][6][7][8]
Molecular Weight 372.58 g/mol [3][4][5][6][7][8]
Physical State Solid[3]
Purity >99%[3]
Storage Freezer[3]

Experimental Protocols

The following protocols are adapted from established lipid extraction methods and are optimized for the use of this compound as an internal standard.

Protocol 1: Modified Folch Extraction for Plasma/Serum Samples

This protocol is suitable for the extraction of total lipids from plasma or serum.

Materials:

  • This compound internal standard solution (1 mg/mL in chloroform (B151607):methanol (B129727), 2:1, v/v)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Biological sample (e.g., 100 µL plasma or serum)

  • Glass centrifuge tubes with PTFE-lined caps

Procedure:

  • Sample Preparation: To a glass centrifuge tube, add a known volume of the biological sample (e.g., 100 µL).

  • Internal Standard Spiking: Add a precise volume of the this compound internal standard solution. The amount should be in the mid-range of the expected concentration of the analytes of interest.

  • Solvent Addition: Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

  • Homogenization: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Phase Separation: Add 0.4 mL of 0.9% NaCl solution to induce phase separation. Vortex for 30 seconds.

  • Centrifugation: Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C to facilitate the separation of the two phases.

  • Lipid Phase Collection: Carefully collect the lower organic phase (chloroform layer), which contains the lipids and the this compound internal standard, using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Drying: Dry the lipid extract under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for the intended downstream analysis (e.g., isopropanol:acetonitrile:water for LC-MS or hexane (B92381) for GC-MS after derivatization).

Protocol 2: Bligh-Dyer Extraction for Tissue and Cell Samples

This protocol is a modification of the Bligh and Dyer method, suitable for solid samples like tissues and cell pellets.

Materials:

  • This compound internal standard solution (1 mg/mL in chloroform:methanol, 2:1, v/v)

  • Chloroform

  • Methanol

  • Deionized water

  • Biological sample (e.g., 20 mg tissue homogenate or 1x10^6 cells)

  • Glass homogenizer or centrifuge tubes with PTFE-lined caps

Procedure:

  • Sample Preparation: Homogenize the tissue sample in a suitable buffer or resuspend the cell pellet in methanol.

  • Internal Standard Spiking: Add a precise volume of the this compound internal standard solution to the homogenized sample.

  • Solvent Addition: Add chloroform and methanol to the sample to achieve a final ratio of 1:2:0.8 (chloroform:methanol:water, v/v/v, including the water from the sample).

  • Homogenization: Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.

  • Phase Separation Induction: Add an additional volume of chloroform and deionized water to bring the final solvent ratio to 2:2:1.8 (chloroform:methanol:water, v/v/v). Vortex again.

  • Centrifugation: Centrifuge the mixture at 2,000 x g for 10 minutes to separate the phases.

  • Lipid Phase Collection: The lower chloroform layer containing the lipids is carefully collected.

  • Drying and Reconstitution: The collected chloroform phase is dried under a stream of nitrogen, and the lipid extract is reconstituted in an appropriate solvent for analysis.

Data Presentation

Comparison of Lipid Extraction Method Efficiencies

The choice of extraction method can significantly impact lipid recovery. The following table summarizes the efficiencies of common lipid extraction methods.

Extraction MethodPrincipleAdvantagesDisadvantagesTypical Recovery Efficiency
Folch Liquid-liquid extraction with chloroform/methanol.High recovery for a broad range of lipids.Use of toxic chlorinated solvent.90-99%[9][10]
Bligh and Dyer A modified Folch method using a single-phase extraction followed by phase separation.Less solvent-intensive than the Folch method.Still uses chloroform.85-95%[9][10]
Soxhlet Solid-liquid extraction with a nonpolar solvent.High extraction efficiency for nonpolar lipids.Time-consuming, requires specialized equipment.30-90% (highly dependent on matrix)[9]
Acid Hydrolysis Acid treatment to release covalently bound lipids before solvent extraction.Effective for samples with high amounts of bound lipids.Can degrade some lipid species.83-95%[9]
Performance Characteristics of Different Internal Standard Types

The selection of an appropriate internal standard is crucial for accurate quantification.

Internal Standard TypeLinearityAccuracyPrecision (CV)Matrix Effect CorrectionCost
Stable Isotope-Labeled ExcellentVery High<5%ExcellentHigh
Odd-Chain Lipids (e.g., this compound) GoodHigh5-15%GoodModerate
Structurally Dissimilar ModerateModerate10-20%FairLow

Visualizations

Glycerolipid Synthesis Pathway

The following diagram illustrates the metabolic pathway for the synthesis of glycerolipids, including monoacylglycerols like this compound. The pathway begins with glycerol-3-phosphate, which is derived from glycolysis.[2]

Glycerolipid_Synthesis Glycolysis Glycolysis G3P Glycerol-3-Phosphate Glycolysis->G3P DHAP LPA Lysophosphatidic Acid G3P->LPA PA Phosphatidic Acid LPA->PA DAG Diacylglycerol (DAG) PA->DAG Phosphatase TAG Triacylglycerol (TAG) DAG->TAG MAG Monoacylglycerol (MAG) (e.g., this compound) DAG->MAG Lipase TAG->DAG Lipase AcylCoA1 Acyl-CoA AcylCoA1->LPA AcylCoA2 Acyl-CoA AcylCoA2->PA AcylCoA3 Acyl-CoA AcylCoA3->TAG Lipase Lipase

Caption: Simplified pathway of glycerolipid synthesis.

Experimental Workflow for Lipid Extraction and Analysis

This diagram outlines the general workflow for lipid extraction using an internal standard, followed by analysis.

Lipid_Extraction_Workflow Sample Biological Sample (Plasma, Tissue, Cells) Spike Spike with this compound Internal Standard Sample->Spike Extraction Lipid Extraction (e.g., Modified Folch or Bligh-Dyer) Spike->Extraction PhaseSep Phase Separation (Centrifugation) Extraction->PhaseSep Collect Collect Organic Phase (Containing Lipids) PhaseSep->Collect Dry Dry Down under Nitrogen Collect->Dry Reconstitute Reconstitute in Appropriate Solvent Dry->Reconstitute Analysis LC-MS or GC-MS Analysis Reconstitute->Analysis Quant Data Processing and Quantification Analysis->Quant

Caption: General workflow for lipid analysis.

Conclusion

The incorporation of this compound as an internal standard in lipid extraction workflows provides a robust and reliable method for the accurate quantification of monoacylglycerols and other glycerolipids. Its non-endogenous nature and chemical similarity to the analytes of interest make it an excellent choice for correcting for experimental variability. By following the detailed protocols and considering the performance characteristics outlined in these application notes, researchers can enhance the quality and reliability of their lipidomics data.

References

Troubleshooting & Optimization

Common issues with Monononadecanoin stability and storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the common issues related to the stability and storage of Monononadecanoin. It is intended for researchers, scientists, and drug development professionals to ensure the integrity and reliability of their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a high-purity (>99%) monoacylglycerol (MAG) consisting of a glycerol (B35011) molecule esterified with nonadecanoic acid, a 19-carbon saturated fatty acid. It is often used as a reference standard in lipid analysis, particularly for the quantification of MAGs in various matrices. It also serves as a tool in biomedical research for studying lipid metabolism and signaling pathways.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure its stability, this compound should be stored in a freezer at temperatures of -20°C or lower.[1] It is supplied as a solid and should be kept in a tightly sealed container to prevent moisture absorption and contamination.

Q3: What is the expected shelf life of this compound?

A3: this compound has a limited shelf life. The expiration date is provided on the product label and should be strictly followed to ensure the use of a high-quality standard.[2]

Q4: How should I prepare a stock solution of this compound?

A4: this compound is practically insoluble in water. Therefore, organic solvents are required to prepare a stock solution. Common solvents for similar lipids include chloroform (B151607), hexane, dichloromethane, or a mixture of chloroform and methanol.[1] To prepare a stock solution, accurately weigh the desired amount of this compound and dissolve it in the appropriate volume of the chosen solvent. Gentle warming (30-40°C) or sonication can aid in dissolution.[1] It is recommended to purge the vial's headspace with an inert gas like nitrogen or argon to prevent oxidation, especially for long-term storage.[1]

Q5: How stable are this compound solutions?

A5: The stability of this compound solutions depends on the solvent and storage conditions. For long-term stability, it is recommended to store stock solutions at -20°C or -80°C under an inert atmosphere.[1] To minimize degradation from repeated freeze-thaw cycles, it is advisable to prepare small aliquots for daily or frequent use.[1] Aqueous solutions of similar lipids are not recommended for storage for more than a day.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the handling and use of this compound.

Issue Possible Cause Troubleshooting Steps
Difficulty Dissolving the Solid - Inappropriate solvent selection.- Insufficient mixing or temperature.- Low purity of the solvent.- Use a recommended organic solvent such as chloroform, hexane, or a chloroform:methanol mixture.[1]- Gently warm the solution to 30-40°C in a water bath or use a sonicator to facilitate dissolution.[1]- Ensure the use of high-purity, anhydrous solvents.
Precipitation in the Stock Solution - The solution is supersaturated.- The storage temperature is too low for the solvent used.- The solvent has evaporated over time.- Gently warm the solution and vortex to redissolve the precipitate. If it persists, add a small amount of fresh solvent.- Consider preparing a more dilute stock solution.- Ensure the vial is tightly sealed to prevent solvent evaporation.
Discoloration of the Solid or Solution - Oxidation of the lipid.- Contamination.- Discard the product if any discoloration is observed, as this indicates degradation.- Always handle the product in a clean environment and use clean spatulas and glassware.- For solutions, purge with an inert gas before sealing and storing to minimize oxidation.[1]
Inconsistent Experimental Results - Degradation of this compound.- Inaccurate concentration of the stock solution.- Visually inspect the solid and solution for any signs of degradation before use.- Prepare fresh stock solutions frequently and store them properly in aliquots.- Before each use, bring the solution to room temperature and vortex to ensure homogeneity.[1]- Regularly verify the concentration of your stock solution using a suitable analytical method like GC-MS.

Quantitative Data Summary

The following table summarizes key stability and storage parameters for this compound and related saturated monoacylglycerols. Please note that specific quantitative data for this compound is limited, and some information is extrapolated from similar compounds.

Parameter Value/Recommendation Source
Recommended Storage Temperature -20°C or below (Freezer)[1]
Purity >99%
Physical State Solid[1]
Shelf Life Limited, refer to the expiration date on the label[2]
Incompatible Materials Strong oxidizing agents
Solubility Practically insoluble in water. Soluble in organic solvents like chloroform, hexane, and dichloromethane.[1]

Experimental Protocols

Protocol for Preparing a 10 mg/mL Stock Solution of this compound in Chloroform

Materials:

  • This compound (solid)

  • Chloroform (HPLC grade, anhydrous)

  • Glass vial with a PTFE-lined cap

  • Analytical balance

  • Volumetric flask (e.g., 10 mL)

  • Pipettes

  • Vortex mixer

  • Water bath or sonicator (optional)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • In a chemical fume hood, accurately weigh 100 mg of this compound and transfer it to a 10 mL volumetric flask.

  • Add approximately 5 mL of chloroform to the volumetric flask.

  • Gently swirl the flask to dissolve the solid. If necessary, use a vortex mixer for 1-2 minutes or place the flask in a water bath at 30-40°C for a short period to aid dissolution.[1] Sonication can also be used.

  • Once the solid is completely dissolved, add chloroform to the flask up to the 10 mL mark.

  • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Transfer the solution to a clean glass vial.

  • Purge the headspace of the vial with a gentle stream of nitrogen or argon gas to displace oxygen.

  • Tightly seal the vial with the PTFE-lined cap.

  • Label the vial with the compound name, concentration, solvent, and date of preparation.

  • Store the stock solution in a freezer at -20°C.

Protocol for a General Stability Study of this compound

This protocol outlines a general procedure to assess the stability of this compound under different storage conditions.

1. Objective: To evaluate the chemical stability of this compound when stored at different temperatures over a defined period.

2. Materials:

  • High-purity this compound

  • Appropriate organic solvent (e.g., chloroform)

  • Vials with PTFE-lined caps

  • Analytical balance

  • GC-MS system with a suitable column for lipid analysis

  • Temperature-controlled storage chambers (e.g., -20°C, 4°C, 25°C)

3. Procedure:

  • Sample Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the chosen solvent. Aliquot the solution into multiple vials to avoid repeated freeze-thaw cycles of a single stock.

  • Initial Analysis (Time 0): Immediately after preparation, analyze an aliquot of the stock solution by GC-MS to determine the initial purity and concentration. This will serve as the baseline.

  • Storage: Place the prepared vials in the different temperature-controlled chambers:

    • Recommended Condition: -20°C (Freezer)

    • Accelerated Condition 1: 4°C (Refrigerator)

    • Accelerated Condition 2: 25°C (Room Temperature)

  • Time Points for Analysis: Withdraw one vial from each storage condition at predetermined time intervals (e.g., 1 week, 1 month, 3 months, 6 months).

  • Analysis: Analyze the sample from each time point using the same GC-MS method as the initial analysis.

  • Data Evaluation:

    • Purity: Compare the peak area of this compound to the total peak area of all components in the chromatogram. A decrease in the relative peak area of this compound indicates degradation.

    • Degradation Products: Identify any new peaks that appear in the chromatogram, which may correspond to degradation products such as free nonadecanoic acid or diacylglycerols.

    • Concentration: Quantify the concentration of this compound at each time point and compare it to the initial concentration.

Visualizations

Monononadecanoin_Troubleshooting_Workflow cluster_start Start cluster_problem Problem Identification cluster_solution Troubleshooting Steps cluster_end Resolution start Encounter Issue with This compound dissolution Dissolution Problem start->dissolution e.g., solid won't dissolve precipitation Precipitation in Solution start->precipitation e.g., solid forms in solution degradation Suspected Degradation (e.g., discoloration, inconsistent results) start->degradation e.g., color change check_solvent Verify Solvent (Type & Purity) dissolution->check_solvent check_storage Review Storage Conditions (Temp, Light, Air) precipitation->check_storage degradation->check_storage apply_heat_sonication Apply Gentle Heat (30-40°C) or Sonicate check_solvent->apply_heat_sonication resolved Issue Resolved apply_heat_sonication->resolved If successful discard Discard and Use New Lot apply_heat_sonication->discard If unsuccessful prepare_fresh Prepare Fresh Stock Solution check_storage->prepare_fresh analytical_check Perform Analytical Check (e.g., GC-MS) check_storage->analytical_check aliquot_solution Aliquot for Future Use prepare_fresh->aliquot_solution aliquot_solution->resolved analytical_check->resolved If stable analytical_check->discard If degradation confirmed

Caption: Troubleshooting workflow for common this compound issues.

Monononadecanoin_Degradation_Pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation (less common for saturated MAGs) cluster_migration Acyl Migration This compound This compound (1-Nonadecanoyl-rac-glycerol) Glycerol Glycerol This compound->Glycerol + H2O (Heat, pH extremes) Nonadecanoic_Acid Nonadecanoic Acid (Free Fatty Acid) This compound->Nonadecanoic_Acid + H2O (Heat, pH extremes) Oxidized_Products Aldehydes, Ketones, Shorter-chain acids This compound->Oxidized_Products + O2 (Heat, Light, Metal ions) Isomer 2-Nonadecanoyl-glycerol This compound->Isomer (Heat, Acid/Base catalysis) Isomer->this compound

Caption: Potential degradation pathways for this compound.

References

Resolving peak splitting of Monononadecanoin in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering peak splitting and other chromatographic issues during the analysis of Monononadecanoin.

Troubleshooting Guides

Issue: Peak Splitting in HPLC Analysis of this compound

Peak splitting in High-Performance Liquid Chromatography (HPLC) for a single analyte like this compound can be indicative of several underlying issues, broadly categorized into system-wide problems and method-specific problems.

Diagnostic Workflow for HPLC Peak Splitting

HPLC_Troubleshooting start Peak Splitting Observed all_peaks Are all peaks splitting? start->all_peaks single_peak Only this compound peak is splitting all_peaks->single_peak No system_issue System-Level Issue Suspected all_peaks->system_issue Yes method_issue Method-Specific Issue Suspected single_peak->method_issue system_solutions Check for: - Blocked column frit or guard column - Voids in column packing - Leaks or dead volume in connections system_issue->system_solutions method_solutions Investigate: - Sample solvent vs. mobile phase mismatch - Co-elution with an impurity - Mobile phase pH or composition - Column temperature - Analyte isomerization method_issue->method_solutions

Caption: A logical workflow to diagnose the cause of peak splitting in HPLC.

Question: My this compound peak is split in my reverse-phase HPLC analysis. What should I investigate?

Answer:

Peak splitting for a specific compound like this compound in a reverse-phase HPLC method often points to a chemical interaction or a mismatch in conditions. Here’s a step-by-step guide to troubleshoot this issue:

  • Sample Solvent and Mobile Phase Mismatch: A common cause of peak distortion is when the sample is dissolved in a solvent significantly stronger (more non-polar in reverse-phase) than the initial mobile phase.[1] This can cause the analyte to spread unevenly at the head of the column.

    • Solution: Whenever possible, dissolve your this compound standard and samples in the initial mobile phase composition.[2] If solubility is an issue, use the weakest possible solvent that can adequately dissolve the analyte.

    Table 1: Effect of Sample Solvent on Peak Asymmetry

Sample SolventMobile Phase (Initial)Peak ShapeUSP Tailing Factor
100% Acetonitrile60:40 Acetonitrile:WaterSplit Peak> 2.0
70:30 Acetonitrile:Water60:40 Acetonitrile:WaterBroad Peak1.5 - 2.0
60:40 Acetonitrile:Water60:40 Acetonitrile:WaterSharp, Symmetrical1.0 - 1.2
  • Mobile Phase Composition and pH: The mobile phase composition, including additives, can significantly impact the peak shape of lipids. For monoglycerides (B3428702), secondary interactions with the stationary phase can lead to peak tailing or splitting.[1]

    • Solution: Consider adding a small amount of a weak acid, like 0.1% formic acid, to the mobile phase. This can help to suppress the ionization of any residual silanol (B1196071) groups on the column, leading to better peak symmetry.[1]

    Table 2: Influence of Mobile Phase Additive on Peak Shape

Mobile Phase AMobile Phase BPeak ShapeResolution (from nearest peak)
WaterAcetonitrileTailing/Slight Split1.3
Water with 0.1% Formic AcidAcetonitrile with 0.1% Formic AcidSymmetrical1.8
  • Column Temperature: Temperature affects mobile phase viscosity and mass transfer kinetics. Inconsistent or suboptimal temperatures can lead to peak broadening or splitting.[3]

    • Solution: Use a column oven to maintain a stable and elevated temperature (e.g., 40-50°C). This can improve peak efficiency and shape.[3]

  • Co-elution or Isomerization: It's possible that the peak splitting is due to the presence of two closely eluting compounds. This could be an impurity or an isomer of this compound, such as the 2-monononadecanoin isomer.[4][5]

    • Solution: To test for co-elution, try injecting a smaller volume of your sample. If the split peak resolves into two distinct peaks, you are likely dealing with two separate compounds.[3] In this case, you will need to optimize your method to improve resolution, for example, by adjusting the gradient profile or changing the stationary phase.

Issue: Peak Splitting in Gas Chromatography (GC) Analysis of this compound

Peak splitting in GC is often related to the injection process, column issues, or interactions between the analyte, solvent, and stationary phase. Since monoglycerides like this compound are not very volatile, they are typically derivatized (e.g., silylated) before GC analysis.

Diagnostic Workflow for GC Peak Splitting

GC_Troubleshooting start Peak Splitting Observed all_peaks Are all peaks splitting? start->all_peaks single_peak Only derivatized This compound peak is splitting all_peaks->single_peak No system_issue System-Level Issue Suspected all_peaks->system_issue Yes method_issue Method-Specific Issue Suspected single_peak->method_issue system_solutions Check for: - Improper column installation - Leaks in the inlet - Contaminated inlet liner system_issue->system_solutions method_solutions Investigate: - Incomplete derivatization - Solvent/stationary phase mismatch - Suboptimal injection or oven temperature - Column overload method_issue->method_solutions

Caption: A systematic approach to troubleshooting peak splitting in GC analysis.

Question: I am observing a split peak for my silylated this compound in my GC-FID analysis. What are the possible causes?

Answer:

When analyzing silylated monoglycerides by GC, peak splitting can arise from several factors. Here's how to address them:

  • Incomplete Derivatization: If the silylation reaction is incomplete, you will have both the derivatized and underivatized (or partially derivatized) forms of this compound, which will elute at different times, potentially causing a split or broad peak.

    • Solution: Ensure your derivatization protocol is optimized. This includes using fresh reagents, an appropriate reaction time and temperature, and ensuring your sample is free of moisture, as silylating reagents are water-sensitive.[5]

  • Solvent and Stationary Phase Mismatch: Injecting a sample in a solvent that is not compatible with the polarity of the GC column's stationary phase can cause poor peak shape. For example, injecting a non-polar solvent onto a highly polar column can lead to peak splitting.[6]

    • Solution: Choose a solvent that is compatible with your stationary phase. For the analysis of silylated lipids, low- to mid-polarity columns are often used, and solvents like pyridine (B92270) (often used in the derivatization step) or hexane (B92381) are common choices.

  • Suboptimal Temperature Program: The initial oven temperature and the temperature ramp rate are critical for good peak shape in splitless injections.

    • Solution: The initial oven temperature should typically be about 20°C below the boiling point of the injection solvent to allow for proper solvent trapping and focusing of the analyte at the head of the column.[6] A slow initial temperature ramp can help to improve the separation of closely eluting compounds.

    Table 3: Effect of GC Oven Temperature Program on Peak Shape

Initial TemperatureRamp RateFinal TemperaturePeak Shape
150°C20°C/min350°CSplit/Broad Peak
100°C20°C/min350°CTailing Peak
100°C10°C/min350°CSymmetrical Peak
  • Column Overload: Injecting too much sample onto the column can saturate the stationary phase, leading to peak fronting, which can sometimes be mistaken for splitting.[6]

    • Solution: Try diluting your sample or increasing the split ratio if you are using a split injection.

Experimental Protocols

Protocol 1: Reverse-Phase HPLC-CAD Analysis of this compound

This protocol provides a starting point for the quantitative analysis of this compound using HPLC with a Charged Aerosol Detector (CAD).

  • Sample Preparation:

    • Accurately weigh and dissolve this compound standard in the initial mobile phase composition to a final concentration of 1 mg/mL.

    • Prepare a series of dilutions for the calibration curve (e.g., 0.5, 0.25, 0.1, 0.05 mg/mL) using the initial mobile phase.

    • Prepare unknown samples by dissolving them in the initial mobile phase to a concentration within the calibration range.

  • HPLC-CAD Conditions:

    • Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 2.7 µm particle size).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient:

      • 0-2 min: 60% B

      • 2-15 min: 60% to 95% B

      • 15-20 min: 95% B

      • 20.1-25 min: 60% B (re-equilibration)

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 45°C.

    • Injection Volume: 5 µL.

    • CAD Settings:

      • Evaporation Temperature: 35°C

      • Nebulizer Gas (Nitrogen): 35 psi

Protocol 2: GC-MS Analysis of this compound after Silylation

This protocol describes the derivatization of this compound to its trimethylsilyl (B98337) (TMS) ether and subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Silylation Derivatization:

    • Accurately weigh approximately 1-2 mg of this compound into a clean, dry reaction vial.

    • Add 100 µL of pyridine and vortex to dissolve the sample.

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[7]

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Allow the vial to cool to room temperature before injection.

  • GC-MS Conditions:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 280°C.

    • Injection Mode: Splitless.

    • Injection Volume: 1 µL.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp 1: 15°C/min to 250°C.

      • Ramp 2: 5°C/min to 340°C, hold for 5 minutes.

    • MS Transfer Line Temperature: 290°C.

    • Ion Source Temperature: 230°C.

    • Mass Range: m/z 50-600.

    • Solvent Delay: 5 minutes.

Frequently Asked Questions (FAQs)

Q1: Could the peak splitting of this compound be due to isomerization?

A1: Yes, this is a possibility. Monoglycerides can exist as 1-monoglycerides (e.g., 1-monononadecanoin) and 2-monoglycerides. While the 1-isomer is generally more stable, isomerization to the 2-position can occur, especially under certain pH or temperature conditions.[4][8] If your sample contains both isomers and your chromatographic method is able to separate them, you may observe two closely eluting peaks, which can appear as a split peak if the resolution is not optimal.[5]

Q2: I am seeing peak tailing instead of splitting. What are the common causes for this compound?

A2: Peak tailing for a monoglyceride in reverse-phase HPLC is often caused by secondary interactions between the polar head group of the analyte and active sites (e.g., residual silanols) on the stationary phase.[1] To mitigate this, ensure your mobile phase is buffered at a suitable pH or contains an additive like formic acid to suppress these interactions. Other causes can include column contamination or using a column that is not well-suited for lipid analysis.

Q3: Is derivatization always necessary for the GC analysis of this compound?

A3: While some modern, highly inert GC columns and high-temperature inlets may allow for the analysis of underivatized monoglycerides, it is generally recommended to derivatize them. Derivatization, typically silylation, increases the volatility and thermal stability of the molecule, leading to sharper peaks, better resolution, and more reproducible results.[9]

Q4: How can I confirm if my peak splitting is a system issue or a method issue?

A4: A simple way to differentiate is to observe the other peaks in your chromatogram. If all or most of the peaks are split or distorted, the problem is likely related to the HPLC/GC system itself (e.g., a blocked frit, a column void, or a leak).[3] If only the this compound peak is affected, the issue is more likely to be specific to the analyte and your method conditions (e.g., sample solvent mismatch, co-elution, or on-column degradation).[3]

Q5: What type of detector is best for the HPLC analysis of this compound?

A5: this compound lacks a strong UV chromophore, making UV detection less sensitive. A Charged Aerosol Detector (CAD) is an excellent choice as it is a mass-based detector that provides a near-universal response for non-volatile analytes, making it well-suited for lipids.[7] An Evaporative Light Scattering Detector (ELSD) is another option, although CAD generally offers better sensitivity and a wider dynamic range.[7] If coupled with mass spectrometry (LC-MS), you can also obtain structural information for confident identification.

References

Monononadecanoin Solubility and Experimentation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Monononadecanoin. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to enhance the solubility of this compound for experimental use. Below you will find structured tables with solubility data for related compounds, detailed experimental protocols, and visualizations to streamline your research workflows.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is this compound and why is its solubility a challenge?

This compound is a monoglyceride consisting of a glycerol (B35011) molecule esterified to a single nonadecanoic acid chain (a 19-carbon saturated fatty acid).[1] Its long, saturated hydrocarbon tail makes it highly lipophilic and consequently, poorly soluble in aqueous solutions. For many biological experiments, which are often conducted in aqueous environments, achieving a sufficient and stable concentration of this compound can be a significant hurdle.

Q2: I am having trouble dissolving this compound. What are the recommended solvents?

Troubleshooting Tip: If you observe that your this compound is not dissolving, or is precipitating out of solution, consider the following:

  • Purity of the solvent: Ensure you are using high-purity, anhydrous (water-free) solvents, as water contamination can significantly reduce the solubility of lipophilic compounds.

  • Gentle heating: Warming the solution gently (e.g., in a 37°C water bath) can aid in dissolution. However, be cautious about the temperature to avoid degradation of the compound.

  • Vortexing/Sonication: Vigorous mixing or sonication can help to break down aggregates and promote dissolution.

Q3: How can I prepare a stock solution of this compound?

Preparing a concentrated stock solution in an appropriate organic solvent is the first step for most experiments. This stock can then be diluted into your experimental medium.

Troubleshooting Tip: If the stock solution appears cloudy or contains visible particulates, it is not fully dissolved. Try the troubleshooting steps mentioned above (gentle heating, vortexing/sonication). If the issue persists, you may need to try a different solvent or a lower concentration. Always visually inspect your stock solution for any signs of precipitation before use.

Q4: My this compound precipitates when I add it to my aqueous cell culture medium. What can I do?

This is a common problem when working with highly lipophilic compounds. Here are several strategies to overcome this:

  • Use a carrier protein: Complexing this compound with a carrier protein like bovine serum albumin (BSA) can significantly improve its stability in aqueous media.

  • Incorporate surfactants or co-solvents: Low concentrations of non-ionic surfactants (e.g., Tween® 80, Poloxamer 188) or co-solvents (e.g., ethanol, propylene (B89431) glycol) in the final medium can help to maintain the solubility of this compound.[2] However, it is crucial to perform vehicle controls to ensure these additives do not affect your experimental outcomes.

  • Prepare a lipid-based formulation: For more advanced applications, consider preparing a self-emulsifying drug delivery system (SEDDS) or a liposomal formulation.[2]

Troubleshooting Tip: When diluting your organic stock solution into an aqueous medium, add the stock solution dropwise while vortexing the medium to ensure rapid and even dispersion. This can prevent localized high concentrations that lead to precipitation.

Q5: What is a suitable vehicle for administering this compound in in-vivo animal studies?

For oral administration, lipid-based formulations are often effective.[2] These can enhance absorption and bioavailability. A common approach is to dissolve the this compound in a pharmaceutically acceptable oil (e.g., sesame oil, corn oil) or a mixture of oils, surfactants, and co-solvents. For other routes of administration, the vehicle must be carefully chosen to be biocompatible and non-toxic.

Troubleshooting Tip: Before beginning an animal study, it is essential to assess the stability and dose-ability of your formulation.[2] Ensure that the formulation is homogenous and can be accurately and reproducibly administered. A pilot study to evaluate the tolerability of the vehicle in your animal model is also recommended.

Quantitative Data Summary

Specific solubility data for this compound is limited in publicly available literature. However, the following table summarizes the solubility of the related compound, Nonadecanoic Acid, in common laboratory solvents. This information can serve as a useful starting point for your experiments.

CompoundSolventSolubilityReference
Nonadecanoic AcidEthanol~25 mg/mL[3]
Nonadecanoic AcidDimethylformamide (DMF)~25 mg/mL[3]
Nonadecanoic AcidDimethyl Sulfoxide (B87167) (DMSO)~10 mg/mL[3]
Nonadecanoic Acid1:1 DMF:PBS (pH 7.2)~0.25 mg/mL[3]

Note: The solubility of this compound may differ from that of Nonadecanoic Acid. It is recommended to determine the solubility of this compound in your chosen solvent system experimentally.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

Objective: To prepare a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (MW: 372.58 g/mol )[1]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or glass vials

  • Analytical balance

  • Vortex mixer

  • Water bath (optional)

Methodology:

  • Weigh out 3.73 mg of this compound using an analytical balance.

  • Transfer the weighed this compound to a sterile microcentrifuge tube or glass vial.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. A clear solution should be obtained.

  • If the compound does not fully dissolve, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparing a this compound-BSA Complex for Cell Culture Experiments

Objective: To prepare a 1 mM this compound solution complexed with Bovine Serum Albumin (BSA) for use in cell culture.

Materials:

  • 10 mM this compound stock solution in DMSO (from Protocol 1)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS) or serum-free cell culture medium

  • Sterile conical tubes

  • Vortex mixer

  • Water bath

Methodology:

  • Prepare a 10% (w/v) BSA solution in PBS or serum-free medium. Warm to 37°C to aid dissolution.

  • In a sterile conical tube, add the desired volume of the 10% BSA solution.

  • While gently vortexing the BSA solution, slowly add the 10 mM this compound stock solution in a dropwise manner to achieve the desired final concentration (e.g., for a 1 mM final solution, add 100 µL of the 10 mM stock to 900 µL of the BSA solution).

  • Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for the complex to form.

  • This this compound-BSA complex can now be further diluted in your complete cell culture medium for your experiments.

Visualizing Experimental Workflows and Pathways

Experimental Workflow for Solubilizing this compound

experimental_workflow cluster_prep Stock Solution Preparation cluster_application Application cluster_invitro_sol In Vitro Solubilization cluster_invivo_form In Vivo Formulation weigh Weigh this compound dissolve Dissolve in Organic Solvent (e.g., DMSO) weigh->dissolve invitro In Vitro Experiments dissolve->invitro Dilute into medium invivo In Vivo Experiments dissolve->invivo Formulate in vehicle bsa Complex with BSA invitro->bsa surfactant Use Surfactants/Co-solvents invitro->surfactant lipid_vehicle Lipid-based Vehicle (e.g., Oils) invivo->lipid_vehicle emulsion Prepare Emulsion/Suspension invivo->emulsion

Caption: Workflow for preparing and solubilizing this compound for experiments.

Role of Monoacylglycerols in Lipid Metabolism

While specific signaling pathways for this compound are not well-documented, it plays a role in the broader context of lipid metabolism. Monoacylglycerols are key intermediates in the synthesis and breakdown of triglycerides (fats). The following diagram illustrates a simplified pathway of triglyceride synthesis where a monoacylglycerol is acylated.

lipid_metabolism cluster_legend Enzymes G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA GPAT PA Phosphatidic Acid LPA->PA AGPAT DAG Diacylglycerol PA->DAG PAP TAG Triacylglycerol (Storage) DAG->TAG DGAT MAG Monoacylglycerol (e.g., this compound) MAG->DAG MGAT AcylCoA1 Acyl-CoA AcylCoA1->LPA AcylCoA2 Acyl-CoA AcylCoA2->PA AcylCoA3 Acyl-CoA AcylCoA3->TAG AcylCoA2_alt Acyl-CoA AcylCoA2_alt->DAG GPAT GPAT: Glycerol-3-phosphate acyltransferase AGPAT AGPAT: Acylglycerol-phosphate acyltransferase PAP PAP: Phosphatidic acid phosphohydrolase DGAT DGAT: Diacylglycerol acyltransferase MGAT MGAT: Monoacylglycerol acyltransferase

Caption: Simplified pathway of triglyceride synthesis involving monoacylglycerol.

References

Preventing degradation of Monononadecanoin during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Monononadecanoin. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize degradation during sample preparation and ensure the integrity of your experimental results.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and preparation of samples containing this compound.

Observed Problem Potential Cause Recommended Solution
High variability in analytical results Acyl migration of this compound to its 1/3-isomer.- Store samples at or below -20°C in a non-polar aprotic solvent under an inert atmosphere (e.g., argon or nitrogen). - Minimize sample exposure to acidic or basic conditions. - Use boric acid-impregnated silica (B1680970) gel for chromatographic purification.
Appearance of unexpected peaks in chromatogram Degradation of this compound into diglycerides, triglycerides, or free fatty acids.- Keep sample preparation times to a minimum. - Avoid high temperatures during all sample handling steps. - Ensure solvents are of high purity and free from acidic or basic contaminants.
Low recovery of this compound after extraction Incomplete extraction from the sample matrix (e.g., lipid nanoparticles).- Optimize the extraction solvent system. A common method is the modified Bligh and Dyer method using a chloroform:methanol mixture.[1] - Ensure thorough vortexing and phase separation during liquid-liquid extraction.
Changes in physical appearance of the sample (e.g., precipitation) Incompatibility with formulation excipients.- Conduct compatibility studies with individual excipients at the intended concentrations. - Store formulations at recommended temperatures to maintain physical stability.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The most common degradation pathway for this compound, a 2-monoacylglycerol, is acyl migration. This is a spontaneous intramolecular reaction where the fatty acyl group moves from the sn-2 position to the sn-1 or sn-3 position of the glycerol (B35011) backbone, forming the more thermodynamically stable 1/3-monononadecanoin isomer. This isomerization can significantly impact the biological activity and physicochemical properties of the molecule.

Q2: What are the key factors that accelerate the degradation of this compound?

A2: Several factors can accelerate the degradation of this compound, primarily through acyl migration:

  • Temperature: Higher temperatures significantly increase the rate of acyl migration. A study on 2-monoacylglycerols rich in DHA showed a 5.6-fold increase in acyl migration when the temperature was raised from 20°C to 50°C.[2]

  • pH: Both acidic and basic conditions can catalyze the isomerization process. It is crucial to maintain a neutral pH during sample preparation and storage whenever possible.

  • Solvent Polarity: Polar solvents can facilitate acyl migration. Non-polar aprotic solvents are generally preferred for storage and handling. Kinetic studies have shown that the rate of acyl migration is positively correlated with the log P of the solvent, with hexane (B92381) (non-polar) showing a higher rate constant than more polar solvents like t-butanol.[2]

  • Catalytic Surfaces: Surfaces such as silica gel, commonly used in chromatography, can catalyze acyl migration.

Q3: How should I store this compound to ensure its stability?

A3: To maintain the stability of this compound, proper storage is critical. Here are the recommended storage conditions:

Parameter Recommendation
Temperature Freezer (-20°C or below).
Physical State Solid (neat) or dissolved in a suitable solvent.
Solvent Non-polar aprotic solvents such as hexane or toluene.
Atmosphere Under an inert gas (e.g., argon or nitrogen) to prevent oxidation.
Container Glass vials with Teflon-lined caps.

Q4: Can you provide a general protocol for extracting this compound from a lipid-based formulation for analysis?

A4: A widely used method for lipid extraction is a modified Bligh and Dyer method. Here is a general protocol that can be adapted for lipid nanoparticle formulations:

Experimental Protocol: Lipid Extraction from Nanoparticles

  • To 100 µL of your nanoparticle suspension, add 375 µL of a 1:2 (v/v) mixture of chloroform:methanol.

  • If using an internal standard (e.g., a non-endogenous monoacylglycerol like MAG 17:0), add it at a known concentration.

  • Vortex the mixture vigorously for 1 minute.

  • Add 125 µL of deionized water and vortex for another minute to induce phase separation.

  • Centrifuge the sample at 2000 x g for 10 minutes.

  • Carefully collect the lower organic phase (chloroform layer), which contains the lipids.

  • Dry the collected organic phase under a stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a solvent suitable for your analytical method (e.g., 9:1 v/v methanol:chloroform for LC-MS analysis).[1]

Q5: What analytical techniques are suitable for quantifying this compound and its degradation products?

A5: High-Performance Liquid Chromatography (HPLC) is a robust technique for the analysis of this compound. For detection, a Charged Aerosol Detector (CAD) is advantageous as it provides a nearly uniform response for non-volatile analytes, independent of their chemical structure. Mass Spectrometry (MS) is also highly effective, especially for identifying and quantifying isomers and degradation products with high sensitivity and specificity. A reversed-phase C18 column is commonly used for separation.

Visualizations

Logical Workflow for Troubleshooting this compound Degradation

G Troubleshooting this compound Degradation cluster_storage Storage Conditions cluster_prep Sample Preparation cluster_analysis Analytical Method A Problem: Inconsistent or Unexpected Analytical Results B Check Storage Conditions A->B C Review Sample Preparation Protocol A->C D Evaluate Analytical Method A->D S1 Temperature ≤ -20°C? B->S1 P1 pH Neutral? C->P1 M1 Method Validated for Isomer Separation? D->M1 S2 Inert Atmosphere? S1->S2 S3 Appropriate Solvent? S2->S3 P2 Low Temperature? P1->P2 P3 Minimal Exposure Time? P2->P3 P4 Using Boric Acid in Chromatography? P3->P4 M2 Appropriate Detector? (e.g., CAD, MS) M1->M2

Caption: A flowchart to guide the troubleshooting process for this compound degradation.

Recommended Experimental Workflow for this compound Sample Preparation

G Recommended Workflow for this compound Sample Preparation cluster_precautions Key Precautions Start Start with Lipid Formulation Step1 Lipid Extraction (e.g., Modified Bligh & Dyer) Start->Step1 Step2 Solvent Evaporation (under Nitrogen) Step1->Step2 Step3 Reconstitution in Analytical Solvent Step2->Step3 Step4 Analysis (e.g., HPLC-CAD/MS) Step3->Step4 End Data Interpretation Step4->End Prec1 Maintain Low Temperature Prec2 Use High-Purity Solvents Prec3 Minimize Time Prec4 Work under Inert Atmosphere

Caption: A streamlined workflow for preparing samples containing this compound for analysis.

References

Technical Support Center: Troubleshooting Low Recovery of Monononadecanoin Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving issues related to the low recovery of Monononadecanoin when used as an internal standard in analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes for low recovery of the this compound internal standard?

Low recovery of this compound can stem from several factors throughout the analytical workflow. The most common culprits include issues with sample preparation, such as an inappropriate extraction solvent system or suboptimal pH.[1] Matrix effects from the biological sample can also significantly suppress the instrument's response to the internal standard.[2][3] Additionally, problems related to the solubility and stability of this compound during storage and handling can lead to degradation and apparent loss.[4]

Q2: How can I determine if the low recovery is due to my extraction procedure or matrix effects?

To differentiate between extraction inefficiency and matrix effects, a post-extraction spike experiment is recommended. By comparing the response of this compound spiked into the matrix after extraction with the response of a standard in a neat solution, you can quantify the extent of signal suppression or enhancement caused by the matrix.[2] A significant difference suggests that matrix effects are a primary contributor to the low recovery.

Q3: What are the ideal storage conditions for this compound stock solutions and samples?

To prevent degradation, this compound stock solutions should be stored in amber glass vials at -20°C or -80°C.[5] It is also advisable to aliquot samples into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to lipid degradation.[1][4] When preparing lipid extracts, they should be stored in an organic solvent under an inert atmosphere (e.g., nitrogen) and protected from light.[4]

Q4: Can the choice of extraction solvent impact the recovery of this compound?

Absolutely. The choice of solvent is critical for the efficient extraction of lipids like this compound.[1] A mixture of polar and non-polar solvents is often required to effectively extract lipids from biological matrices.[1] The polarity of the extraction solvent should be matched with the analyte of interest to ensure optimal partitioning from the aqueous phase to the organic phase.[6][7]

Q5: What are matrix effects and how can they be minimized for this compound analysis?

Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix, leading to ion suppression or enhancement.[2][8] In biological samples like plasma or serum, phospholipids (B1166683) are a major cause of ion suppression.[2] To minimize matrix effects, you can improve sample cleanup using techniques like solid-phase extraction (SPE), dilute the sample if sensitivity allows, or use matrix-matched calibrants for quantification.[2][3]

Troubleshooting Guides

Issue 1: Low Recovery After Liquid-Liquid Extraction (LLE)

If you are experiencing low recovery of this compound following an LLE procedure, consider the following troubleshooting steps:

Troubleshooting Steps & Optimization

Potential Cause Recommended Action Expected Outcome
Inappropriate Solvent System The polarity of the extraction solvent may not be optimal. Try adjusting the solvent ratio or testing different solvent systems (e.g., Chloroform:Methanol, Methyl tert-butyl ether (MTBE)). A common starting point for lipid extraction is a 2:1 (v/v) mixture of chloroform:methanol.[5]Improved partitioning of this compound into the organic phase, leading to higher recovery.
Suboptimal pH The pH of the sample and extraction solvents can influence the solubility of this compound. While this compound is neutral, adjusting the pH can help to suppress the ionization of other matrix components, potentially reducing their extraction and subsequent matrix effects.Reduced co-extraction of interfering matrix components.
Incomplete Phase Separation Poor separation of the aqueous and organic layers can lead to the loss of the analyte.[1] Ensure adequate centrifugation time and force. Adding salt (e.g., NaCl or Na2SO4) can help to improve phase separation.[6][7]A clear and distinct separation between the aqueous and organic layers, allowing for complete collection of the organic phase containing this compound.
Emulsion Formation Vigorous mixing can sometimes lead to the formation of an emulsion at the interface of the two phases, trapping the analyte.Use gentle, consistent mixing (e.g., rocking or gentle vortexing) instead of vigorous shaking. Centrifugation can also help to break up emulsions.
Issue 2: Suspected Degradation of this compound

If you suspect that the this compound internal standard is degrading, follow these steps to ensure its stability:

Troubleshooting Steps & Optimization

Potential Cause Recommended Action Expected Outcome
Improper Storage of Stock Solutions Stock solutions should be stored at -20°C or -80°C in amber glass vials to prevent degradation from light and temperature fluctuations.[5] Prepare fresh working solutions regularly.Consistent and reproducible response of the internal standard over time.
Repeated Freeze-Thaw Cycles Aliquot samples and standards into single-use volumes to avoid repeated freezing and thawing, which can degrade lipids.[1][4]Preservation of the integrity of the this compound standard.
Oxidation Lipids are susceptible to oxidation. Consider adding an antioxidant such as butylated hydroxytoluene (BHT) to your extraction solvent.[4] Store extracts under an inert gas like nitrogen.[4]Reduced oxidative degradation of this compound, leading to more accurate and precise measurements.
Enzymatic Degradation For tissue or cell samples, enzymatic activity can degrade lipids. Quench enzymatic activity immediately after sample collection, for example, by flash-freezing in liquid nitrogen or adding a solvent like cold methanol.[4]Inhibition of enzymatic processes that could degrade the internal standard.

Experimental Protocols

Protocol 1: Preparation of this compound Internal Standard Stock and Working Solutions

Materials:

  • This compound analytical standard

  • High-purity organic solvent (e.g., methanol, ethanol, or a chloroform:methanol mixture)

  • Analytical balance

  • Volumetric flasks (Class A)

  • Amber glass vials with PTFE-lined caps

Procedure:

  • Stock Solution Preparation (e.g., 1 mg/mL):

    • Accurately weigh a precise amount of this compound (e.g., 10 mg) using an analytical balance.

    • Quantitatively transfer the weighed standard to a volumetric flask (e.g., 10 mL).

    • Dissolve the standard in the chosen organic solvent and bring it to volume. Ensure complete dissolution.

    • Transfer the stock solution to an amber glass vial, cap tightly, and label clearly.

    • Store the stock solution at -20°C or -80°C.[5]

  • Working Solution Preparation:

    • Perform serial dilutions of the stock solution to create a working internal standard solution at a concentration appropriate for your analytical method and expected analyte concentrations.

    • Use calibrated pipettes and volumetric flasks for accurate dilutions.

    • Store the working solution under the same conditions as the stock solution.

Protocol 2: General Liquid-Liquid Extraction (Folch Method Adaptation)

Materials:

  • Sample (e.g., 50 µL plasma)

  • This compound internal standard working solution

  • Chloroform:Methanol mixture (2:1, v/v)

  • 0.9% NaCl solution

  • Conical glass centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Glass Pasteur pipette

Procedure:

  • Internal Standard Addition:

    • Pipette a precise volume of the sample into a conical glass centrifuge tube.

    • Add a known amount of the this compound internal standard working solution to the sample.

  • Solvent Addition and Homogenization:

    • Add the chloroform:methanol mixture to the sample to achieve a final solvent-to-sample ratio of 20:1 (e.g., for a 50 µL sample, add 1 mL of the solvent mixture).[5]

    • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.[5]

  • Phase Separation:

    • Add 0.2 volumes of the 0.9% NaCl solution (e.g., 200 µL for 1 mL of solvent).[5]

    • Vortex for 30 seconds and then centrifuge at a sufficient speed and time to achieve clear phase separation (e.g., 1000 x g for 10 minutes).

  • Lipid Collection:

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette, being cautious not to disturb the protein disk at the interface.[1]

    • Transfer the organic phase to a new clean tube.

  • Drying and Reconstitution:

    • Evaporate the solvent to dryness under a gentle stream of nitrogen gas.[5]

    • Reconstitute the dried lipid extract in a solvent appropriate for your analytical method (e.g., methanol/isopropanol 1:1 v/v for LC-MS analysis).[5]

Visualizations

Troubleshooting_Workflow Troubleshooting Low this compound Recovery start Low Recovery of This compound IS check_extraction Evaluate Extraction Procedure start->check_extraction check_matrix Assess Matrix Effects check_extraction->check_matrix Efficient optimize_lle Optimize LLE: - Solvent System - pH - Phase Separation check_extraction->optimize_lle Inefficient? check_stability Investigate IS Stability check_matrix->check_stability No Suppression improve_cleanup Improve Sample Cleanup: - SPE - Dilution check_matrix->improve_cleanup Suppression Observed? optimize_storage Optimize Storage: - Temperature (-20/-80°C) - Aliquotting - Use Antioxidants check_stability->optimize_storage Degradation Suspected? recovery_ok Recovery Improved check_stability->recovery_ok Stable optimize_lle->recovery_ok improve_cleanup->recovery_ok optimize_storage->recovery_ok

Caption: Troubleshooting workflow for low this compound recovery.

Factors_Affecting_Recovery Factors Influencing this compound Recovery recovery This compound Recovery sample_prep Sample Preparation sample_prep->recovery sub_prep1 Extraction Solvent sample_prep->sub_prep1 sub_prep2 pH sample_prep->sub_prep2 sub_prep3 Phase Separation sample_prep->sub_prep3 matrix_effects Matrix Effects matrix_effects->recovery sub_matrix1 Ion Suppression matrix_effects->sub_matrix1 sub_matrix2 Ion Enhancement matrix_effects->sub_matrix2 sub_matrix3 Co-eluting Lipids matrix_effects->sub_matrix3 stability IS Stability stability->recovery sub_stability1 Storage Temperature stability->sub_stability1 sub_stability2 Freeze-Thaw Cycles stability->sub_stability2 sub_stability3 Oxidation stability->sub_stability3

Caption: Key factors that can impact this compound recovery.

References

Monononadecanoin Peak Identification and Confirmation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately identifying and confirming Monononadecanoin peaks in their experimental analyses.

I. Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound using Gas Chromatography (GC) and Mass Spectrometry (MS).

Gas Chromatography (GC) Troubleshooting
Symptom Possible Cause(s) Suggested Solution(s)
No Peak or Very Small Peak for this compound - Insufficient Volatility: this compound has a high boiling point and may not volatilize efficiently in the GC inlet.[1] - Improper Derivatization: Incomplete or failed derivatization will result in poor chromatographic performance.[1][2][3] - Low Concentration: The concentration of this compound in the sample may be below the detection limit of the instrument.- Derivatization: Derivatize this compound to a more volatile form, such as its trimethylsilyl (B98337) (TMS) ether or propyl ester.[1][2][3] - Optimize Injection Temperature: Increase the injector temperature to ensure complete volatilization, but avoid thermal degradation. - Concentrate Sample: If possible, concentrate the sample to increase the analyte concentration.
Broad or Tailing Peak - Active Sites in the System: The free hydroxyl groups of this compound can interact with active sites in the injector liner, column, or detector.[4] - Column Overload: Injecting too much sample can lead to peak broadening.[4][5] - Inappropriate Flow Rate: Carrier gas flow rate may not be optimal for the separation.- Use a Deactivated Liner and Column: Employ a deactivated injector liner and a high-quality, low-bleed capillary column. - Derivatization: Derivatization masks the polar hydroxyl groups, reducing interactions with active sites.[1][3] - Reduce Injection Volume/Concentration: Dilute the sample or reduce the injection volume.[4][5] - Optimize Flow Rate: Determine the optimal carrier gas flow rate for your column and analysis.
Split Peaks - Improper Injection Technique: Fast or slow injection can cause the sample to be introduced into the inlet in a non-uniform manner.[6][7] - Solvent/Stationary Phase Mismatch: A mismatch in polarity between the solvent and the stationary phase can cause poor sample focusing.[6][8] - Condensation in the Inlet: The injector temperature may be too low, causing the sample to condense before reaching the column.- Use an Autosampler: An autosampler provides more consistent and reproducible injections.[7] - Solvent Matching: Use a solvent that is compatible with the polarity of the GC column's stationary phase.[6][8] - Increase Injector Temperature: Ensure the injector temperature is high enough to prevent sample condensation.
Shifting Retention Times - Column Bleed or Degradation: Over time, the stationary phase can degrade, leading to changes in retention. - Leaks in the System: Leaks in the carrier gas flow path will affect retention times. - Inconsistent Oven Temperature: Fluctuations in the oven temperature will cause retention time variability.- Column Conditioning: Regularly condition the GC column according to the manufacturer's instructions. - Perform a Leak Check: Regularly check for and repair any leaks in the system. - Verify Oven Temperature: Ensure the GC oven is properly calibrated and maintaining a stable temperature.
Mass Spectrometry (MS) Troubleshooting
Symptom Possible Cause(s) Suggested Solution(s)
No Molecular Ion or Weak Molecular Ion Signal - In-source Fragmentation (Electron Ionization - EI): The high energy of EI can cause extensive fragmentation of the molecular ion. - Poor Ionization (Electrospray Ionization - ESI): this compound may not ionize efficiently under the chosen ESI conditions. - Ion Suppression: Other components in the sample matrix can interfere with the ionization of this compound.[9][10][11][12][13]- Use a Softer Ionization Technique: Consider using chemical ionization (CI) or a lower electron energy in EI-MS. For ESI, optimize source parameters. - Optimize ESI Conditions: Adjust the mobile phase composition (e.g., add modifiers like ammonium (B1175870) acetate) and source parameters (e.g., capillary voltage, gas flows, temperature) to enhance ionization. - Improve Sample Cleanup: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[12]
Unexpected Fragmentation Pattern - Contamination: The presence of co-eluting impurities can lead to a complex and misleading mass spectrum. - Thermal Degradation: The analyte may be degrading in the GC inlet or MS ion source. - Isomeric Interference: Isomers of this compound may be present and produce similar fragmentation patterns.- Run a Blank: Analyze a solvent blank to identify any background contamination. - Lower Temperatures: Reduce the GC inlet and MS ion source temperatures to minimize thermal degradation. - Use High-Resolution MS: High-resolution mass spectrometry can help to distinguish between isobaric ions from different compounds. - Compare with a Standard: Analyze a certified reference standard of this compound under the same conditions for comparison.
Low Signal Intensity or Poor Sensitivity - Ion Suppression (ESI): As mentioned above, matrix effects can significantly reduce signal intensity.[9][10][11][12][13] - Suboptimal MS Parameters: The mass spectrometer may not be tuned or calibrated correctly. - Detector Saturation: If the concentration of this compound or a co-eluting compound is too high, it can saturate the detector.- Dilute the Sample: Diluting the sample can help to mitigate ion suppression effects. - Tune and Calibrate the Mass Spectrometer: Regularly perform instrument tuning and calibration according to the manufacturer's recommendations. - Reduce Sample Concentration: If detector saturation is suspected, dilute the sample before analysis.

II. Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight and chemical formula of this compound?

A1: The chemical formula for this compound is C22H44O4, and its molecular weight is approximately 372.58 g/mol .[14][15]

Q2: What are the typical analytical techniques used for the identification of this compound?

A2: The most common techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[2] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for structural confirmation.

Q3: Is derivatization necessary for the GC-MS analysis of this compound?

A3: Yes, derivatization is highly recommended for GC-MS analysis. This compound contains free hydroxyl groups that make it polar and less volatile. Derivatization, for example, by silylation to form a trimethylsilyl (TMS) ether, increases its volatility and improves peak shape by reducing interactions with active sites in the GC system.[1][3]

Q4: What are the expected fragment ions for this compound in Mass Spectrometry?

Q5: How can I confirm the identity of a peak suspected to be this compound?

A5: The most reliable method for confirmation is to compare the retention time and mass spectrum of your unknown peak with that of a certified reference standard of this compound analyzed under identical experimental conditions.

Q6: I am observing a peak with the correct mass for this compound, but the retention time is different from the standard. What could be the issue?

A6: Several factors can cause retention time shifts, including changes in the GC oven temperature program, carrier gas flow rate, column degradation, or a leak in the system. Ensure that your analytical conditions are identical to those used for the standard and that your instrument is properly maintained.

Q7: What is a retention index, and how can it be used to identify this compound?

A7: A retention index (RI) is a value that normalizes the retention time of a compound to the retention times of a series of n-alkane standards.[16][17] This makes retention data more comparable between different instruments and laboratories. By calculating the retention index of your unknown peak and comparing it to a known retention index for this compound on the same or a similar GC column, you can increase the confidence in your identification.

III. Experimental Protocols

Sample Preparation and Derivatization for GC-MS Analysis

This protocol provides a general guideline for the silylation of this compound.

Materials:

  • This compound sample

  • Anhydrous pyridine (B92270)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Dry, inert vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Accurately weigh a small amount of the dried sample containing this compound into a clean, dry vial.

  • Add 100 µL of anhydrous pyridine to dissolve the sample.

  • Add 100 µL of BSTFA with 1% TMCS to the vial.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 70°C for 30 minutes to ensure complete derivatization.

  • Cool the vial to room temperature.

  • The sample is now ready for injection into the GC-MS.

General GC-MS Parameters

These are typical starting parameters for the analysis of derivatized this compound. Optimization will be required for your specific instrument and application.

Parameter Value
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[18]
Carrier Gas Helium, constant flow of 1.0 mL/min
Inlet Temperature 280°C
Injection Volume 1 µL
Injection Mode Splitless or Split (e.g., 20:1)
Oven Program - Initial Temperature: 150°C, hold for 2 min - Ramp: 10°C/min to 320°C - Final Hold: 10 min
MS Transfer Line Temp 280°C
Ion Source Temperature 230°C (for EI)
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Scan Range m/z 50-600

IV. Quantitative Data

Due to the limited availability of public spectral library data for this compound, the following tables provide expected values based on the analysis of similar long-chain monoacylglycerols and fatty acids. It is crucial to confirm these values with an analytical standard.

Table 1: Expected GC-MS Data for TMS-Derivatized this compound
Parameter Expected Value/Characteristic
Retention Index (DB-5 type column) Expected to be higher than the TMS derivative of nonadecanoic acid (RI ≈ 2352).[19] The exact value needs to be determined experimentally.
Molecular Ion (M+•) m/z value corresponding to the derivatized molecule.
Key Fragment Ions (m/z) - Ions related to the TMS group (e.g., 73, 147). - Fragments resulting from the cleavage of the glycerol (B35011) backbone and the fatty acid chain. - A prominent ion resulting from the loss of a TMS group.
Table 2: Expected ESI-MS Data for this compound
Parameter Expected Value/Characteristic
Protonated Molecule [M+H]+ m/z 373.32
Sodium Adduct [M+Na]+ m/z 395.30
Key MS/MS Fragment Ion Neutral loss of the glycerol head group.

V. Visualizations

Monononadecanoin_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing & Confirmation Sample Biological or Chemical Sample Extraction Lipid Extraction Sample->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization LCMS LC-MS Analysis Extraction->LCMS NMR NMR Analysis Extraction->NMR GCMS GC-MS Analysis Derivatization->GCMS PeakID Peak Identification (Retention Time & m/z) GCMS->PeakID LCMS->PeakID Structure Structural Elucidation NMR->Structure Confirmation Confirmation with Reference Standard PeakID->Confirmation Confirmation->Structure

Caption: Experimental workflow for this compound identification.

GC_Troubleshooting_Logic Problem GC Peak Problem (e.g., No Peak, Tailing, Split) Check_Derivatization Verify Derivatization (Complete & Correct?) Problem->Check_Derivatization Is analyte volatile? Check_Injection Check Injection Parameters (Temp, Volume, Technique) Problem->Check_Injection Is peak shape poor? Check_Column Inspect GC Column (Bleed, Installation) Check_Injection->Check_Column Check_System Check System Integrity (Leaks, Flow Rate) Check_Column->Check_System

References

Technical Support Center: Matrix Effects on Monononadecanoin Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals encountering matrix effects during the quantification of Monononadecanoin.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of this compound?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the biological sample matrix.[1] This interference, primarily observed as ion suppression or enhancement, can lead to inaccurate and irreproducible quantification.[1][2] In biological matrices like plasma, serum, or tissue homogenates, phospholipids (B1166683) are a major cause of ion suppression, which can compromise the sensitivity, precision, and accuracy of the analytical method.[1][2][3]

Q2: What are the primary sources of matrix effects in this compound analysis?

A2: In biological samples, the most significant contributors to matrix effects for lipid analysis are phospholipids.[2][4] Other sources include salts, proteins, endogenous metabolites, and formulation excipients that may be present in the sample.[2] These components can co-elute with this compound and interfere with its ionization in the mass spectrometer's ion source.[2]

Q3: How can I determine if my this compound analysis is affected by matrix effects?

A3: There are two primary methods to assess the presence and extent of matrix effects:

  • Post-Column Infusion: This is a qualitative method where a constant flow of this compound solution is infused into the mass spectrometer after the LC column. A blank matrix extract is then injected. Dips or peaks in the constant analyte signal indicate regions of ion suppression or enhancement, respectively.[2]

  • Post-Extraction Spiking: This is a quantitative approach. The response of this compound spiked into a blank matrix extract that has undergone the full sample preparation procedure is compared to the response of the analyte in a neat (clean) solvent at the same concentration.[2][4] The ratio of these responses indicates the degree of signal suppression or enhancement.[1]

Q4: What is the most effective strategy to minimize matrix effects?

A4: The most effective way to mitigate matrix effects is to optimize the sample preparation procedure to remove interfering endogenous components before LC-MS/MS analysis.[1][4] Techniques such as protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are commonly employed.[1] Additionally, optimizing chromatographic conditions to separate this compound from matrix components is a crucial step.[1] The use of a stable isotope-labeled internal standard (SIL-IS) is also highly recommended to compensate for matrix effects.[5][6]

Troubleshooting Guide

This guide addresses common issues encountered during the quantification of this compound.

Issue Potential Cause Recommended Solution(s)
Poor Peak Shape / Tailing Matrix Overload: High concentrations of matrix components are being injected onto the analytical column.Improve Sample Cleanup: Implement a more rigorous sample preparation method like SPE or LLE to remove more interferences.[1] Dilute Sample: Dilute the final extract to reduce the concentration of matrix components, if sensitivity allows.[5]
Signal Intensity Drifts Downward Over a Run Sequence Instrument Contamination: Buildup of non-volatile matrix components (e.g., salts, lipids) in the ion source or on the MS interface.[1]Clean the Ion Source: Regularly clean the ion source components as recommended by the instrument manufacturer.[6] Use a Divert Valve: Program a divert valve to direct the flow to waste during the elution of highly concentrated matrix components, preventing them from entering the mass spectrometer.[6]
High Variability in Results Inconsistent Matrix Effects: The degree of ion suppression or enhancement varies between samples.Employ a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute with this compound and experience similar matrix effects, allowing for accurate correction.[5][6] Use Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix identical to your samples to ensure standards and samples are affected similarly.[5]
Low Signal Intensity / Poor Sensitivity Significant Ion Suppression: Co-eluting matrix components are suppressing the ionization of this compound.Optimize Sample Preparation: Focus on removing phospholipids using techniques like phospholipid depletion plates or cartridges (e.g., HybridSPE-Phospholipid).[1] Optimize Chromatography: Adjust the mobile phase composition, gradient profile, and flow rate to achieve better separation of this compound from interfering compounds.[6]

Experimental Protocols

1. Assessment of Matrix Effects (Post-Extraction Spiking)

This protocol provides a method to quantify the extent of matrix effects.

  • Prepare Blank Matrix Extract: Process a blank matrix sample (e.g., plasma from an untreated animal) using your established sample preparation method.

  • Prepare Spiked Matrix Sample: To the blank matrix extract, add a known amount of this compound analytical standard to achieve a desired final concentration.

  • Prepare Neat Solution: Prepare a solution of this compound in the final reconstitution solvent at the same concentration as the spiked matrix sample.

  • Analyze Samples: Inject both the spiked matrix sample and the neat solution into the LC-MS/MS system and record the peak area for this compound.

  • Calculate Matrix Effect:

    • Matrix Effect (%) = (Peak Area in Spiked Matrix Sample / Peak Area in Neat Solution) x 100

    • A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.[1]

2. Sample Preparation Protocol: Solid-Phase Extraction (SPE) for Plasma

This protocol is designed for the selective extraction of this compound from plasma while minimizing phospholipid-based matrix effects.

  • Sample Pre-treatment: To 100 µL of plasma, add 20 µL of an internal standard working solution (e.g., this compound-d5 in methanol).

  • Protein Precipitation: Add 300 µL of cold acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 5 minutes to precipitate proteins.

  • SPE Column Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.

  • Elution: Elute the this compound and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in 100 µL of the mobile phase.

Quantitative Data Summary

The following table summarizes typical performance data for different sample preparation techniques in lipid analysis. These values are representative and may vary based on the specific matrix and instrumentation.

Sample Preparation Method Analyte Recovery (%) Matrix Effect (%) Relative Cost Recommendation for this compound
Protein Precipitation (PPT) 95 ± 5%45 ± 12% (Suppression)LowNot recommended due to severe matrix effects.[1]
Liquid-Liquid Extraction (LLE) 85 ± 7%75 ± 8% (Suppression)MediumGood for removing salts and some lipids, but may still have significant matrix effects.[1]
Solid-Phase Extraction (SPE) 92 ± 4%98 ± 3% (Minimal Effect)HighHighly recommended for minimizing matrix effects and achieving high data quality.[1]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Plasma/Serum) is_add Add Internal Standard sample->is_add extraction Extraction (PPT, LLE, or SPE) is_add->extraction cleanup Phospholipid Removal (Optional) extraction->cleanup evap Evaporation & Reconstitution cleanup->evap lc_separation LC Separation evap->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection integration Peak Integration ms_detection->integration quantification Quantification integration->quantification

Caption: Experimental workflow for this compound quantification.

troubleshooting_workflow start Inaccurate Quantification of this compound check_matrix Assess Matrix Effects (Post-Extraction Spike) start->check_matrix matrix_present Significant Matrix Effect? check_matrix->matrix_present improve_prep Improve Sample Preparation (e.g., SPE, Phospholipid Depletion) matrix_present->improve_prep Yes no_matrix Investigate Other Causes (e.g., Standard Stability, Instrument Performance) matrix_present->no_matrix No optimize_lc Optimize LC Method (Gradient, Column) improve_prep->optimize_lc use_sil_is Use Stable Isotope-Labeled Internal Standard optimize_lc->use_sil_is revalidate Re-validate Method use_sil_is->revalidate

Caption: Troubleshooting decision tree for matrix effects.

References

Technical Support Center: Synthesis and Purification of Monononadecanoin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthesized Monononadecanoin.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in synthesized this compound?

A1: The most common impurities in crude this compound synthesized via glycerolysis or esterification are unreacted starting materials and byproducts. These include:

  • Diglycerides and Triglycerides of Nonadecanoic Acid: Formed from further esterification of the monoglyceride.

  • Free Nonadecanoic Acid: Unreacted starting material from direct esterification.

  • Glycerol (B35011): Unreacted starting material.

  • Catalyst Residues: Depending on the synthetic route, residual acid or base catalysts may be present.

  • Solvent Residues: Trace amounts of reaction or extraction solvents.

Q2: What is the expected purity of crude this compound after synthesis?

A2: The purity of crude this compound can vary significantly depending on the reaction conditions. Typically, the monoglyceride content in the crude product from a glycerolysis reaction can be around 60-65%.[1]

Q3: Which analytical techniques are suitable for determining the purity of this compound?

A3: The primary methods for assessing the purity of this compound are:

  • Gas Chromatography (GC): This is the most common and accurate method for quantifying the percentage of monoglycerides (B3428702), diglycerides, triglycerides, and free fatty acids. An analytical standard of this compound with a purity of ≥99.0% as determined by GC is commercially available, confirming the suitability of this technique.[2]

  • Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative technique used to monitor the progress of a reaction and to check the purity of fractions collected during column chromatography.[3]

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be used for the quantitative analysis of monoglycerides.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to confirm the structure of the synthesized this compound and to identify impurities.

Q4: What are the most effective methods for purifying synthesized this compound?

A4: The most effective purification methods for monoglycerides like this compound are recrystallization and column chromatography. A combination of these techniques can yield very high purity. For industrial-scale purification, molecular distillation is also commonly used.[4][5]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound.

Problem 1: Low Purity of Crude Product After Synthesis

Possible Causes and Solutions:

  • Suboptimal Reaction Conditions: The molar ratio of reactants, temperature, and reaction time can all affect the final product distribution.

    • Solution: For the glycerolysis of a triglyceride of nonadecanoic acid, optimal conditions are often a reaction temperature of around 200°C with a molar ratio of glycerol to the triglyceride of approximately 2.5:1 and a reaction time of about 20 minutes.[1] It is crucial to rapidly cool the reaction mixture to below 75°C to prevent the reverse reaction from occurring.[1]

  • Presence of Impurities in Starting Materials: Impurities in the starting nonadecanoic acid or glycerol can lead to side reactions and lower purity.

    • Solution: Use high-purity starting materials. If using crude glycerol from biodiesel production, it is recommended to purify it first to remove water, methanol, and soap.[6][7]

Problem 2: Inefficient Removal of Impurities by Recrystallization

Possible Causes and Solutions:

  • Incorrect Recrystallization Solvent: The choice of solvent is critical for effective purification. An ideal solvent should dissolve the this compound well at high temperatures but poorly at low temperatures, while the impurities should remain soluble at low temperatures.

    • Solution: Perform a solvent screen to identify the optimal solvent or solvent mixture. For long-chain monoglycerides, isooctane (B107328) has been shown to be an effective recrystallization solvent.[1][8] Other potential solvent systems include heptane/ethyl acetate (B1210297) and methanol/water.[9]

  • Cooling Rate is Too Fast: Rapid cooling can lead to the trapping of impurities within the crystals.

    • Solution: Allow the solution to cool slowly to room temperature, and then further cool it in an ice bath to maximize crystal formation.

  • Insufficient Washing of Crystals: Impurities can remain on the surface of the crystals.

    • Solution: After filtration, wash the crystals with a small amount of cold recrystallization solvent.

Problem 3: Poor Separation During Column Chromatography

Possible Causes and Solutions:

  • Inappropriate Solvent System: The polarity of the eluent is crucial for separating monoglycerides from di- and triglycerides.

    • Solution: Use a solvent gradient of increasing polarity. A common system is a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like diethyl ether or ethyl acetate. For silica (B1680970) gel chromatography, triglycerides can be eluted with a low polarity mixture (e.g., 10% diethyl ether in petroleum ether), followed by diglycerides with a slightly more polar mixture (e.g., 25% diethyl ether), and finally, the monoglycerides with a more polar solvent like pure diethyl ether.

  • Column Overloading: Loading too much crude product onto the column will result in poor separation.

    • Solution: As a general rule, the amount of crude product should be about 1-5% of the weight of the silica gel.

  • Improper Column Packing: Channels or cracks in the silica gel bed will lead to inefficient separation.

    • Solution: Ensure the silica gel is packed uniformly as a slurry in the initial eluent.

Data Presentation

The following table summarizes the expected purity of monoglycerides at different stages of purification, based on data from the purification of similar long-chain monoglycerides.

Purification StageDescriptionExpected Monoglyceride Purity (%)
Crude Product After synthesis and initial work-up (e.g., removal of catalyst).60 - 65%
After Washing After washing with hot water to remove residual glycerol.~60% (with some loss of product)
After Recrystallization After one recrystallization from a suitable solvent like isooctane.95 - 99%
After Second Recrystallization A second recrystallization can further improve purity.> 99%

Experimental Protocols

Protocol 1: Synthesis of this compound via Glycerolysis

This protocol is adapted from the glycerolysis of palm stearin.[1]

Materials:

  • Trinonadecanoin (or Nonadecanoic acid)

  • Glycerol (high purity)

  • Sodium hydroxide (B78521) (catalyst)

  • Nitrogen gas supply

  • High-temperature reaction vessel with mechanical stirring and temperature control

Procedure:

  • Combine Trinonadecanoin and glycerol in the reaction vessel in a molar ratio of 1:2.5.

  • Add a catalytic amount of sodium hydroxide (e.g., 0.1% by weight of the fat).

  • Flush the reactor with nitrogen to create an inert atmosphere.

  • Heat the mixture to 200°C with vigorous stirring.

  • Maintain the reaction at 200°C for 20 minutes.

  • After 20 minutes, rapidly cool the reaction mixture to below 75°C to stop the reaction.

  • The resulting crude product will be a mixture of this compound, dinonadecanoin, trinonadecanoin, and unreacted glycerol.

Protocol 2: Purification of this compound by Recrystallization

Materials:

  • Crude this compound

  • Isooctane (or another suitable solvent)

  • Erlenmeyer flask

  • Heating plate

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot isooctane to dissolve the crude product completely. The solution should be saturated.

  • Allow the flask to cool slowly to room temperature. Crystals of this compound should start to form.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Set up a vacuum filtration apparatus with a Büchner funnel.

  • Wet the filter paper with a small amount of cold isooctane.

  • Pour the crystal slurry into the funnel and apply a vacuum to collect the crystals.

  • Wash the crystals with a small amount of cold isooctane to remove any remaining impurities.

  • Allow the crystals to dry completely. A purity of >99% can be achieved.[1]

Protocol 3: Purification of this compound by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Chromatography column

  • Hexane (or petroleum ether)

  • Diethyl ether (or ethyl acetate)

  • Collection tubes

Procedure:

  • Prepare the column: Pack a chromatography column with a slurry of silica gel in hexane.

  • Load the sample: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the packed column.

  • Elution:

    • Begin eluting with 100% hexane to remove any non-polar impurities.

    • Gradually increase the polarity of the eluent. Use a mixture of hexane and diethyl ether.

    • Elute with a low percentage of diethyl ether (e.g., 5-10%) to remove triglycerides.

    • Increase the percentage of diethyl ether (e.g., 20-30%) to elute diglycerides.

    • Finally, elute with a higher percentage of diethyl ether or pure diethyl ether to collect the this compound.

  • Monitor the fractions: Collect fractions and analyze them by TLC to identify the fractions containing pure this compound.

  • Combine and evaporate: Combine the pure fractions and evaporate the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis synthesis Glycerolysis of Trinonadecanoin workup Crude Product (60-65% Purity) synthesis->workup Reaction Quench recrystallization Recrystallization (e.g., with Isooctane) workup->recrystallization Primary Purification column_chromatography Column Chromatography (Silica Gel) workup->column_chromatography Alternative/Further Purification high_purity_product High Purity this compound (>99%) recrystallization->high_purity_product column_chromatography->high_purity_product gc_analysis GC Analysis high_purity_product->gc_analysis Purity Confirmation

Caption: Experimental workflow for this compound synthesis and purification.

troubleshooting_low_purity start Low Purity of Crude this compound cause1 Suboptimal Reaction Conditions? start->cause1 cause2 Impure Starting Materials? start->cause2 solution1a Optimize Molar Ratio (Glycerol:Fat ~2.5:1) cause1->solution1a solution1b Optimize Temperature (~200°C) cause1->solution1b solution1c Rapid Cooling (<75°C) cause1->solution1c solution2 Use High-Purity Reactants cause2->solution2

Caption: Troubleshooting low purity in this compound synthesis.

troubleshooting_recrystallization start Inefficient Recrystallization cause1 Incorrect Solvent? start->cause1 cause2 Cooling Too Fast? start->cause2 cause3 Insufficient Washing? start->cause3 solution1 Perform Solvent Screen (e.g., Isooctane, Heptane/EtOAc) cause1->solution1 solution2 Slow Cooling to Room Temp, Then Ice Bath cause2->solution2 solution3 Wash Crystals with Cold Solvent cause3->solution3

Caption: Troubleshooting issues during recrystallization.

References

Monononadecanoin Standards: Technical Support Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Monononadecanoin standards. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered when generating calibration curves for analytical assays.

Frequently Asked Questions (FAQs) & Troubleshooting

1. Why is my this compound calibration curve not linear?

A non-linear calibration curve can arise from several factors, from standard preparation to instrument settings.

  • Potential Cause: Analyte concentration is outside the linear range of the detector. At very high concentrations, detectors can become saturated, leading to a plateau in the signal. At very low concentrations, the signal-to-noise ratio may be too low for accurate quantification.

  • Solution: Adjust the concentration range of your calibration standards. If you suspect detector saturation, dilute your higher concentration standards. If you are working at the lower limits, you may need to use a more sensitive instrument or optimize the method for better signal intensity.

  • Potential Cause: Improper preparation of standard solutions. This can include errors in weighing the standard, dilution errors, or using a solvent in which this compound is not fully soluble.

  • Solution: Carefully re-prepare the standard solutions. Ensure that the this compound is fully dissolved in the solvent before making serial dilutions. Sonication may aid in dissolution. It is also crucial to use calibrated pipettes and appropriate lab techniques to minimize errors.

  • Potential Cause (GC-MS): Incomplete derivatization (silylation). For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, this compound requires derivatization to increase its volatility. Incomplete reactions will lead to inconsistent results.

  • Solution: Optimize the derivatization reaction. This may involve adjusting the reaction time, temperature, or the amount of silylating agent used.

  • Potential Cause (LC-MS): Ion suppression or enhancement. In Liquid Chromatography-Mass Spectrometry (LC-MS), other components in the sample or mobile phase can interfere with the ionization of this compound, leading to a non-linear response.

  • Solution: Use an appropriate internal standard, ideally a stable isotope-labeled version of this compound, to correct for matrix effects. Additionally, optimizing the chromatographic separation to resolve this compound from interfering compounds can mitigate ion suppression.

2. I'm observing poor peak shape (e.g., tailing, fronting, or splitting) for my this compound standards. What could be the cause?

Poor peak shape can significantly affect the accuracy and precision of your quantification.

  • Potential Cause (GC-MS): Active sites in the GC inlet or column. The hydroxyl groups of undeactivated silyl (B83357) groups in the inlet liner or on the column can interact with the analyte, causing peak tailing.

  • Solution: Use a deactivated inlet liner and a high-quality, well-conditioned GC column. Regular maintenance of the GC system is crucial.

  • Potential Cause (GC-MS): Incomplete derivatization. As mentioned earlier, this can lead to multiple derivatized forms or the presence of underivatized analyte, resulting in split or tailing peaks.

  • Solution: Ensure your derivatization protocol is optimized and consistently applied to all standards and samples.

  • Potential Cause (LC-MS): Poor solubility in the mobile phase or sample solvent. If this compound is not fully dissolved or precipitates during the chromatographic run, it can lead to distorted peak shapes.

  • Solution: Ensure the solvent used to dissolve the standards is compatible with the mobile phase. A solvent with a similar or slightly weaker elution strength than the initial mobile phase is often a good choice.

  • Potential Cause: Co-elution with an interfering compound.

  • Solution: Optimize the chromatographic method to improve the resolution between this compound and any interfering peaks. This could involve adjusting the temperature gradient (for GC) or the mobile phase composition and gradient (for LC).

3. My calibration curve has a low coefficient of determination (R² < 0.99). How can I improve it?

A low R² value indicates poor correlation between the concentration and the instrument response, suggesting a high degree of variability in your data.

  • Potential Cause: Inconsistent injection volumes.

  • Solution: If using manual injection, ensure a consistent and reproducible injection technique. An autosampler is highly recommended for better precision.

  • Potential Cause: Instability of the standard solutions. This compound, like other lipids, can degrade over time, especially if not stored properly.

  • Solution: Prepare fresh standard solutions regularly and store them at the recommended temperature (typically -20°C or lower) in tightly sealed vials. Avoid repeated freeze-thaw cycles.

  • Potential Cause: Instrument variability. Fluctuations in the instrument's performance during the analytical run can introduce significant error.

  • Solution: Ensure the instrument is properly warmed up and stabilized before running your calibration curve. Running a system suitability test before the analysis can help identify and address any instrument-related issues.

Troubleshooting Summary

IssuePotential CauseRecommended Solution
Non-Linear Calibration Curve Concentration outside linear rangeAdjust standard concentrations
Improper standard preparationRe-prepare standards carefully; ensure complete dissolution
Incomplete derivatization (GC-MS)Optimize derivatization reaction
Ion suppression/enhancement (LC-MS)Use an internal standard; optimize chromatography
Poor Peak Shape Active sites in GC systemUse deactivated liner and column
Incomplete derivatization (GC-MS)Optimize derivatization protocol
Poor solubility (LC-MS)Ensure solvent compatibility with mobile phase
Co-elution with interferentOptimize chromatographic method
Low R² Value (< 0.99) Inconsistent injection volumesUse an autosampler for injections
Standard solution instabilityPrepare fresh standards; store properly
Instrument variabilityAllow instrument to stabilize; perform system suitability

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Standard Solutions for GC-MS Analysis

  • Stock Solution Preparation (e.g., 1 mg/mL):

    • Accurately weigh 10 mg of this compound analytical standard into a 10 mL volumetric flask.

    • Dissolve the standard in a suitable solvent such as chloroform (B151607) or a mixture of chloroform and methanol (B129727) (e.g., 2:1, v/v).

    • Ensure complete dissolution by vortexing and/or brief sonication.

    • Bring the solution to the final volume with the solvent. This is your stock solution.

  • Working Standard Preparation (Serial Dilutions):

    • Prepare a series of working standards by serially diluting the stock solution. For example, to prepare a 100 µg/mL standard, transfer 1 mL of the stock solution to a 10 mL volumetric flask and dilute to volume with the solvent.

    • Continue this process to create a range of concentrations suitable for your calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Derivatization (Silylation):

    • Transfer a known volume (e.g., 100 µL) of each working standard into a clean glass vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS), to the dried residue.

    • Cap the vial tightly and heat at a specified temperature (e.g., 60°C) for a specified time (e.g., 30 minutes) to ensure complete derivatization.

    • Allow the vial to cool to room temperature before GC-MS analysis.

Protocol 2: Preparation of this compound Standard Solutions for LC-MS Analysis

  • Stock Solution Preparation (e.g., 1 mg/mL):

    • Follow the same procedure as for the GC-MS stock solution, using a solvent that is compatible with your LC mobile phase (e.g., methanol, isopropanol, or a mixture thereof).

  • Working Standard Preparation (Serial Dilutions):

    • Prepare a series of working standards by serially diluting the stock solution with the mobile phase or a solvent mixture of similar composition. This will help to ensure good peak shape.

Visualizations

TroubleshootingWorkflow start Start: Calibration Curve Issue issue_linearity Poor Linearity (R² < 0.99)? start->issue_linearity issue_peak_shape Poor Peak Shape? issue_linearity->issue_peak_shape No linearity_causes Check: - Concentration Range - Standard Preparation - Derivatization (GC) - Ion Suppression (LC) issue_linearity->linearity_causes Yes issue_reproducibility Poor Reproducibility? issue_peak_shape->issue_reproducibility No peak_shape_causes Check: - GC Inlet/Column Activity - Derivatization (GC) - Solvent/Mobile Phase  Compatibility (LC) - Co-elution issue_peak_shape->peak_shape_causes Yes reproducibility_causes Check: - Injection Technique - Standard Stability - Instrument Stability issue_reproducibility->reproducibility_causes Yes end Calibration Curve Acceptable issue_reproducibility->end No solution_linearity Adjust Concentrations Re-prepare Standards Optimize Derivatization Use Internal Standard linearity_causes->solution_linearity solution_peak_shape Perform GC Maintenance Optimize Derivatization Adjust Solvents Optimize Chromatography peak_shape_causes->solution_peak_shape solution_reproducibility Use Autosampler Prepare Fresh Standards Run System Suitability reproducibility_causes->solution_reproducibility solution_linearity->end solution_peak_shape->end solution_reproducibility->end

Caption: Troubleshooting workflow for this compound calibration curve issues.

ExperimentalWorkflow cluster_prep Standard Preparation cluster_analysis Analysis cluster_data Data Processing weigh Weigh Standard dissolve Dissolve in Solvent weigh->dissolve stock Create Stock Solution dissolve->stock dilute Serial Dilutions stock->dilute working_stds Working Standards dilute->working_stds derivatize Derivatize (GC-MS) working_stds->derivatize If GC-MS inject Inject into Instrument working_stds->inject If LC-MS derivatize->inject acquire Acquire Data inject->acquire integrate Integrate Peaks acquire->integrate plot Plot Curve integrate->plot regress Perform Linear Regression plot->regress evaluate Evaluate R² and Linearity regress->evaluate

Caption: Experimental workflow for generating a this compound calibration curve.

Validation & Comparative

A Comparative Guide to Monononadecanoin and Other Monoacylglycerol Standards for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate analytical standards is paramount for achieving accurate and reproducible results. This guide provides a comprehensive comparison of Monononadecanoin (MG 19:0) with other commonly used monoacylglycerol (MAG) standards, including Monopalmitin (MG 16:0), Monostearin (MG 18:0), and Monoolein (MG 18:1). This document outlines their physicochemical properties, provides detailed experimental protocols for their analysis, and explores their relevance in biological signaling pathways.

Comparative Analysis of Physicochemical Properties

The selection of a suitable monoacylglycerol standard often depends on its physical and chemical characteristics. This compound, a saturated monoacylglycerol with a 19-carbon fatty acid chain, serves as an excellent internal standard in many applications due to its rarity in most biological samples. The following table summarizes the key physicochemical properties of this compound and other common MAG standards.

PropertyThis compound (MG 19:0)Monopalmitin (MG 16:0)Monostearin (MG 18:0)Monoolein (MG 18:1)
Molecular Formula C₂₂H₄₄O₄C₁₉H₃₈O₄C₂₁H₄₂O₄C₂₁H₄₀O₄
Molecular Weight 372.58 g/mol 330.51 g/mol 358.56 g/mol 356.54 g/mol
Melting Point Not specified73-77 °C56-58 °C35-38.5 °C
Appearance Not specifiedWhite to almost white powder/crystalWhite or yellowish waxy solidWhite powder; pale yellow viscous oily liquid; yellow oil or soft solid
Solubility in Water InsolublePractically insolubleInsoluble, but can be dispersed in hot waterInsoluble
Solubility in Organic Solvents Not specifiedSoluble in organic solvents such as ethanol (B145695) and chloroformSoluble in hot ethanol, ether, chloroform, hot acetone, mineral oil, and fixed oilsSoluble in various organic solvents
Purity (Typical) >99%≥95% (GC)Not specifiedNot specified
Storage Freezer≤ -10 °CStore in freezer, under -20°C−20°C

Experimental Protocols for Comparative Analysis

Accurate quantification and identification of monoacylglycerols require robust analytical methods. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are two of the most powerful techniques employed for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Monoacylglycerols

GC-MS is a widely used technique for the analysis of volatile and thermally stable compounds. As monoacylglycerols are not inherently volatile, a derivatization step is necessary to convert them into more volatile forms. Silylation is a common derivatization technique for this purpose.

Experimental Workflow for GC-MS Analysis

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Standard Solution Preparation Standard Solution Preparation Derivatization (Silylation) Derivatization (Silylation) Standard Solution Preparation->Derivatization (Silylation) MSTFA Injection Injection Derivatization (Silylation)->Injection 1 µL Separation Separation Injection->Separation GC Column Detection Detection Separation->Detection MS Quantification & Identification Quantification & Identification Detection->Quantification & Identification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Standard Solution Preparation Standard Solution Preparation Dilution Dilution Standard Solution Preparation->Dilution Injection Injection Dilution->Injection 5 µL Separation Separation Injection->Separation LC Column Detection Detection Separation->Detection MS/MS Quantification & Identification Quantification & Identification Detection->Quantification & Identification G cluster_postsynaptic Postsynaptic Neuron cluster_presynaptic Presynaptic Neuron Ca2+ Ca2+ PLC PLC Ca2+->PLC activates DAG DAG PLC->DAG hydrolyzes PIP2 to PIP2 PIP2 2-AG_post 2-AG DAG->2-AG_post converted by DAGL to DAGL DAGL 2-AG_pre 2-AG 2-AG_post->2-AG_pre retrograde signaling CB1R CB1 Receptor Neurotransmitter_Vesicles Neurotransmitter Vesicles CB1R->Neurotransmitter_Vesicles inhibits release MAGL MAGL Arachidonic_Acid Arachidonic Acid MAGL->Arachidonic_Acid degrades to Glycerol Glycerol MAGL->Glycerol and 2-AG_pre->CB1R activates 2-AG_pre->MAGL

Monononadecanoin in Focus: A Comparative Guide to Odd-Chain Fatty Acid Glycerides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of monononadecanoin, a monoacylglycerol containing the 19-carbon odd-chain fatty acid, nonadecanoic acid. It aims to contextualize its potential within the broader landscape of odd-chain fatty acid glycerides, molecules that are garnering increasing interest for their unique metabolic pathways and potential therapeutic applications. While direct comparative research on this compound is still emerging, this document synthesizes existing data on related compounds to offer a predictive comparison and highlights areas for future investigation.

Physicochemical Properties and Synthesis

This compound (MG 19:0) is a monoglyceride characterized by a glycerol (B35011) backbone esterified to one molecule of nonadecanoic acid.[1][2][3][4] Like other long-chain monoacylglycerols, it is a non-ionic surfactant with both hydrophobic and hydrophilic properties, making it a candidate for applications in emulsification and drug delivery.[5]

Table 1: Physicochemical Properties of Selected Odd-Chain Monoacylglycerols

PropertyThis compound (C19:0)Monopentadecanoin (C15:0)Monoheptadecanoin (C17:0)
Molecular Formula C22H44O4[1][2][3][4]C18H36O4C20H40O4
Molecular Weight 372.58 g/mol [1][2][3][4]316.48 g/mol 344.53 g/mol
Physical State Solid at room temperatureSolid at room temperatureSolid at room temperature
Solubility Soluble in organic solvents, poorly soluble in waterSoluble in organic solvents, poorly soluble in waterSoluble in organic solvents, poorly soluble in water
Experimental Protocol: Synthesis of Long-Chain Monoacylglycerols

The synthesis of high-purity monoacylglycerols can be achieved through several methods, with enzymatic processes being favored for their specificity and milder reaction conditions. A common approach is the esterification of a fatty acid with glycerol catalyzed by a lipase (B570770).

Objective: To synthesize this compound by enzymatic esterification of nonadecanoic acid and glycerol.

Materials:

  • Nonadecanoic acid

  • Glycerol (in excess)

  • Immobilized lipase (e.g., Novozym 435)[6]

  • Organic solvent (e.g., tert-butanol)

  • Molecular sieves (for water removal)

  • Silica (B1680970) gel for column chromatography

  • Hexane (B92381) and ethyl acetate (B1210297) (for chromatography)

Procedure:

  • Dissolve nonadecanoic acid in tert-butanol (B103910) in a reaction vessel.

  • Add a molar excess of glycerol to the solution.

  • Add immobilized lipase (typically 5-10% by weight of the fatty acid) and molecular sieves to the reaction mixture.[6]

  • Incubate the reaction at a controlled temperature (e.g., 60°C) with constant stirring for 24-48 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, filter the mixture to remove the immobilized enzyme and molecular sieves.

  • Evaporate the solvent under reduced pressure.

  • Purify the resulting mixture of mono-, di-, and triglycerides using silica gel column chromatography. Elute with a gradient of hexane and ethyl acetate to separate the this compound.

  • Analyze the purity of the final product using Gas Chromatography-Mass Spectrometry (GC-MS).

Comparative Biological Performance

Direct experimental data comparing the biological performance of this compound with other odd-chain fatty acid glycerides is limited. However, trends observed in studies of other monoacylglycerols can provide a framework for anticipated activities.

Antimicrobial Activity

Monoacylglycerols, particularly those with medium-chain fatty acids, are known for their antibacterial and antiviral properties.[2][7][8][9] The antimicrobial efficacy is influenced by the chain length of the fatty acid. For instance, monolaurin (B1671894) (C12:0) has demonstrated potent activity against various Gram-positive bacteria.[7] While the antimicrobial activity of longer-chain saturated monoacylglycerols tends to be lower, odd-chain monoacylglycerols have shown promise. For example, the monoglyceride of undecenoic acid (an 11-carbon unsaturated fatty acid) has been shown to inhibit Gram-positive bacteria.[8]

Table 2: Postulated Antimicrobial Activity Profile

CompoundTarget MicroorganismExpected EfficacySupporting Rationale
This compound (C19:0) Gram-positive bacteriaModerateLonger chain length may reduce activity compared to medium-chain glycerides.
Monopentadecanoin (C15:0) Gram-positive bacteriaModerate to HighMay exhibit greater activity than C19:0 due to shorter chain length.
Monoheptadecanoin (C17:0) Gram-positive bacteriaModerateIntermediate chain length between C15:0 and C19:0.

Note: This table is based on general trends and requires experimental validation for specific odd-chain monoacylglycerols.

Anti-inflammatory and Metabolic Effects

Odd-chain fatty acids, such as pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0), have been associated with positive cardiometabolic health outcomes, including reduced risk of type 2 diabetes and cardiovascular disease.[10][11][12] These effects are linked to their ability to attenuate inflammation and fibrosis.[12] It is plausible that monoacylglycerol forms of these fatty acids could offer enhanced bioavailability, thereby potentially amplifying these beneficial effects.

Signaling Pathways and Metabolism

The primary metabolic fate of odd-chain fatty acids is their catabolism via β-oxidation. Unlike even-chain fatty acids which yield only acetyl-CoA, the final round of β-oxidation of an odd-chain fatty acid produces one molecule of acetyl-CoA and one molecule of propionyl-CoA.[1] Propionyl-CoA is then converted to succinyl-CoA, which can enter the Krebs cycle (citric acid cycle), contributing to cellular energy production.

OCF_Metabolism This compound This compound (C19:0) Lipase Lipase This compound->Lipase Nonadecanoic_Acid Nonadecanoic Acid (C19:0) Lipase->Nonadecanoic_Acid Beta_Oxidation β-Oxidation Nonadecanoic_Acid->Beta_Oxidation Propionyl_CoA Propionyl-CoA Beta_Oxidation->Propionyl_CoA Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA Carboxylation & Isomerization Krebs_Cycle Krebs Cycle Acetyl_CoA->Krebs_Cycle Succinyl_CoA->Krebs_Cycle Energy Energy (ATP) Krebs_Cycle->Energy Research_Workflow Synthesis Synthesis & Purification of OCF-MAGs In_Vitro In Vitro Characterization Synthesis->In_Vitro Drug_Delivery Drug Delivery Formulation Synthesis->Drug_Delivery Antimicrobial Antimicrobial Assays In_Vitro->Antimicrobial Anti_inflammatory Anti-inflammatory Assays In_Vitro->Anti_inflammatory Bioavailability Bioavailability Studies In_Vitro->Bioavailability In_Vivo In Vivo Efficacy Models Antimicrobial->In_Vivo Anti_inflammatory->In_Vivo Bioavailability->In_Vivo Preclinical Preclinical Development In_Vivo->Preclinical Drug_Delivery->Preclinical

References

Validation of Analytical Methods: A Comparative Guide to Using Monononadecanoin as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative analytical studies, the choice of an appropriate internal standard is paramount to ensure the accuracy, precision, and reliability of results. This guide provides an objective comparison of monononadecanoin as an internal standard against other common alternatives in the context of analytical method validation, supported by experimental data and detailed methodologies.

The Role of Internal Standards in Analytical Method Validation

An internal standard (IS) is a compound of known concentration added to samples, calibration standards, and quality controls at the beginning of the analytical process. The primary function of an IS is to correct for variations that may occur during sample preparation, extraction, derivatization, and instrumental analysis. An ideal internal standard should be chemically similar to the analyte of interest, absent in the original sample, and clearly distinguishable by the analytical instrument.

This compound, a monoacylglycerol containing a C19:0 fatty acid, is often considered as an internal standard for lipid analysis due to its odd-numbered carbon chain, which makes it rare in most biological systems.

Comparison of Internal Standards: this compound vs. Alternatives

The selection of an internal standard is a critical step in method development and validation. The most common alternatives to odd-chain lipids like this compound are stable isotope-labeled (SIL) standards. The following table summarizes the key performance characteristics of this compound in comparison to SIL standards and other odd-chain lipids.

Note: Specific performance data for this compound is not widely available in direct comparative studies. The data presented below is representative and inferred from the performance of similar odd-chain lipid standards, such as 1-nonadecanol (B74867) and trinonadecanoin.

Table 1: Performance Comparison of Internal Standards for Lipid Analysis

Performance Parameter This compound (Odd-Chain Lipid) Stable Isotope-Labeled (SIL) Standards Other Odd-Chain Lipids (e.g., Trinonadecanoin) Key Considerations
Structural Similarity High (Monoacylglycerol)IdenticalHigh (Triglyceride)SIL standards offer the closest match to the analyte's chemical and physical properties.
Correction for Extraction Efficiency Good to ExcellentExcellentGood to ExcellentSimilarities in polarity and functional groups lead to comparable extraction behavior.
Correction for Matrix Effects GoodExcellentGoodSIL standards co-elute with the analyte, providing the most accurate correction for ion suppression or enhancement in mass spectrometry.[1]
Endogenous Interference Negligible in most biological samplesNoneNegligible in most biological samplesOdd-chain lipids are naturally present in very low concentrations in most organisms.
Linearity (r²) Typically >0.99Typically >0.99Typically >0.99All three types of standards generally exhibit excellent linearity over a wide dynamic range.
Precision (%RSD) <15%<10%<15%The near-identical behavior of SIL standards usually results in higher precision.
Recovery (%) 85-105%90-110%85-105%SIL standards often show slightly better and more consistent recovery rates.
Cost ModerateHighModerateThe synthesis of stable isotope-labeled compounds is significantly more expensive.
Availability Readily AvailableOften requires custom synthesisReadily AvailableOdd-chain lipids are generally more accessible for routine use.

Experimental Protocols: Validation of an Analytical Method Using this compound

A thorough in-house validation is crucial to ensure that this compound meets the required performance characteristics for a specific analytical method and sample matrix. The following protocols outline the key experiments for the validation of an analytical method for lipid analysis using this compound as an internal standard with Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation and Lipid Extraction (Modified Folch Method)
  • Internal Standard Spiking: To a known amount of sample (e.g., 100 µL of plasma or 10-20 mg of homogenized tissue) in a glass tube, add a precise volume of this compound internal standard solution (e.g., 10 µL of a 1 mg/mL solution in methanol).

  • Lipid Extraction: Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture and vortex vigorously for 1 minute.[2]

  • Phase Separation: Add 0.4 mL of 0.9% NaCl solution to induce phase separation, vortex for 30 seconds, and centrifuge at 2,000 x g for 10 minutes at 4°C.[2]

  • Lipid Collection: Carefully collect the lower organic phase (chloroform layer) containing the lipids and transfer it to a clean glass tube.

  • Drying: Evaporate the solvent under a gentle stream of nitrogen. The dried lipid extract can be stored at -80°C until derivatization.[2]

Derivatization for GC-MS Analysis

For GC-MS analysis, the fatty acids from the lipids and the this compound are converted to their more volatile fatty acid methyl ester (FAME) derivatives.

  • Transesterification: To the dried lipid extract, add 1 mL of 2% sulfuric acid in methanol.[2] Cap the tube tightly and heat at 80°C for 1 hour.[2]

  • FAME Extraction: After cooling to room temperature, add 1 mL of hexane (B92381) and 0.5 mL of saturated NaCl solution.[2] Vortex for 30 seconds and centrifuge at 1,000 x g for 5 minutes.[2]

  • Sample Transfer: Transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.[2]

GC-MS Analysis
  • Injection: Inject 1 µL of the derivatized sample into the GC-MS system.

  • GC Conditions (Typical):

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 250°C at 10°C/min, then ramp to 300°C at 5°C/min and hold for 5 minutes.

  • MS Conditions (Typical):

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan.

Method Validation Parameters

The following parameters should be assessed to validate the analytical method:

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is evaluated by analyzing blank samples and spiked samples.

  • Linearity and Range: A calibration curve is generated by analyzing a series of standards at different concentrations. The linearity is assessed by the correlation coefficient (r²), which should ideally be >0.99. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with acceptable precision, accuracy, and linearity.

  • Accuracy and Recovery: Accuracy is determined by comparing the measured concentration to the known true concentration in spiked samples. Recovery is calculated as the percentage of the known amount of analyte recovered.

  • Precision: Assessed as repeatability (intra-day precision) and intermediate precision (inter-day precision) and expressed as the relative standard deviation (%RSD).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Visualizing the Workflow

The following diagrams illustrate the key workflows in analytical method validation and the experimental process for lipid analysis using an internal standard.

Analytical_Method_Validation_Workflow cluster_Plan Planning cluster_Execution Execution cluster_Evaluation Evaluation cluster_Documentation Documentation Define_Purpose Define Analytical Purpose Select_Method Select Analytical Method Define_Purpose->Select_Method Set_Criteria Set Acceptance Criteria Select_Method->Set_Criteria Prepare_Samples Prepare Samples & Standards Set_Criteria->Prepare_Samples Spike_IS Spike with this compound (IS) Prepare_Samples->Spike_IS Analyze_Samples Analyze Samples (GC-MS) Spike_IS->Analyze_Samples Collect_Data Collect Raw Data Analyze_Samples->Collect_Data Assess_Linearity Assess Linearity & Range Collect_Data->Assess_Linearity Assess_Accuracy Assess Accuracy & Recovery Collect_Data->Assess_Accuracy Assess_Precision Assess Precision (RSD) Collect_Data->Assess_Precision Assess_Specificity Assess Specificity Collect_Data->Assess_Specificity Determine_LOD_LOQ Determine LOD & LOQ Collect_Data->Determine_LOD_LOQ Validation_Report Prepare Validation Report Assess_Linearity->Validation_Report Assess_Accuracy->Validation_Report Assess_Precision->Validation_Report Assess_Specificity->Validation_Report Determine_LOD_LOQ->Validation_Report Final_Approval Final Method Approval Validation_Report->Final_Approval

Caption: A generalized workflow for the validation of an analytical method using an internal standard.

Experimental_Workflow_for_Lipid_Analysis start Start: Biological Sample spike_is Spike with this compound (IS) start->spike_is extraction Lipid Extraction (Chloroform:Methanol) spike_is->extraction phase_sep Phase Separation (NaCl Solution) extraction->phase_sep collect_lipids Collect Organic Layer phase_sep->collect_lipids dry_down Evaporate to Dryness collect_lipids->dry_down derivatization Derivatization to FAMEs (H2SO4 in Methanol) dry_down->derivatization gcms_analysis GC-MS Analysis derivatization->gcms_analysis data_processing Data Processing & Quantification gcms_analysis->data_processing end End: Quantitative Results data_processing->end

Caption: Experimental workflow for quantitative lipid analysis using this compound as an internal standard.

Conclusion

This compound serves as a viable and cost-effective internal standard for the validation of analytical methods in lipidomics, particularly for GC-MS applications. Its primary advantages are its low natural abundance and commercial availability. However, for applications demanding the highest level of accuracy and precision, stable isotope-labeled internal standards remain the "gold standard" due to their near-identical physicochemical properties to the analytes of interest.[3]

Ultimately, the choice of internal standard depends on the specific requirements of the analytical method, including the desired level of accuracy, the complexity of the sample matrix, and budget considerations. A thorough in-house validation is mandatory to ensure the chosen internal standard, whether it be this compound or an alternative, meets the performance characteristics necessary for generating reliable and reproducible data.

References

A Comparative Guide to the Quantitative Analysis of Monononadecanoin: The Gold Standard of Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the precise and accurate quantification of lipids like Monononadecanoin is paramount for understanding pharmacokinetics, assessing drug efficacy, and elucidating biological pathways. This guide provides an objective comparison of analytical methods for this compound, focusing on the cross-validation of techniques utilizing a standard internal standard versus a deuterated (stable isotope-labeled) internal standard.

The use of a deuterated internal standard, which is chemically identical to the analyte but has a different mass, is considered the gold standard in quantitative mass spectrometry.[1][2] These standards co-elute with the analyte, experiencing nearly identical effects during extraction, ionization, and chromatographic separation.[1][2] This allows for superior correction of matrix effects and variability, leading to significantly more accurate and reproducible data.[1][3]

Performance Data: A Comparative Analysis

The following table summarizes the typical performance characteristics of a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method for this compound quantification. The data compares the use of a structurally similar, non-deuterated internal standard (e.g., Glyceryl Monostearate) against a deuterated this compound internal standard (e.g., this compound-d5). The values are representative of expected outcomes in a bioanalytical setting, adhering to FDA guidelines on method validation.[4][5]

Validation Parameter Method with Non-Deuterated IS Method with Deuterated IS (this compound-d5) Acceptance Criteria (FDA)
Linearity (r²) > 0.990> 0.998≥ 0.99
Lower Limit of Quantification (LLOQ) 5 ng/mL1 ng/mLClearly defined and reproducible
Accuracy (% Bias at LLOQ) ± 18.5%± 8.2%Within ± 20%
Accuracy (% Bias at Low, Mid, High QC) ± 14.8%± 4.5%Within ± 15%
Precision (%CV at LLOQ) 16.2%7.5%≤ 20%
Precision (%CV at Low, Mid, High QC) 12.5%< 5.0%≤ 15%
Matrix Effect (%CV) 13.8%< 4.0%≤ 15%

As the data illustrates, the method employing the deuterated internal standard demonstrates superior accuracy, precision, linearity, and a lower limit of quantification, with significantly reduced variability from matrix effects.

Experimental Protocol: Quantification of this compound using a Deuterated Standard

This section details a typical protocol for the quantification of this compound in human plasma using LC-MS/MS with a stable isotope-labeled internal standard.

1. Materials and Reagents:

  • This compound analytical standard

  • This compound-d5 (deuterated internal standard)

  • Human plasma (K2EDTA)

  • Methanol (B129727) (LC-MS grade)

  • Methyl tert-butyl ether (MTBE) (HPLC grade)[6]

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium Formate

2. Preparation of Standards:

  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of this compound and this compound-d5 in methanol.

  • Calibration Standards: Serially dilute the this compound stock solution with methanol to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard (IS) Working Solution: Prepare a 50 ng/mL working solution of this compound-d5 in methanol.

3. Sample Preparation (Lipid Extraction):

  • Pipette 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a 2 mL microcentrifuge tube.

  • Add 20 µL of the 50 ng/mL IS working solution to every tube except for blank samples. Vortex briefly.

  • Add 200 µL of cold methanol to precipitate proteins. Vortex for 30 seconds.[6]

  • Add 800 µL of cold MTBE. Vortex vigorously for 2 minutes.[6]

  • Add 200 µL of LC-MS grade water to induce phase separation. Vortex for 30 seconds.[6]

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the upper organic layer (~800 µL) to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of Acetonitrile/Isopropanol/Water (65:30:5 v/v/v).[6]

4. LC-MS/MS Analysis:

  • LC System: UHPLC system.

  • Column: C8 or C18 column suitable for lipid analysis (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water.

  • Mobile Phase B: 10 mM Ammonium Formate in Acetonitrile/Isopropanol (90:10).

  • Gradient: A suitable gradient to separate this compound from other plasma components.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • MRM Transitions:

    • This compound: Monitor a specific precursor-to-product ion transition (e.g., m/z for [M+NH4]+).

    • This compound-d5: Monitor the corresponding mass-shifted transition.

5. Data Analysis:

  • Quantify this compound by calculating the peak area ratio of the analyte to the deuterated internal standard.

  • Generate a calibration curve by plotting the peak area ratios against the nominal concentrations of the calibration standards using a weighted (1/x²) linear regression.

Visualizing Workflows and Pathways

Diagrams are essential tools for representing complex experimental processes and biological systems.

Experimental Workflow

The following diagram illustrates the key steps in the bioanalytical workflow for this compound quantification using a deuterated internal standard.

G Sample Plasma Sample (100 µL) Spike Spike with IS (this compound-d5) Sample->Spike Add IS Extract Liquid-Liquid Extraction (Methanol/MTBE) Spike->Extract Protein Ppt. Dry Evaporate & Reconstitute Extract->Dry LCMS LC-MS/MS Analysis (MRM Mode) Dry->LCMS Inject Data Data Processing (Peak Area Ratio) LCMS->Data Quant Quantification (Calibration Curve) Data->Quant

Bioanalytical workflow for this compound quantification.
Metabolic Pathway Context

This compound, as a monoacylglycerol (MAG), is an intermediate in lipid metabolism. It can be formed from the breakdown of triglycerides and is further hydrolyzed to release the fatty acid (nonadecanoic acid) and glycerol. This process is critical for lipid transport and energy mobilization.

G TG Triglyceride (containing Nonadecanoic Acid) DAG Diacylglycerol TG->DAG Hydrolysis MAG This compound (1- or 2-MAG) DAG->MAG Hydrolysis FA Nonadecanoic Acid (Free Fatty Acid) MAG->FA Hydrolysis GLY Glycerol MAG->GLY LPL Lipoprotein Lipase (LPL) LPL->TG HSL Hormone-Sensitive Lipase (HSL) HSL->DAG MAGL Monoacylglycerol Lipase (MAGL) MAGL->MAG

Simplified metabolic pathway of monoacylglycerol hydrolysis.

References

Monononadecanoin as an Internal Standard: A Comparative Guide to Accuracy and Precision

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical determinant of analytical method robustness, ensuring accurate and precise quantification of target analytes. Monononadecanoin, a monoacylglycerol with a 19-carbon fatty acid chain, presents a viable option as an internal standard, particularly in the field of lipidomics. This guide provides a comprehensive comparison of its potential performance with other common alternatives, supported by experimental data from related compounds and detailed analytical protocols.

Principles of Internal Standard Selection

An ideal internal standard should mimic the physicochemical behavior of the analyte of interest throughout the entire analytical process, from extraction to detection, without interfering with its measurement. Key performance characteristics that must be evaluated include linearity, accuracy (recovery), and precision (repeatability). This compound's odd-numbered carbon chain makes it a suitable candidate, as it is generally absent or present at very low concentrations in most biological samples, thus minimizing the risk of endogenous interference.

Performance Comparison of this compound and Alternatives

The following table summarizes the expected performance of this compound in comparison to other commonly used internal standards, based on data from analogous compounds.

Internal Standard TypeLinearity (R²)Accuracy (% Recovery)Precision (% RSD)Key AdvantagesKey Disadvantages
This compound (Inferred) ≥0.9980-120%<15%Structurally similar to monoacylglycerols and other lipids; low endogenous levels.Potential for variable extraction efficiency and ionization response compared to some analytes.
Deuterated Analogs ≥0.9995-105%<10%Co-elutes with the analyte, correcting for matrix effects and extraction losses effectively.Higher cost and not always commercially available for all analytes.
Odd-Chain Fatty Alcohols (e.g., 1-Nonadecanol) ≥0.9885-115%<15%Cost-effective and commercially available.Structural differences can lead to variations in extraction and derivatization efficiency.
Odd-Chain Fatty Acid Esters (e.g., Methyl Nonadecanoate) ≥0.9982-122%[1]<15%[1]Well-suited for the analysis of fatty acid methyl esters (FAMEs).Requires derivatization to be analogous to free fatty acids.

Note: The performance data for this compound is inferred based on the performance of structurally similar compounds used as internal standards. A direct comparative study is necessary for a definitive performance evaluation.

Experimental Protocols

A thorough in-house validation is crucial to ensure that this compound meets the required performance characteristics for a specific analytical method and sample matrix.

Protocol for Internal Standard Validation in LC-MS Analysis of Lipids

This protocol outlines the key steps for validating this compound as an internal standard for the quantitative analysis of lipids by Liquid Chromatography-Mass Spectrometry (LC-MS).

1. Preparation of Stock and Working Solutions:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol/chloroform mixture) at a concentration of 1 mg/mL.

  • Prepare a series of working standard solutions of the target lipid analytes at known concentrations.

  • Prepare calibration standards by spiking the analyte working solutions with a fixed concentration of the this compound internal standard.

  • Prepare quality control (QC) samples at low, medium, and high concentrations of the analytes, also spiked with the same fixed concentration of this compound.

2. Sample Preparation and Lipid Extraction:

  • To the unknown biological samples (e.g., plasma, tissue homogenate), add the same fixed amount of the this compound internal standard solution.

  • Perform lipid extraction using a standard protocol, such as a modified Folch or Bligh-Dyer method.

  • Evaporate the solvent from the lipid extract under a stream of nitrogen and reconstitute in a suitable injection solvent.

3. LC-MS Analysis:

  • Analyze the prepared calibration standards, QC samples, and unknown samples by LC-MS.

  • The chromatographic conditions should be optimized to achieve good separation of the lipid analytes and the this compound internal standard.

  • The mass spectrometer should be operated in a mode that allows for the sensitive and specific detection of all target compounds.

4. Data Analysis and Validation:

  • For each standard, QC, and sample, calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.

  • Determine the linearity (R² value) of the calibration curve.

  • Assess the accuracy by calculating the percent recovery of the analytes in the QC samples.

  • Evaluate the precision by determining the relative standard deviation (%RSD) of the measurements for the replicate QC samples.

  • Establish the limits of detection (LOD) and quantification (LOQ).

Visualizing the Workflow

The logical relationship for quantification using an internal standard and the general experimental workflow are depicted in the following diagrams.

cluster_0 Inputs cluster_1 Analytical Process cluster_2 Outputs cluster_3 Calculation Analyte Analyte in Sample (Unknown Concentration) SamplePrep Sample Preparation (Extraction, etc.) Analyte->SamplePrep IS Internal Standard (Known Concentration) IS->SamplePrep Analysis LC-MS Analysis SamplePrep->Analysis AnalyteResponse Analyte Response (Peak Area) Analysis->AnalyteResponse ISResponse IS Response (Peak Area) Analysis->ISResponse Quantification Quantification (Ratio-based) AnalyteResponse->Quantification ISResponse->Quantification

Caption: Logical relationship for quantification using an internal standard.

Start Start PrepSolutions Prepare Stock and Working Solutions Start->PrepSolutions SpikeSamples Spike Samples and Standards with Internal Standard PrepSolutions->SpikeSamples LipidExtraction Perform Lipid Extraction SpikeSamples->LipidExtraction Analysis LC-MS Analysis LipidExtraction->Analysis DataProcessing Data Processing and Quantification Analysis->DataProcessing Validation Method Validation (Accuracy, Precision, Linearity) DataProcessing->Validation End End Validation->End

Caption: General experimental workflow for internal standard validation.

Conclusion

This compound holds promise as a reliable and cost-effective internal standard for the quantitative analysis of lipids, particularly monoacylglycerols. While direct performance data is limited, its structural characteristics and the performance of analogous odd-chain lipids suggest it can provide acceptable accuracy and precision. However, for applications demanding the highest level of analytical rigor, stable isotope-labeled internal standards remain the preferred choice. Ultimately, the suitability of this compound must be confirmed through a thorough in-house validation for each specific analytical method and matrix to ensure the generation of high-quality, reproducible data.

References

Monononadecanoin Analysis: A Comparative Guide to Mass Spectrometry Platforms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in lipid analysis, the accurate quantification and characterization of monoacylglycerols like monononadecanoin are critical. The choice of mass spectrometer can significantly impact the quality and reliability of these measurements. This guide provides a comparative overview of the performance of three common mass spectrometry platforms—Triple Quadrupole (QqQ), Orbitrap, and Time-of-Flight (TOF)—for the analysis of this compound.

Performance Comparison of Mass Spectrometry Platforms

The selection of a mass spectrometer for this compound analysis hinges on the specific requirements of the experiment, such as the need for high sensitivity, high resolution, or high throughput. Each platform offers distinct advantages and disadvantages.

FeatureTriple Quadrupole (QqQ)OrbitrapTime-of-Flight (TOF)
Principle Tandem mass spectrometry in space, utilizing two mass-resolving quadrupoles separated by a collision cell.Ions are trapped in an orbital motion around a central spindle electrode. The frequency of this motion is related to the mass-to-charge ratio.Ions are accelerated by an electric field and their time of flight to a detector is measured, which is proportional to their mass-to-charge ratio.
Primary Strengths High sensitivity and selectivity for targeted quantification using Multiple Reaction Monitoring (MRM).[1]High-resolution and accurate-mass (HRAM) capabilities, enabling confident identification and structural elucidation.[2]High-speed data acquisition, suitable for fast chromatography and high-throughput screening.[3][4]
Typical Application Targeted quantification of known analytes.Untargeted and targeted analysis, metabolomics, and lipidomics.[5]Screening, profiling, and identification of unknown compounds.[3][4]
Sensitivity Excellent for targeted analysis (low fg to pg range).Very good, approaching QqQ levels for targeted analysis in some cases.Good, but generally lower than QqQ for targeted analysis.[6]
Resolution Low (unit mass resolution).Very high (up to >240,000 FWHM).High (typically 10,000-60,000 FWHM).
Linear Dynamic Range Wide (typically 4-6 orders of magnitude).Good (typically 3-5 orders of magnitude).Good (typically 3-4 orders of magnitude).
This compound Analysis Suitability Ideal for routine, high-sensitivity quantification of this compound when the compound and its fragments are known.Excellent for both quantification and confident identification of this compound and its isomers, as well as for untargeted lipidomics studies.Well-suited for rapid screening of this compound in complex mixtures and for qualitative analysis.[3][4]

Experimental Protocols

A robust and reliable analytical workflow is crucial for the accurate quantification of monoacylglycerols. The following are generalized protocols for sample preparation and LC-MS/MS analysis.

Sample Preparation: Lipid Extraction

The extraction of lipids from biological matrices is a critical first step. A commonly used method is a modified Bligh-Dyer extraction.

Materials:

  • Chloroform (B151607)

  • Methanol

  • Deionized Water

  • Internal Standard (e.g., MAG 17:0 or other odd-chain monoacylglycerol not present in the sample)

  • Vortex mixer

  • Centrifuge

Protocol:

  • For 100 µL of sample (e.g., plasma, cell lysate), add 375 µL of a 1:2 (v/v) mixture of chloroform:methanol.

  • Add the internal standard at a known concentration.

  • Vortex the mixture vigorously for 1 minute.

  • Add 125 µL of chloroform and vortex for 1 minute.

  • Add 125 µL of deionized water and vortex for 1 minute.

  • Centrifuge the sample at 2000 x g for 10 minutes to induce phase separation.

  • Carefully collect the lower organic phase containing the lipids.

  • Dry the collected organic phase under a stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis, such as a 9:1 (v/v) mixture of methanol:chloroform.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Mass spectrometer (Triple Quadrupole, Orbitrap, or TOF).

Chromatographic Conditions (Example for Reversed-Phase):

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.

  • Gradient: A linear gradient from 30% to 100% B over 10 minutes, followed by a 5-minute hold at 100% B and a 5-minute re-equilibration at 30% B.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 50 °C.

Mass Spectrometry Conditions (General):

  • Ionization Source: Electrospray Ionization (ESI), positive ion mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 300 °C.

  • Gas Flow: Optimized for the specific instrument.

  • Data Acquisition:

    • Triple Quadrupole: Multiple Reaction Monitoring (MRM) mode. For this compound, the transition of the precursor ion [M+H]+ to a characteristic product ion would be monitored.

    • Orbitrap: Full scan mode for untargeted analysis or targeted parallel reaction monitoring (PRM) for quantification.

    • TOF: Full scan mode. A data-independent acquisition method like MS/MSALL can be used for both qualitative and quantitative analysis.[3][4]

Visualizing the Workflow and Signaling Context

To better understand the experimental process and the biological context of this compound, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Biological_Sample Biological Sample (e.g., Plasma, Tissue) Lipid_Extraction Lipid Extraction (Bligh-Dyer) Biological_Sample->Lipid_Extraction Solvent_Evaporation Solvent Evaporation Lipid_Extraction->Solvent_Evaporation Reconstitution Reconstitution in Injection Solvent Solvent_Evaporation->Reconstitution LC_Separation LC Separation (Reversed-Phase) Reconstitution->LC_Separation Mass_Spectrometry Mass Spectrometry (QqQ, Orbitrap, or TOF) LC_Separation->Mass_Spectrometry Data_Analysis Data Analysis and Quantification Mass_Spectrometry->Data_Analysis

General experimental workflow for this compound analysis.

Monoacylglycerol_Signaling Triacylglycerol Triacylglycerol Diacylglycerol Diacylglycerol Triacylglycerol->Diacylglycerol Lipase This compound This compound (a Monoacylglycerol) Diacylglycerol->this compound Diacylglycerol Lipase Glycerol Glycerol This compound->Glycerol Monoacylglycerol Lipase Fatty_Acid Fatty Acid This compound->Fatty_Acid Monoacylglycerol Lipase Signaling Cellular Signaling (e.g., endocannabinoid system) This compound->Signaling

Simplified signaling context of monoacylglycerols.

References

A Researcher's Guide to Commercial Monononadecanoin: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quality and consistency of reagents are paramount. Monononadecanoin, a monoacylglycerol, is utilized in various research applications, including as an analytical standard and in lipidomics studies. This guide provides a comparative analysis of commercially available this compound sources, offering insights into their purity, stability, and potential biological relevance. While direct comparative experimental data from suppliers is limited, this guide compiles available product specifications and outlines detailed experimental protocols for independent verification.

Commercial Source Comparison

The selection of a this compound supplier is a critical first step in ensuring the reliability and reproducibility of experimental results. The following table summarizes the product specifications from several prominent commercial sources. Purity is a key metric, and most suppliers guarantee a high level of purity, typically determined by gas chromatography (GC).

SupplierProduct NumberPurity SpecificationFormCAS NumberMolecular FormulaMolecular Weight
Larodan 31-1900>99%Solid112340-30-4C₂₂H₄₄O₄372.58
MilliporeSigma (Sigma-Aldrich) 02193≥99.0% (GC)Neat112340-30-4C₂₂H₄₄O₄372.58
CymitQuimica TR-M52604099%White to Off-White Solid112340-30-4C₂₂H₄₄O₄372.58

Experimental Protocols for Comparative Analysis

To empower researchers to make informed decisions, this section provides detailed methodologies for the comparative assessment of this compound from different commercial sources. These protocols are based on established analytical techniques for lipid analysis and stability testing guidelines.

Purity Verification by Gas Chromatography (GC)

This protocol outlines a method to verify the purity of this compound and to identify any potential impurities.

Methodology:

  • Sample Preparation:

    • Accurately weigh 10 mg of this compound from each commercial source.

    • Dissolve each sample in 1 mL of a suitable solvent, such as chloroform (B151607) or a mixture of chloroform and methanol (B129727) (2:1, v/v).

    • Prepare a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to convert the monoacylglycerol to its more volatile trimethylsilyl (B98337) (TMS) ether derivative.

    • To 100 µL of the dissolved sample, add 100 µL of the derivatizing agent.

    • Cap the vial tightly and heat at 60°C for 30 minutes.

    • After cooling to room temperature, the sample is ready for GC analysis.

  • Gas Chromatography (GC) Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Injector Temperature: 280°C.

    • Detector (FID) Temperature: 300°C.

    • Oven Temperature Program:

      • Initial temperature: 150°C, hold for 2 minutes.

      • Ramp rate: 10°C/minute to 300°C.

      • Final hold: Hold at 300°C for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/minute.

    • Injection Volume: 1 µL.

  • Data Analysis:

    • Integrate the peak areas of all components in the chromatogram.

    • Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.

    • Compare the purity values obtained for each commercial source.

    • Identify any impurity peaks by comparing their retention times to known standards or through mass spectrometry (GC-MS) analysis.

Stability Assessment under Accelerated Conditions

This protocol, based on ICH guidelines, is designed to evaluate the stability of this compound from different sources under stress conditions.[1][2]

Methodology:

  • Sample Preparation and Storage:

    • Aliquot approximately 10 mg of this compound from each supplier into separate, sealed glass vials.

    • Prepare multiple vials for each time point to be tested.

    • Store the vials under accelerated stability conditions: 40°C ± 2°C with 75% ± 5% relative humidity (RH).

    • Store a control set of vials at the recommended storage condition (e.g., -20°C).

  • Time Points for Analysis:

    • Analyze the samples at initial (time 0) and subsequent time points, such as 1, 3, and 6 months.

  • Analytical Method:

    • At each time point, analyze the purity of the stored samples using the GC method described in the purity verification protocol.

    • Additionally, consider using Thin Layer Chromatography (TLC) to visually assess for the appearance of degradation products.

  • Data Analysis:

    • Compare the purity of the samples at each time point to the initial purity.

    • Quantify any significant degradation products that appear.

    • Plot the percentage of remaining this compound against time for each commercial source to compare their stability profiles.

Comparative Biological Activity Assessment (In Vitro Enzyme Inhibition Assay)

As this compound is a monoacylglycerol, its biological activity can be assessed by examining its interaction with enzymes involved in monoacylglycerol metabolism, such as monoacylglycerol lipase (B570770) (MAGL). This protocol provides a framework for a comparative in vitro enzyme inhibition assay.

Methodology:

  • Reagents and Materials:

    • This compound solutions of known concentrations from each commercial source.

    • Recombinant human MAGL enzyme.

    • A suitable fluorogenic or chromogenic substrate for MAGL (e.g., 4-methylumbelliferyl butyrate).

    • Assay buffer (e.g., Tris-HCl buffer, pH 7.4).

    • A known MAGL inhibitor as a positive control (e.g., JZL184).

    • A microplate reader capable of fluorescence or absorbance measurements.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer.

    • Add varying concentrations of this compound from each source to the wells. Include wells with only buffer (negative control) and wells with the positive control inhibitor.

    • Add a fixed concentration of the MAGL enzyme to all wells except the no-enzyme control.

    • Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the fluorogenic or chromogenic substrate to all wells.

    • Immediately begin monitoring the change in fluorescence or absorbance over time using the microplate reader.

  • Data Analysis:

    • Calculate the initial rate of the enzymatic reaction for each concentration of this compound from each source.

    • Plot the enzyme activity (as a percentage of the uninhibited control) against the logarithm of the this compound concentration.

    • Determine the IC₅₀ (half-maximal inhibitory concentration) value for this compound from each commercial source by fitting the data to a dose-response curve.

    • Compare the IC₅₀ values to assess any differences in the biological activity of the compounds from different suppliers.

Signaling Pathways and Experimental Workflows

To provide a broader context for the application of this compound in research, the following diagrams illustrate a relevant signaling pathway and a typical experimental workflow.

Monoacylglycerol_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPR119 GPR119 Insulin Insulin Secretion GPR119->Insulin Stimulation CB1_R CB1 Receptor Endocannabinoid Endocannabinoid Signaling CB1_R->Endocannabinoid TG Triglycerides (TG) DAG Diacylglycerols (DAG) TG->DAG ATGL/HSL MAG Monoacylglycerols (MAG) (e.g., this compound) DAG->MAG HSL MAG->GPR119 Activation MAG->CB1_R Modulation FFA Free Fatty Acids MAG->FFA MAGL Glycerol Glycerol MAG->Glycerol MAGL ABHD6 ABHD6 MAG->ABHD6 ABHD6->FFA ABHD6->Glycerol MAGL MAG Lipase

Caption: Monoacylglycerol signaling pathway.

Experimental_Workflow_Purity_Analysis start Start: Obtain this compound from different commercial sources prep Sample Preparation: - Weigh samples - Dissolve in solvent - Derivatize to TMS ethers start->prep gc Gas Chromatography (GC) Analysis: - Inject derivatized sample - Separate components on column prep->gc data Data Acquisition: - Detect components (FID) - Generate chromatogram gc->data analysis Data Analysis: - Integrate peak areas - Calculate purity (%) - Identify impurities (GC-MS) data->analysis comparison Comparative Assessment: - Compare purity values - Evaluate impurity profiles analysis->comparison end End: Select optimal source for research application comparison->end

Caption: Workflow for purity analysis.

Conclusion

The selection of a high-quality commercial source for this compound is crucial for the integrity of research outcomes. While suppliers provide certificates of analysis with purity specifications, independent verification is highly recommended. The experimental protocols provided in this guide offer a robust framework for researchers to conduct their own comparative analysis of purity, stability, and biological activity. By systematically evaluating these parameters, scientists and drug development professionals can confidently select the most suitable source of this compound for their specific research needs, thereby enhancing the reliability and impact of their work.

References

A Comparative Guide to the Efficacy of Monononadecanoin in Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of monononadecanoin and other monoacylglycerols in the context of their application in complex biological systems, with a focus on drug delivery. Due to the limited direct experimental data on this compound, this guide draws comparisons from closely related and well-studied monoacylglycerols, such as glyceryl monostearate (GMS) and glyceryl monooleate (GMO). This information is intended to serve as a valuable resource for researchers exploring the potential of this compound in pharmaceutical formulations.

Performance in Drug Delivery Systems: A Comparative Overview

Monoacylglycerols are widely recognized for their role as excipients in pharmaceutical formulations, acting as emulsifiers, stabilizers, and agents for controlled-release applications.[1][2][3] Their amphiphilic nature makes them ideal for use in lipid-based drug delivery systems, such as solid lipid nanoparticles (SLNs) and liquid crystalline phases.[4][5][6][7]

While specific efficacy data for this compound is not extensively available in peer-reviewed literature, its structural similarity to other saturated monoacylglycerols like GMS suggests comparable functionality. The following table summarizes the performance of GMS-based solid lipid nanoparticles for the delivery of the chemotherapeutic drug docetaxel, which can be considered a proxy for the potential performance of a this compound-based system.[6] For comparison, data on a drug delivery system utilizing glyceryl monooleate is also presented.

Parameter Glyceryl Monostearate (GMS)-based SLNs for Docetaxel Delivery[6] Glyceryl Monooleate (GMO)-based System (General Properties)
Drug DocetaxelGeneral (hydrophilic, lipophilic, and amphiphilic drugs)[5]
Particle Size ~100 nmForms various liquid crystalline phases (lamellar, cubic, hexagonal)[5]
Polydispersity Index LowNot applicable (bulk phase)
Entrapment Efficiency ExcellentHigh solubilization capacity[5]
In-vitro Drug Release Controlled release (~68% in 24 hours)Sustained release from liquid crystalline matrix[4]
Biocompatibility Biocompatible (blank SLNs)Generally regarded as safe
Key Feature Controlled drug delivery for cancer therapyBioadhesive properties, high drug solubilization[4]

Experimental Protocols

Quantification of this compound in Plasma by LC-MS/MS

This protocol provides a general framework for the extraction and quantification of monoacylglycerols, including this compound, from human plasma. This method is adapted from established lipidomics protocols.[8][9][10]

1. Materials and Reagents:

2. Sample Preparation and Lipid Extraction (Matyash Method):

  • To 10 µL of plasma in a 1.5 mL Eppendorf tube, add 225 µL of cold methanol containing the internal standards.[10]

  • Vortex for 10 seconds.

  • Add 750 µL of cold MTBE.[10]

  • Vortex for 10 seconds and shake for 6 minutes at 4°C.

  • Induce phase separation by adding 188 µL of LC-MS grade water.

  • Centrifuge at 14,000 rpm for 2 minutes.[10]

  • Collect the upper organic phase and evaporate to dryness under a stream of nitrogen or using a centrifugal evaporator.

  • Reconstitute the dried lipid extract in an appropriate volume of the initial mobile phase for LC-MS analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column (e.g., 50-150 mm length, 1-2.1 mm internal diameter, <2 µm particle size) is typically used.[10]

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.[10]

    • Mobile Phase B: Isopropanol/acetonitrile (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.

    • Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B is used to separate the lipids.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray ionization (ESI) in positive mode is typically used for monoacylglycerol analysis.[11][12]

    • Acquisition: A data-independent acquisition method like MS/MSALL can be employed for both identification and quantification.[11][12]

    • Identification: this compound will be identified by its specific precursor ion m/z and characteristic fragment ions.

    • Quantification: The peak area of this compound is normalized to the peak area of the internal standard for accurate quantification.

Quantification of this compound in Plasma by GC-MS

This protocol outlines a general procedure for analyzing monoacylglycerols by gas chromatography-mass spectrometry, which requires derivatization.[13][14][15]

1. Lipid Extraction:

  • Follow a similar extraction procedure as for LC-MS (e.g., Folch or Bligh and Dyer method) to isolate lipids from the plasma sample.[14]

2. Saponification and Derivatization:

  • The extracted lipids are saponified using a basic solution (e.g., NaOH or KOH in methanol) to release the fatty acids from the glycerol (B35011) backbone.

  • The fatty acids are then derivatized to form volatile esters, typically fatty acid methyl esters (FAMEs) or pentafluorobenzyl (PFB) esters.[13][14] For FAMEs, an acidic catalyst (e.g., BF3 in methanol) is often used.

3. GC-MS Analysis:

  • Gas Chromatography (GC):

    • Column: A capillary column suitable for FAME analysis (e.g., a polar column) is used.

    • Carrier Gas: Helium is typically used as the carrier gas.

    • Temperature Program: A temperature gradient is applied to separate the FAMEs based on their chain length and degree of unsaturation.

  • Mass Spectrometry (MS):

    • Ionization: Electron ionization (EI) is commonly used.

    • Acquisition: The mass spectrometer is operated in selected ion monitoring (SIM) mode for targeted quantification or scan mode for identification.

    • Identification and Quantification: The nonadecanoic acid methyl ester peak corresponding to this compound is identified by its retention time and mass spectrum, and quantified using an internal standard.

Signaling Pathways and Experimental Workflows

Metabolism of Exogenous this compound

Exogenous monoacylglycerols, such as this compound from dietary sources or pharmaceutical formulations, are primarily metabolized in the enterocytes of the small intestine. The key pathway is the monoacylglycerol acyltransferase (MGAT) pathway, which re-synthesizes triglycerides for transport in chylomicrons.[16][17][18][19][20] Alternatively, monoacylglycerols can be hydrolyzed by monoacylglycerol lipase (B570770) (MGL) into a free fatty acid and glycerol.[21]

Monononadecanoin_Metabolism This compound This compound (from lumen) MGAT2 MGAT2 This compound->MGAT2 Enters MGL MGL This compound->MGL Enterocyte Enterocyte Diacylglycerol Diacylglycerol MGAT2->Diacylglycerol Acylation FattyAcyl_CoA Fatty Acyl-CoA FattyAcyl_CoA->MGAT2 DGAT DGAT FattyAcyl_CoA->DGAT Diacylglycerol->DGAT Triglyceride Triglyceride DGAT->Triglyceride Acylation Chylomicron Chylomicrons Triglyceride->Chylomicron Packaged into Bloodstream Bloodstream Chylomicron->Bloodstream Secreted into FFA Free Fatty Acid MGL->FFA Hydrolysis Glycerol Glycerol MGL->Glycerol

Caption: Metabolism of exogenous this compound in an enterocyte.

Experimental Workflow for this compound Quantification in Plasma

The following diagram illustrates the key steps in a typical workflow for the quantitative analysis of this compound in a plasma sample using LC-MS/MS.

Experimental_Workflow start Start: Plasma Sample add_is Add Internal Standard start->add_is extraction Lipid Extraction (e.g., Matyash method) add_is->extraction drydown Evaporate to Dryness extraction->drydown reconstitute Reconstitute in Mobile Phase drydown->reconstitute lc_ms LC-MS/MS Analysis reconstitute->lc_ms data_analysis Data Analysis: Quantification lc_ms->data_analysis end End: Concentration of This compound data_analysis->end

Caption: Workflow for this compound quantification in plasma.

References

The Justification for Monononadecanoin as a Lipid Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of lipidomics, the accuracy of quantification is paramount for researchers, scientists, and drug development professionals. The choice of an internal standard is a critical determinant of data quality, influencing the reliability and reproducibility of results. This guide provides a comprehensive comparison of Monononadecanoin, an odd-chain monoacylglycerol, with other common lipid standards, supported by experimental data and detailed methodologies, to justify its application in lipid analysis.

The Critical Role of Internal Standards in Lipidomics

Internal standards are essential in mass spectrometry-based lipidomics to correct for variations that can occur during sample preparation, extraction, derivatization, and analysis. An ideal internal standard should mimic the physicochemical properties of the analyte of interest as closely as possible, be absent in the biological sample, and be clearly distinguishable by the analytical instrument. The two most common classes of internal standards used in lipidomics are stable isotope-labeled lipids and odd-chain lipids.

This compound: An Odd-Chain Advantage

This compound (MG 19:0) is a monoacylglycerol containing a 19-carbon fatty acid. Its primary advantage lies in its odd-numbered carbon chain, which makes it naturally absent or present at very low levels in most biological systems. This minimizes the risk of interference from endogenous lipids, a crucial factor for accurate quantification.

Comparative Analysis: this compound vs. Other Lipid Standards

The selection of an internal standard is a trade-off between accuracy, cost, and availability. While stable isotope-labeled standards are considered the "gold standard," odd-chain lipids like this compound offer a robust and cost-effective alternative.

FeatureThis compound (Odd-Chain Standard)Stable Isotope-Labeled Standard (e.g., Deuterated DAG)
Chemical Structure Structurally similar to endogenous mono- and diacylglycerols but with a non-native odd-chain fatty acid.Chemically identical to the endogenous analyte, with heavier isotopes (e.g., ²H, ¹³C).
Endogenous Interference Very low to negligible, as odd-chain lipids are not common in most biological matrices.None, as it is distinguished by its higher mass-to-charge ratio.
Correction for Sample Processing Good. Mimics the behavior of similar lipid classes during extraction and derivatization.Excellent. Behaves identically to the analyte throughout the entire analytical workflow.
Correction for Ionization Effects Good. Similar ionization efficiency to even-chained counterparts, though minor differences can exist.Excellent. Co-elutes with the analyte and has nearly identical ionization efficiency.
Commercial Availability Readily available from multiple suppliers.Availability can be limited for specific lipid species.
Cost Relatively low cost.High cost, which can be prohibitive for large-scale studies.

Quantitative Performance Comparison

While a direct head-to-head comparison in a single study is scarce, we can compile and compare validation data from various studies to assess the performance of this compound and stable isotope-labeled standards.

Table 1: Linearity and Limit of Quantification (LOQ)

Internal Standard TypeAnalyte ClassAnalytical MethodLinearity (R²)LOQCitation
This compound Saturated MonoacylglycerolsGC-MS>0.998 - 20 ng/mL[1]
Deuterated Diacylglycerol DiacylglycerolsLC-MS/MS>0.99~10 fmol/µL[2]

Table 2: Recovery and Precision

Internal Standard TypeAnalyte ClassMatrixRecoveryCoefficient of Variation (CV)Citation
This compound Saturated MonoacylglycerolsBiodieselNot specified< 15%[3]
Deuterated Diacylglycerol DiacylglycerolsMouse Liver~90%2.0% - 5.8%[2]

These tables illustrate that while stable isotope-labeled standards may offer slightly better performance metrics in some cases, this compound provides excellent linearity and acceptable precision for the quantification of relevant lipid classes.

Experimental Protocols

Protocol 1: Quantification of Saturated Monoacylglycerols in Biodiesel using GC-MS with this compound as an Internal Standard

This protocol is adapted from a method for the quantification of saturated monoacylglycerols.[1]

1. Sample Preparation:

  • To a known amount of biodiesel sample, add a precise volume of this compound internal standard solution (e.g., 1 mg/mL in a suitable organic solvent).

  • Add a silylating agent, such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to derivatize the monoacylglycerols.

2. GC-MS Analysis:

  • Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp at 10°C/min to 250°C, hold for 5 minutes.

  • Mass Spectrometer: Operate in Single Ion Monitoring (SIM) mode, monitoring characteristic ions for the derivatized monoacylglycerols and this compound.

3. Data Analysis:

  • Integrate the peak areas of the target analytes and the this compound internal standard.

  • Calculate the concentration of each analyte using a calibration curve prepared with known concentrations of monoacylglycerol standards and a fixed concentration of this compound.

Protocol 2: Quantification of Diacylglycerols in Biological Samples using LC-MS/MS with a Deuterated Internal Standard

This protocol is a general representation based on common lipidomics workflows.

1. Lipid Extraction (Folch Method):

  • To a homogenized tissue sample or cell pellet, add a known amount of deuterated diacylglycerol internal standard.

  • Add a 2:1 (v/v) mixture of chloroform:methanol and vortex thoroughly.

  • Add 0.2 volumes of 0.9% NaCl solution, vortex, and centrifuge to separate the phases.

  • Collect the lower organic phase.

2. LC-MS/MS Analysis:

  • LC Column: C18 reverse-phase column.

  • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate.

  • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate.

  • Gradient: A suitable gradient to separate the diacylglycerol species.

  • Mass Spectrometer: Operate in positive ion mode using Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for each diacylglycerol species and the deuterated internal standard.

3. Data Analysis:

  • Integrate the peak areas for each endogenous diacylglycerol and the deuterated internal standard.

  • Calculate the concentration of each analyte by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Visualization of Key Concepts

Signaling Pathway: Diacylglycerol (DAG) and Protein Kinase C (PKC) Activation

The accurate quantification of diacylglycerol (DAG) is crucial as it is a key second messenger in various signaling pathways. One of the most important is the activation of Protein Kinase C (PKC), which regulates numerous cellular processes.

DAG_PKC_Pathway ext_signal Extracellular Signal (e.g., Hormone, Growth Factor) receptor G-protein Coupled Receptor (GPCR) ext_signal->receptor Binds to plc Phospholipase C (PLC) receptor->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes dag Diacylglycerol (DAG) (Lipid Second Messenger) pip2->dag ip3 IP3 pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc Activates downstream Downstream Cellular Responses (e.g., Gene Expression, Proliferation) pkc->downstream Phosphorylates Substrates Lipidomics_Workflow sample Biological Sample (e.g., Plasma, Tissue) add_is Addition of Internal Standard (e.g., this compound) sample->add_is extraction Lipid Extraction add_is->extraction derivatization Derivatization (optional, for GC-MS) extraction->derivatization analysis Mass Spectrometry Analysis (GC-MS or LC-MS/MS) extraction->analysis for LC-MS derivatization->analysis data_processing Data Processing analysis->data_processing quantification Quantification data_processing->quantification

References

Safety Operating Guide

Proper Disposal of Monononadecanoin in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe and Compliant Disposal

Proper disposal of laboratory chemicals is paramount to ensuring a safe working environment and maintaining environmental compliance. This document provides essential, step-by-step guidance for the proper disposal of Monononadecanoin, a non-hazardous substance, tailored for research, scientific, and drug development professionals.

Summary of Key Disposal and Safety Information

While this compound is not classified as a hazardous substance under Regulation (EC) No 1272/2008, adherence to proper laboratory waste management practices is still crucial.[1] The following table summarizes the key characteristics of this compound relevant to its safe handling and disposal.

PropertySummaryCitation
Hazard Classification Not a hazardous substance or mixture.[1]
Physical State Solid.
Disposal Containers Suitable, closed containers.[1]
Environmental Hazards Not classified as an environmental hazard. Low potential for bioaccumulation and mobility in soil due to low water solubility.[2]
Special Precautions Avoid dust formation. Sweep up and shovel for disposal.[1]

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the recommended procedure for the disposal of this compound from a laboratory setting. This process is designed to be straightforward and compliant with general laboratory safety standards for non-hazardous solid waste.

  • Waste Collection:

    • Collect waste this compound, including any contaminated disposable labware (e.g., weigh boats, gloves), in a designated and clearly labeled waste container.

    • Ensure the container is made of a material compatible with the chemical and is in good condition.

  • Container Sealing and Labeling:

    • Securely seal the waste container to prevent any spillage or release of dust.

    • Label the container clearly as "Non-Hazardous Waste: this compound". Include the date of disposal.

  • Final Disposal:

    • For small quantities (typically under five pounds), the sealed and labeled container can be placed directly into the regular laboratory solid waste stream that goes to a municipal landfill.[2]

    • It is the responsibility of laboratory personnel to transport the sealed waste container to the designated dumpster or waste collection area. Custodial staff should not handle laboratory chemical waste.[2]

    • For larger quantities, it is advisable to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.[2]

Important Considerations:

  • Do NOT dispose of this compound down the drain. As a solid with low water solubility, this can lead to plumbing blockages.

  • Do NOT mix this compound waste with hazardous waste streams. This can create a more complex and costly disposal process.

  • Always wear appropriate Personal Protective Equipment (PPE) , including gloves and safety glasses, when handling this compound and its waste.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated is_mixed Is the waste mixed with hazardous chemicals? start->is_mixed collect_separate Collect in a dedicated, sealed, and labeled container Label: 'Non-Hazardous Waste: this compound' is_mixed->collect_separate No dispose_hazardous Dispose as Hazardous Waste (Follow institutional EHS protocol) is_mixed->dispose_hazardous Yes check_quantity Is the quantity greater than 5 lbs (approx. 2.3 kg)? collect_separate->check_quantity end End: Proper Disposal Complete dispose_regular Dispose in regular laboratory solid waste dumpster (Transported by lab personnel) check_quantity->dispose_regular No consult_ehs Consult Environmental Health & Safety (EHS) for guidance check_quantity->consult_ehs Yes dispose_regular->end consult_ehs->end

Caption: Workflow for the proper disposal of this compound.

This guidance is intended to provide a clear and actionable protocol for the safe disposal of this compound. By adhering to these procedures, laboratory professionals can ensure a safe working environment and maintain regulatory compliance. Always consult your institution's specific waste management policies and your Environmental Health and Safety department for any additional requirements.

References

Personal protective equipment for handling Monononadecanoin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Monononadecanoin.

Personal Protective Equipment (PPE) and Safety Measures

A comprehensive approach to safety is vital when handling this compound. The following table summarizes the recommended personal protective equipment.

Protection TypeRecommended EquipmentRationale
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects against potential splashes or dust particles.[4][5]
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents direct skin contact.[2][3]
Respiratory Protection NIOSH-approved respirator with a particulate filter.Recommended if dust or aerosols are generated.[4]
Body Protection Laboratory coat or chemical-resistant apron.Minimizes the risk of skin exposure.[1][5]

Safe Handling and Storage Protocols

Adherence to proper handling and storage protocols is essential to ensure laboratory safety.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood, especially when the potential for dust or aerosol generation exists.[1][2][4][5][6]

  • Avoid direct contact with skin and eyes.[1]

  • Minimize dust formation during handling.[1][4]

  • Use non-sparking tools and avoid sources of ignition as this compound is a combustible solid.[1][2]

  • Ground all equipment when transferring the material to prevent static discharge.[5][6]

  • Wash hands thoroughly after handling.[2]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][4]

  • Keep away from heat, sparks, and open flames.[5][6]

  • Store away from incompatible materials such as strong oxidizing agents.[4]

Experimental Workflow for Handling this compound

The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling and Use cluster_post Post-Handling cluster_disposal Spill and Disposal a Hazard Assessment: Review safety guide and available data. b Work Area Setup: Ensure fume hood is clean and operational. a->b c Gather Materials: Chemicals, glassware, waste containers. b->c d Verify Emergency Equipment: Eyewash station and safety shower are accessible. c->d e Don Appropriate PPE: Gloves, lab coat, eye protection. f Dispensing: Use a spatula for solids, minimizing dust. Use appropriate glassware for liquids/solutions. e->f g Heating (if necessary): Use controlled heating methods (e.g., heating mantle) in a fume hood. f->g h Decontamination: Clean work area and non-disposable equipment. i PPE Removal: Remove gloves, then lab coat and eye protection. h->i j Hand Washing: Wash hands thoroughly with soap and water. i->j k Spill Response: Isolate area, use PPE, sweep up material, and clean the area. l Waste Disposal: Dispose of waste in accordance with local, state, and federal regulations. k->l

Caption: Experimental workflow for handling this compound.

Spill and Disposal Procedures

In the event of a spill or for routine disposal, the following procedures should be followed.

Spill Response:

  • Isolate the area: Keep unnecessary personnel away from the spill.

  • Use PPE: Wear the appropriate personal protective equipment as outlined above.

  • Containment: For spills, sweep up the material and place it in a suitable, closed container for disposal. Avoid generating dust.[4]

  • Cleaning: Clean the spill area thoroughly.

Disposal:

  • Dispose of surplus and non-recyclable solutions to a licensed disposal company.

  • Contaminated packaging should be disposed of as unused product.[1]

  • Always follow local, state, and federal regulations for chemical waste disposal.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.